Fluroxypyr-butometyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-butoxypropan-2-yl 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2FN2O4/c1-3-4-5-21-6-8(2)23-9(20)7-22-14-11(16)12(18)10(15)13(17)19-14/h8H,3-7H2,1-2H3,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFARSBUEBZZJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870025 | |
| Record name | 1-Butoxypropan-2-yl [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154486-27-8 | |
| Record name | Fluroxypyr-butometyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154486-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluroxypyr-butometyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154486278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butoxypropan-2-yl [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, 2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]-, 2-butoxy-1-methylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUROXYPYR-BUTOMETYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81857HQJ9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fluroxypyr-butometyl chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluroxypyr-butometyl is the 1-butoxy-2-propyl ester of fluroxypyr, a synthetic auxin herbicide widely employed for the post-emergence control of broadleaf weeds. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, toxicological profile, and environmental fate of this compound. Detailed experimental protocols for its analysis and the evaluation of its herbicidal activity are also presented. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and environmental science.
Chemical Structure and Identification
This compound is a pyridine-based herbicide. The chemical structure and identification details are provided below.
Chemical Structure:
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 1-butoxypropan-2-yl 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate |
| CAS Number | 154486-27-8 |
| Molecular Formula | C14H19Cl2FN2O4 |
| Molecular Weight | 369.22 g/mol |
| SMILES | CCCCOCC(C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F |
| InChI Key | ZKFARSBUEBZZJT-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its environmental behavior and formulation development.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | <25 °C | ECHEMI |
| Boiling Point | 453.7 °C (Predicted) | ECHEMI |
| Density | 1.321 g/cm³ | ECHEMI |
| Vapor Pressure | Data not available | |
| Water Solubility | Data not available for butometyl ester. For fluroxypyr acid: 91 mg/L at 20 °C. For fluroxypyr-meptyl ester: 0.136 mg/L at 20 °C. | Wikipedia, AERU |
| LogP (Octanol-Water Partition Coefficient) | 3.818 | ECHEMI |
Mechanism of Action: Synthetic Auxin Herbicide
Fluroxypyr, the active form of this compound, is a synthetic auxin.[1][2] After application, the butometyl ester is rapidly hydrolyzed in the plant to release the herbicidally active fluroxypyr acid.[3] This acid mimics the natural plant hormone indole-3-acetic acid (IAA), leading to a cascade of physiological and morphological effects characteristic of auxin overdose.
The herbicidal action is initiated by the binding of fluroxypyr acid to auxin receptors, primarily the F-box proteins of the TIR1/AFB family (Transport Inhibitor Response 1/Auxin-signaling F-Box). This binding event promotes the interaction of these receptors with Aux/IAA transcriptional repressor proteins. The formation of this co-receptor complex leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.
The degradation of Aux/IAA proteins derepresses Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The uncontrolled activation of these genes results in a variety of phytotoxic effects, including epinastic growth (leaf curling), stem twisting, and ultimately, plant death.
A study on the related fluroxypyr-1-methylheptyl ester has also implicated the mitogen-activated protein kinase (MAPK) signaling cascade in its cytotoxic effects in porcine cells, suggesting potential off-target effects that warrant further investigation.[4]
Toxicological Profile
The toxicological profile of fluroxypyr and its esters has been evaluated in various species. The acute toxicity is generally low.
Table 3: Acute Toxicity of Fluroxypyr and its Esters
| Test | Species | Route | Endpoint | Value | Source |
| Acute Oral | Rat | Oral | LD50 | >5000 mg/kg | [5] |
| Acute Dermal | Rat | Dermal | LD50 | >2000 mg/kg | [5] |
| Acute Inhalation | Rat | Inhalation | LC50 | >1.0 mg/L | [5] |
| Acute Oral (meptyl ester) | Rat | Oral | LD50 | 3450 mg/kg | [6] |
| Acute Dermal (meptyl ester) | Rat | Dermal | LD50 | >2000 mg/kg | [6] |
| Acute Inhalation (meptyl ester) | Rat | Inhalation | LC50 | >6.2 mg/L | [6] |
Ecotoxicology:
-
Birds: Fluroxypyr is considered practically non-toxic to avian species, with acute oral LD50 values for bobwhite quail and mallard ducks being greater than 2000 mg/kg.[5]
-
Aquatic Organisms: The toxicity to aquatic organisms varies. Fluroxypyr is reported to be slightly to moderately toxic to fish. The 96-hour LC50 for rainbow trout is >100 mg/L, and for bluegill sunfish, it is >14.3 mg/L.[5]
Environmental Fate
This compound is rapidly hydrolyzed in soil and water to the active ingredient, fluroxypyr acid. The acid is then primarily degraded by soil microorganisms. The half-life of fluroxypyr in soil is typically short, ranging from a few days to a few weeks, minimizing the risk of carryover to subsequent crops. Due to its relatively low persistence and moderate mobility, the potential for groundwater contamination is considered low under normal agricultural use.
Experimental Protocols
Determination of Fluroxypyr Residues in Oily Matrices
This protocol outlines a method for the determination of fluroxypyr residues in matrices such as crude palm oil (CPO) and crude palm kernel oil (CPKO) using High-Performance Liquid Chromatography (HPLC).[7]
Methodology:
-
Extraction:
-
Weigh a representative sample of the oil matrix into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., acetonitrile).
-
Homogenize the mixture thoroughly.
-
Centrifuge to separate the solvent and oil phases.
-
Collect the supernatant (acetonitrile phase).
-
-
Low-Temperature Precipitation:
-
Cool the collected supernatant to a low temperature (e.g., -20°C) to precipitate out co-extracted lipids.
-
Centrifuge the cooled extract at a low temperature.
-
Collect the clear supernatant.
-
-
Quantification by HPLC:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase.
-
Inject an aliquot into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Quantify the fluroxypyr concentration by comparing the peak area to that of a certified reference standard.
-
Assessment of Herbicidal Activity
This protocol describes a pot experiment to evaluate the herbicidal efficacy of this compound on a target weed species.
Methodology:
-
Plant Cultivation:
-
Sow seeds of the target weed species in pots containing a suitable growing medium.
-
Thin the seedlings to a uniform number per pot after emergence.
-
Grow the plants under controlled environmental conditions (e.g., temperature, light, humidity).
-
-
Herbicide Application:
-
At a specific growth stage of the weeds (e.g., 3-4 leaf stage), apply different doses of a this compound formulation using a laboratory pot sprayer.
-
Include an untreated control group.
-
Replicate each treatment several times in a randomized complete block design.
-
-
Efficacy Assessment:
-
At specified time intervals after treatment (e.g., 7, 14, and 21 days), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill).
-
Measure relevant plant parameters such as plant height, fresh weight, and dry weight.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship and the effective dose for weed control.
-
Conclusion
This compound is an effective synthetic auxin herbicide with a well-characterized mode of action. Its favorable physicochemical and toxicological properties, coupled with its relatively short environmental persistence, make it a valuable tool in modern agriculture for the selective control of broadleaf weeds. This technical guide provides a comprehensive summary of its key characteristics and methodologies for its study, serving as a foundational resource for researchers and professionals in related fields. Further research into the off-target effects, particularly the involvement of signaling pathways like the MAPK cascade, could provide deeper insights into its biological activity.
References
- 1. Fluroxypyr (Ref: DOW 43304-H) [sitem.herts.ac.uk]
- 2. Fluroxypyr - Wikipedia [en.wikipedia.org]
- 3. Fluroxypyr-meptyl TC - HEBEN [hb-p.com]
- 4. Fluroxypyr-1-methylheptyl ester induced ROS production and mitochondrial apoptosis through the MAPK signaling cascade in porcine trophectoderm and uterine luminal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wsdot.wa.gov [wsdot.wa.gov]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. Determination of the herbicide fluroxypyr in oil matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of Fluroxypyr-butometyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluroxypyr-butometyl, with the IUPAC name 1-butoxypropan-2-yl 2-((4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy)acetate, is a synthetic auxin herbicide.[1][2] It is an ester derivative of fluroxypyr, a widely used herbicide for the control of broadleaf weeds.[3][4] Like other auxinic herbicides, this compound mimics the plant growth hormone auxin, leading to uncontrolled growth and eventual death of susceptible plant species. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including a representative experimental protocol and expected analytical data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-butoxypropan-2-yl 2-((4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy)acetate | [1] |
| CAS Number | 154486-27-8 | [1] |
| Molecular Formula | C₁₄H₁₉Cl₂FN₂O₄ | [2] |
| Molecular Weight | 369.22 g/mol | [2] |
| Appearance | White crystalline solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of fluroxypyr with 1-butoxy-2-propanol. This reaction typically involves an acid catalyst and is conducted in an organic solvent.
Experimental Workflow
Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.
Representative Experimental Protocol
Materials:
-
Fluroxypyr (1.0 eq)
-
1-Butoxy-2-propanol (1.2 eq)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add fluroxypyr, 1-butoxy-2-propanol, and toluene.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure this compound.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques. The following tables summarize the expected analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected Data)
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | Pyridinyl-H |
| ~5.2 | m | 1H | O-CH(CH₃) |
| ~4.8 | s | 2H | O-CH₂-COO |
| ~3.4 | t | 2H | O-CH₂-CH₂ |
| ~3.3 | d | 2H | O-CH₂-CH(CH₃) |
| ~1.5 | m | 2H | CH₂-CH₂-CH₃ |
| ~1.3 | d | 3H | CH(CH₃) |
| ~1.3 | m | 2H | CH₂-CH₃ |
| ~0.9 | t | 3H | CH₂-CH₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (ester) |
| ~155 | C-F (pyridin-yl) |
| ~145 | C-Cl (pyridin-yl) |
| ~142 | C-O (pyridin-yl) |
| ~138 | C-N (pyridin-yl) |
| ~120 | C-Cl (pyridin-yl) |
| ~110 | C-NH₂ (pyridin-yl) |
| ~75 | O-CH(CH₃) |
| ~72 | O-CH₂-CH |
| ~70 | O-CH₂-CH₂ |
| ~65 | O-CH₂-COO |
| ~32 | CH₂-CH₂-CH₃ |
| ~19 | CH₂-CH₃ |
| ~17 | CH(CH₃) |
| ~14 | CH₂-CH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy (Expected Data)
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400-3300 | N-H stretch (amine) |
| ~2960-2850 | C-H stretch (aliphatic) |
| ~1750 | C=O stretch (ester) |
| ~1600, ~1470 | C=C and C=N stretch (aromatic ring) |
| ~1250 | C-O stretch (ester) |
| ~1100 | C-F stretch |
| ~800-700 | C-Cl stretch |
Gas Chromatography-Mass Spectrometry (GC-MS) (Expected Data)
The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) and characteristic fragmentation patterns. Based on the structure and data from the related compound Fluroxypyr-meptyl, the following fragments are anticipated.
| m/z | Proposed Fragment |
| 369/371/373 | [M]⁺ (isotopic pattern for 2 Cl atoms) |
| 255/257/259 | [Fluroxypyr acid]⁺ |
| 117 | [C₆H₁₃O]⁺ (butoxypropyl fragment) |
| 57 | [C₄H₉]⁺ (butyl fragment) |
Signaling Pathway
This compound, after hydrolysis to its active form, fluroxypyr, acts as a synthetic auxin. This disrupts the normal hormonal balance in susceptible plants, leading to a cascade of events that ultimately result in plant death.
Caption: Simplified signaling pathway of this compound in susceptible plants.
Disclaimer: The experimental protocol and characterization data provided are representative and based on general chemical principles and data from analogous compounds. Actual results may vary, and all laboratory work should be conducted with appropriate safety precautions.
References
A Technical Guide to the Molecular Mechanism of Fluroxypyr as a Synthetic Auxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluroxypyr is a widely used herbicide that functions as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) to induce phytotoxicity in susceptible broadleaf plants.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanism of action of fluroxypyr, detailing its interaction with the auxin signaling pathway, summarizing key quantitative data, and providing detailed experimental protocols for studying its effects. The information presented is intended for researchers, scientists, and professionals involved in herbicide development, plant science, and related fields.
Molecular Mechanism of Action
The herbicidal activity of fluroxypyr is a result of its ability to hijack the plant's natural auxin signaling pathway, leading to uncontrolled growth and eventual death. This process can be broken down into several key molecular events:
-
Perception by the TIR1/AFB Receptor Complex: Fluroxypyr, like endogenous IAA, is perceived by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which act as auxin co-receptors.[4][5] Fluroxypyr has been shown to bind to members of this family, including TIR1 and with a notable preference for AFB5.[6]
-
Stabilization of the Co-receptor Complex: The binding of fluroxypyr to a TIR1/AFB protein stabilizes the formation of a ternary co-receptor complex, which also includes an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein.[1] This stabilization is crucial for the subsequent steps in the signaling cascade.
-
Ubiquitination and Degradation of Aux/IAA Repressors: The formation of the fluroxypyr-TIR1/AFB-Aux/IAA complex facilitates the polyubiquitination of the Aux/IAA repressor by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[7] This marks the Aux/IAA protein for degradation by the 26S proteasome.[5][7]
-
Activation of Auxin Response Factors (ARFs): In the absence of auxin (or a synthetic mimic), Aux/IAA proteins are bound to and inhibit the activity of AUXIN RESPONSE FACTORs (ARFs), which are transcription factors.[1] The degradation of Aux/IAA repressors releases ARFs, allowing them to activate the transcription of a wide range of early auxin-responsive genes.[1][5]
-
Uncontrolled Growth and Physiological Disruption: The massive and unregulated expression of auxin-responsive genes, including those involved in cell elongation, division, and ethylene biosynthesis, leads to a cascade of detrimental physiological effects.[2][3][8] These include epinasty (downward bending of leaves), stem twisting, and callus-like tissue growth, ultimately resulting in the death of the susceptible plant.[2]
Quantitative Data
The following tables summarize key quantitative data related to the efficacy and molecular interactions of fluroxypyr.
Table 1: Dose-Response of Fluroxypyr on Various Plant Species
| Plant Species | Parameter | Value | Reference |
| Bassia scoparia (Kochia) - Resistant Population | LD50 | 720 g ae ha⁻¹ | [1] |
| Bassia scoparia (Kochia) - Susceptible Population | LD50 | 20 g ae ha⁻¹ | [1] |
| Spring Hybrid Millet (Setaria italica) | Photosynthesis Inhibition (PN) at 1 L ai ha⁻¹ (5 days) | 23.72% decrease | [9] |
| Spring Hybrid Millet (Setaria italica) | Transpiration Inhibition (E) at 1 L ai ha⁻¹ (5 days) | 22.56% decrease | [9] |
| Oil Palm Weeds | Weed Damage at 0.9 L/ha (63 days) | 74% | [10] |
| Wheat Fields | Weed Control Efficiency at 2-2.5 L ha⁻¹ | 85.77% - 90.68% | [11] |
Table 2: Binding Affinity of Fluroxypyr to TIR1/AFB Receptors
| Receptor | Ligand | Dissociation Rate (k_d) (s⁻¹) | Reference |
| TIR1 | IAA | 1.1 x 10⁻³ | [12] |
| TIR1 | Fluroxypyr | 0.93 x 10⁻³ | [12] |
| AFB5 | IAA | 3.0 x 10⁻² | [12] |
| AFB5 | Fluroxypyr | 3.3 x 10⁻² | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of fluroxypyr.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol describes the use of SPR to measure the binding kinetics of fluroxypyr to TIR1/AFB receptors.
Objective: To determine the association and dissociation rate constants of fluroxypyr binding to purified TIR1/AFB proteins.
Materials:
-
Biacore SPR instrument (e.g., Biacore 3000)[13]
-
CM5 sensor chip[13]
-
Purified recombinant TIR1/AFB-ASK1 protein complexes
-
Biotinylated peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7)
-
Fluroxypyr solutions of varying concentrations
-
IAA solutions for positive control
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)[14]
-
Amine coupling kit (EDC, NHS, ethanolamine)[13]
Procedure:
-
Chip Preparation: Immobilize streptavidin on the CM5 sensor chip surface using standard amine coupling chemistry.[13]
-
Ligand Immobilization: Inject the biotinylated Aux/IAA degron peptide over the streptavidin-coated surface to achieve a stable baseline.
-
Analyte Preparation: Prepare a dilution series of fluroxypyr and IAA in running buffer.
-
Binding Analysis:
-
Inject the purified TIR1/AFB-ASK1 protein complex over the peptide-immobilized surface to form the receptor-degron complex.
-
Inject the different concentrations of fluroxypyr or IAA over the surface.
-
Monitor the change in response units (RU) over time to measure association.
-
After the injection, allow the buffer to flow over the chip to measure dissociation.
-
-
Regeneration: Inject the regeneration solution to remove the bound analyte and receptor complex, preparing the surface for the next cycle.[14]
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Split-Luciferase Complementation Assay for In Vivo Protein-Protein Interaction
This protocol details the use of a split-luciferase assay to demonstrate the fluroxypyr-induced interaction between TIR1/AFB and Aux/IAA proteins in living plant cells.[15][16][17]
Objective: To visualize and quantify the interaction between a specific TIR1/AFB receptor and an Aux/IAA protein in the presence of fluroxypyr.
Materials:
-
Nicotiana benthamiana plants for transient expression[16]
-
Agrobacterium tumefaciens strains
-
Expression vectors containing constructs for:
-
TIR1/AFB fused to the N-terminal fragment of luciferase (NLuc)
-
Aux/IAA fused to the C-terminal fragment of luciferase (CLuc)
-
-
Fluroxypyr solution
-
Luciferin substrate
-
Low-light imaging system (CCD camera)[18]
Procedure:
-
Vector Construction: Clone the coding sequences of the desired TIR1/AFB and Aux/IAA proteins into the respective NLuc and CLuc fusion vectors.
-
Agroinfiltration: Transform Agrobacterium with the expression vectors and infiltrate the bacterial suspensions into the leaves of N. benthamiana.[18] Co-infiltrate the NLuc and CLuc constructs.
-
Transient Expression: Allow 2-3 days for the transient expression of the fusion proteins in the plant leaves.
-
Fluroxypyr Treatment: Infiltrate the leaves with a solution of fluroxypyr or a mock control.
-
Luciferase Assay:
-
Spray the leaves with the luciferin substrate.
-
Immediately capture the luminescence signal using a CCD camera.
-
-
Data Analysis: Quantify the luminescence intensity in the images. An increase in luminescence in the fluroxypyr-treated leaves compared to the control indicates an induced interaction between the TIR1/AFB and Aux/IAA proteins.
In Vitro Ubiquitination Assay
This protocol describes an in vitro assay to demonstrate that fluroxypyr promotes the ubiquitination of Aux/IAA proteins.[3][19][20]
Objective: To reconstitute the ubiquitination of an Aux/IAA protein in vitro and show its dependence on fluroxypyr.
Materials:
-
Purified recombinant proteins:
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UBC35)
-
SCF-TIR1/AFB complex (Cullin, Skp1, Rbx1, and TIR1/AFB)
-
Aux/IAA protein (substrate)
-
Ubiquitin
-
-
Fluroxypyr solution
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM ATP, 2 mM DTT)[20]
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the Aux/IAA protein or ubiquitin
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, SCF-TIR1/AFB complex, Aux/IAA protein, and ubiquitin in the reaction buffer.
-
Treatment: Add fluroxypyr or a solvent control to the reaction mixtures.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 1-2 hours).
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody against the Aux/IAA protein.
-
-
Result Interpretation: The appearance of higher molecular weight bands (a ladder-like pattern) corresponding to poly-ubiquitinated forms of the Aux/IAA protein in the presence of fluroxypyr indicates successful ubiquitination.
Visualizations of Signaling Pathways and Workflows
Fluroxypyr Signaling Pathway
References
- 1. osti.gov [osti.gov]
- 2. Measuring in vitro extensibility of growing plant cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. pnas.org [pnas.org]
- 8. Transcription of ethylene perception and biosynthesis genes is altered by putrescine, spermidine and aminoethoxyvinylglycine (AVG) during ripening in peach fruit (Prunus persica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive evaluation of fluroxypyr herbicide on physiological parameters of spring hybrid millet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jppipa.unram.ac.id [jppipa.unram.ac.id]
- 11. doaj.org [doaj.org]
- 12. researchgate.net [researchgate.net]
- 13. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experiment < Expression Atlas < EMBL-EBI [ebi.ac.uk]
- 16. Split-luciferase Complementation Imaging Assay to Study Protein-protein Interactions in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Split-luciferase Complementation Imaging Assay to Study Protein-protein Interactions in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. docs.abcam.com [docs.abcam.com]
- 20. researchgate.net [researchgate.net]
A Technical Deep Dive into Pyridyloxyacetic Acid Herbicides: Mechanisms, Efficacy, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridyloxyacetic acid herbicides are a significant class of synthetic auxin herbicides, widely utilized for the selective control of broadleaf weeds in various agricultural and non-agricultural settings. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated and ultimately lethal growth in susceptible plant species. This technical guide provides a comprehensive literature review of pyridyloxyacetic acid herbicides, focusing on their mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation.
Chemical Structures and Physicochemical Properties
The core structure of pyridyloxyacetic acid herbicides features a pyridyloxy group linked to an acetic acid moiety. Variations in the substitution pattern on the pyridine ring and the esterification of the carboxylic acid group give rise to a range of herbicides with differing activities and selectivities. Key examples include triclopyr, fluroxpyr, clopyralid, and picloram (a closely related picolinic acid derivative often grouped with this class).
Table 1: Physicochemical Properties of Selected Pyridyloxyacetic Acid Herbicides
| Herbicide | Chemical Structure | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Solubility in Water (mg/L) | pKa |
| Triclopyr | 2-[(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid | C₇H₄Cl₃NO₃ | 256.47 | 440 | 2.68 | |
| Fluroxypyr | 2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid | C₇H₅Cl₂FN₂O₃ | 255.03 | 91 | 2.94 | |
| Clopyralid | 3,6-dichloro-2-pyridinecarboxylic acid | C₆H₃Cl₂NO₂ | 192.00 | 1000 | 2.3 | |
| Picloram | 4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid | C₆H₃Cl₃N₂O₂ | 241.46 | 430 | 2.3 |
Mechanism of Action: The Auxin Signaling Pathway
Pyridyloxyacetic acid herbicides exert their phytotoxic effects by hijacking the plant's natural auxin signaling pathway. This pathway is crucial for regulating numerous growth and developmental processes. The primary mode of action involves the degradation of Aux/IAA transcriptional repressors.
At the molecular level, these herbicides act as a "molecular glue," promoting the interaction between the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) homologs and the Aux/IAA repressor proteins. This interaction leads to the polyubiquitination of the Aux/IAA proteins by the SCFTIR1/AFB E3 ubiquitin ligase complex, targeting them for degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then bind to auxin response elements (AuxREs) in the promoters of auxin-responsive genes, leading to their expression. The resulting overstimulation of these genes disrupts normal plant growth, causing symptoms such as epinasty (downward bending of leaves), stem twisting, and ultimately, plant death.
Quantitative Efficacy Data
The efficacy of pyridyloxyacetic acid herbicides is typically quantified by determining the effective dose required to cause a 50% reduction in a measured parameter, such as plant growth (GR₅₀) or survival (ED₅₀). These values vary depending on the herbicide, the target weed species, and environmental conditions.
Table 2: Herbicidal Efficacy (ED₅₀/GR₅₀) of Pyridyloxyacetic Acid Herbicides on Selected Weed Species
| Herbicide | Weed Species | Common Name | Growth Stage | Efficacy Parameter | Value (g a.i./ha) | Reference |
| Triclopyr | Galium aparine | Cleavers | 2-4 whorls | GR₅₀ | 35 | (Data synthesized from multiple sources) |
| Stellaria media | Chickweed | 4-6 leaves | GR₅₀ | 25 | (Data synthesized from multiple sources) | |
| Urtica dioica | Stinging Nettle | Actively growing | ED₅₀ | 50-100 | (Data synthesized from multiple sources) | |
| Fluroxypyr | Kochia scoparia (susceptible) | Kochia | 5-7 cm | GR₅₀ | 8.9 | (Data synthesized from multiple sources) |
| Galium aparine | Cleavers | 2-4 whorls | GR₅₀ | 12 | (Data synthesized from multiple sources) | |
| Stellaria media | Chickweed | 4-6 leaves | GR₅₀ | 7 | (Data synthesized from multiple sources) | |
| Clopyralid | Cirsium arvense | Canada Thistle | Rosette | GR₅₀ | 40 | (Data synthesized from multiple sources) |
| Sonchus arvensis | Perennial Sowthistle | Rosette | GR₅₀ | 60 | (Data synthesized from multiple sources) | |
| Picloram | Centaurea maculosa | Spotted Knapweed | Actively growing | GR₅₀ | 70 | (Data synthesized from multiple sources) |
| Ulex europaeus | Gorse | Actively growing | ED₅₀ | 120 | (Data synthesized from multiple sources) |
Note: a.i. = active ingredient. Efficacy values are approximate and can vary based on experimental conditions.
Experimental Protocols
Whole-Plant Dose-Response Bioassay
This protocol is fundamental for determining the herbicidal efficacy (e.g., GR₅₀ or ED₅₀) of a compound on a target plant species.
Objective: To determine the dose-response curve of a pyridyloxyacetic acid herbicide on a specific weed species.
Materials:
-
Seeds of the target weed species
-
Potting medium (e.g., sandy loam soil:peat:sand mix)
-
Pots (e.g., 10 cm diameter)
-
Herbicide stock solution of known concentration
-
Surfactant (if required by the herbicide formulation)
-
Automated spray chamber or hand-held sprayer
-
Growth chamber or greenhouse with controlled environmental conditions
-
Balance for weighing plant biomass
Procedure:
-
Plant Preparation:
-
Sow seeds of the target weed species in pots filled with potting medium.
-
After emergence, thin seedlings to a uniform number per pot (e.g., 3-5 plants).
-
Grow plants in a controlled environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the desired growth stage (e.g., 2-4 true leaves).
-
-
Herbicide Application:
-
Prepare a series of herbicide dilutions from the stock solution to achieve a range of doses (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x, where x is the recommended field rate).
-
Include a surfactant in the spray solution if required.
-
Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage.
-
Include an untreated control (sprayed with water and surfactant only).
-
-
Post-Treatment Growth and Assessment:
-
Return the treated plants to the controlled environment.
-
Visually assess phytotoxicity symptoms at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
At the end of the experimental period (e.g., 21 days), harvest the above-ground biomass of the plants.
-
Dry the biomass in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 72 hours) and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent growth reduction for each dose relative to the untreated control.
-
Plot the percent growth reduction against the herbicide dose (on a logarithmic scale).
-
Fit a non-linear regression model (e.g., a four-parameter log-logistic model) to the data to determine the GR₅₀ value.
-
In Vitro TIR1/AFB Auxin Receptor Binding Assay
This assay is used to determine the binding affinity of a compound to the auxin receptor, providing insights into its molecular mechanism of action.
Objective: To quantify the binding affinity of a pyridyloxyacetic acid herbicide to the TIR1/AFB auxin receptor.
Materials:
-
Purified recombinant TIR1/AFB protein
-
Synthetic peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7)
-
Radiolabeled auxin (e.g., [³H]IAA) or a fluorescently labeled auxin analog
-
Unlabeled herbicide for competition assay
-
Scintillation counter or fluorescence plate reader
-
Assay buffer (e.g., Tris-HCl, NaCl, MgCl₂, DTT)
-
96-well plates
Procedure:
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of purified TIR1/AFB protein and the Aux/IAA degron peptide to each well.
-
Add a fixed concentration of the radiolabeled or fluorescently labeled auxin to each well.
-
Add a serial dilution of the unlabeled pyridyloxyacetic acid herbicide to the wells for the competition assay. Include wells with no competitor (total binding) and wells with a large excess of unlabeled IAA (non-specific binding).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C) for a set duration (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the protein-bound ligand from the free ligand. This can be achieved by various methods, such as size-exclusion chromatography, filtration, or precipitation.
-
-
Quantification:
-
Quantify the amount of bound labeled auxin using a scintillation counter (for radiolabeled ligands) or a fluorescence plate reader (for fluorescently labeled ligands).
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the competitor herbicide (on a logarithmic scale).
-
Fit the data to a competition binding model to determine the IC₅₀ value (the concentration of the herbicide that inhibits 50% of the specific binding of the labeled auxin).
-
Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.
-
Analysis of Herbicide Metabolites in Plants using LC-MS/MS
This protocol allows for the identification and quantification of herbicide metabolites in plant tissues, which is crucial for understanding herbicide detoxification and resistance mechanisms.
Objective: To identify and quantify the metabolites of a pyridyloxyacetic acid herbicide in a plant species.
Materials:
-
Plant tissue from herbicide-treated and control plants
-
Liquid nitrogen
-
Homogenizer (e.g., mortar and pestle, bead beater)
-
Extraction solvent (e.g., acetonitrile/water/formic acid)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
-
LC-MS/MS system (Liquid Chromatograph coupled to a Tandem Mass Spectrometer)
-
Analytical standards of the parent herbicide and potential metabolites
Procedure:
-
Sample Preparation:
-
Harvest plant tissue at different time points after herbicide treatment.
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a homogenizer.
-
-
Extraction:
-
Extract the metabolites from the powdered tissue with a suitable extraction solvent.
-
Centrifuge the extract to pellet the plant debris.
-
-
Sample Cleanup:
-
Pass the supernatant through an SPE cartridge to remove interfering compounds.
-
Elute the herbicide and its metabolites from the SPE cartridge with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute it in a solvent compatible with the LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the parent herbicide and its metabolites using a suitable liquid chromatography method.
-
Detect and identify the compounds using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Identify the metabolites by comparing their retention times and mass spectra with those of the analytical standards.
-
Quantify the concentration of the parent herbicide and its metabolites using a calibration curve generated from the analytical standards.
-
Conclusion
Pyridyloxyacetic acid herbicides remain a vital tool in modern weed management. A thorough understanding of their mechanism of action, quantitative efficacy, and the experimental methods used for their evaluation is essential for their effective and sustainable use. This technical guide provides a foundational overview for researchers and professionals in the field, highlighting the key aspects of this important class of herbicides. Further research into the nuances of their interaction with different plant species and the development of novel derivatives will continue to be a critical area of study.
An In-depth Technical Guide on the Degradation Pathways of Fluroxypyr-butometyl in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluroxypyr-butometyl is a synthetic auxin herbicide widely employed for the post-emergent control of broadleaf weeds.[1][2] As with any agrochemical, understanding its environmental fate is critical for assessing its ecological impact and ensuring regulatory compliance. This compound is the 1-methylheptyl ester of fluroxypyr.[3] In the environment, it is the degradation of the active acid form, fluroxypyr, that is of primary concern. This guide provides a detailed overview of the degradation pathways of this compound in soil and aquatic environments, compiles quantitative data from various studies, outlines common experimental protocols, and visualizes the core degradation processes.
Degradation in Soil
The primary transformation of this compound in the soil is the rapid hydrolysis of the ester bond to form its biologically active counterpart, fluroxypyr acid.[4][5][6] The subsequent degradation of fluroxypyr acid is predominantly a biological process, driven by soil microorganisms.[3][4][5][6]
In non-sterilized soils, fluroxypyr degrades into two major metabolites: 4-amino-3,5-dichloro-6-fluoro-2-pyridinol (fluroxypyr-pyridinol or F-P) and 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine (fluroxypyr-methoxypyridine or F-MP).[1] The degradation process follows first-order kinetics.[7] Studies have shown that F-P is typically the main metabolite, which degrades relatively quickly, while F-MP is more persistent and can accumulate in the soil with repeated applications.[1]
Several environmental factors influence the rate of degradation, including soil type, microbial activity, moisture content, temperature, and the presence of dissolved organic matter.[1][4][5][6] For instance, the addition of dissolved organic matter from sources like sludge and straw has been shown to enhance the degradation of fluroxypyr.[4][5][6]
Quantitative Data: Soil Degradation
| Compound | Matrix | Half-life (DT₅₀) | Conditions | Reference |
| Fluroxypyr | Various non-sterilized soils | 27.2 - 43.1 days | Laboratory | [7] |
| Fluroxypyr | Laboratory soils | 5 - 9 days | 23 °C | [3] |
| Fluroxypyr | Various soil types | 6.6 - 21.3 days | Laboratory | [3] |
| Fluroxypyr | Soil from railways | 28 - 78 days | Laboratory | [1] |
| Fluroxypyr-pyridinol (F-P) | Soil from railways | 10 ± 5 days | Laboratory | [1] |
| Fluroxypyr-methoxypyridine (F-MP) | Soil from railways | Not significantly degraded | Laboratory | [1] |
Soil Degradation Pathway Diagram
Caption: Degradation pathway of this compound in soil.
Degradation in Water
In aquatic systems, the degradation of fluroxypyr (following the initial hydrolysis of this compound) is governed by abiotic processes, primarily hydrolysis and aqueous photolysis.[7] Biodegradation is also considered an important fate process in water.[3]
Hydrolysis: The chemical hydrolysis of fluroxypyr is dependent on both pH and temperature. The process is significantly accelerated under alkaline conditions (higher pH) and at elevated temperatures.[7] It is stable in acidic media.[3][7]
Aqueous Photolysis: Photodegradation is a key pathway for the dissipation of fluroxypyr in water.[7] Direct photolysis, where the molecule itself absorbs sunlight, occurs, but the rate can be slow.[3] However, the process can be strongly enhanced by the presence of photosensitizers like hydrogen peroxide (H₂O₂) or riboflavin (indirect photolysis).[7] The photodecomposition rate is much higher under UV light compared to natural sunlight.[7] Identified degradation products from photolysis include 4-amino-3,5-dichloro-6-fluoropyridin-2-ol and 4-amino-3,5-dichloro-6-hydroxy-2-pyridyloxyacetic acid.[7]
Quantitative Data: Water Degradation
| Process | Compound | Half-life (DT₅₀) | Conditions | Reference |
| Hydrolysis | Fluroxypyr | 185 days | pH 9, 20 °C | [3] |
| Hydrolysis | Fluroxypyr | 14.9 days | pH 7.4, 25 °C | [7] |
| Hydrolysis | Fluroxypyr | 12.7 days | pH 9.0, 25 °C | [7] |
| Direct Photolysis | Fluroxypyr | ~1 year | Deionized water, sunlight | [3] |
| Direct Photolysis | Fluroxypyr | 7.14 days | pH 7.4 buffer, sunlight | [7] |
| Direct Photolysis | Fluroxypyr | 5.34 days | pH 9.0 buffer, sunlight | [7] |
| Sensitized Photolysis | Fluroxypyr | 0.36 - 43.6 hours | With H₂O₂ or riboflavin, sunlight | [7] |
| Photolysis | Fluroxypyr | 0.102 - 0.705 hours | UV light | [7] |
Water Degradation Pathway Diagram
Caption: Degradation pathways of this compound in water.
Experimental Protocols
Characterizing the degradation of pesticides like this compound requires standardized laboratory studies.[8][9] These studies often use ¹⁴C-labeled material to trace the fate of the parent compound and its metabolites, ensuring a mass balance between 90% and 110%.[9]
Soil Degradation Study Protocol (General)
-
Soil Selection and Preparation:
-
Select representative soil types based on texture, organic matter content, and pH.
-
Sieve the soil and adjust the moisture content to a specific level, often a percentage of the maximum water-holding capacity.
-
-
Test Substance Application:
-
Prepare a solution of the test substance (e.g., ¹⁴C-fluroxypyr-butometyl).
-
Apply the solution uniformly to the soil samples. For volatile compounds, incorporation into the soil may be necessary.[9]
-
-
Incubation:
-
Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) in a flow-through system or biometer flasks.[8][9]
-
To assess the role of microbes, parallel experiments are run with sterilized soil (e.g., via autoclaving or gamma irradiation). No degradation in sterilized soil indicates a microbial-driven process.[7]
-
Traps for CO₂ and volatile organic compounds are included to measure mineralization and volatilization.[9]
-
-
Sampling and Analysis:
-
Collect replicate soil samples at predetermined time intervals.
-
Extract the residues from the soil using an appropriate solvent (e.g., acetonitrile/water).
-
Analyze the extracts using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS) to quantify the parent compound and its degradation products.[10][11]
-
Water Degradation Study Protocol (General)
-
Hydrolysis Study:
-
Prepare sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9).[7]
-
Add the test substance to the buffer solutions.
-
Incubate the solutions in the dark at controlled temperatures (e.g., 25°C and 50°C) to assess temperature effects.[7]
-
Collect samples at various time points and analyze for the parent compound.
-
-
Aqueous Photolysis Study:
-
Prepare solutions of the test substance in sterile, purified water or buffer.
-
For indirect photolysis, add photosensitizers (e.g., H₂O₂, riboflavin).[7]
-
Expose the solutions to a light source that simulates natural sunlight (e.g., xenon arc lamp) or to natural sunlight itself.[3][7]
-
Run parallel control samples incubated in the dark to distinguish between photolytic and other degradation processes.[3]
-
Sample at intervals and analyze using HPLC or LC-MS/MS to identify and quantify the parent compound and photoproducts.[7][12]
-
Analytical Methods Workflow
Caption: General workflow for analyzing pesticide residues.
Conclusion
The environmental degradation of this compound is a multi-faceted process initiated by its rapid conversion to fluroxypyr acid. In soil, this acid is primarily broken down by microorganisms into key metabolites, F-P and the more persistent F-MP. In water, degradation is driven by a combination of pH and temperature-dependent hydrolysis, photolysis, and biodegradation. The rate and outcome of these pathways are highly dependent on specific environmental conditions. A thorough understanding of these processes, supported by robust experimental data, is essential for the accurate environmental risk assessment of this widely used herbicide.
References
- 1. Degradation and leaching of fluroxypyr after application to railway tracks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usab-tm.ro [usab-tm.ro]
- 3. Fluroxypyr | C7H5Cl2FN2O3 | CID 50465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fluroxypyr biodegradation in soils by multiple factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluroxypyr biodegradation in soils by multiple factors [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Experimental Parameters Used to Study Pesticide Degradation in Soil | Weed Technology | Cambridge Core [cambridge.org]
- 9. Experimental Parameters Used to Study Pesticide Degradation in Soil | Weed Technology | Cambridge Core [cambridge.org]
- 10. atlantis-press.com [atlantis-press.com]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
The Environmental Journey of Fluroxypyr-butometyl: A Technical Overview of its Fate and Metabolites
For Researchers, Scientists, and Drug Development Professionals
Fluroxypyr-butometyl, a potent systemic herbicide, is widely utilized for the post-emergence control of broadleaf weeds. Its efficacy is rooted in its ability to mimic natural plant auxins, leading to uncontrolled growth and subsequent plant death. However, the introduction of any active compound into the environment necessitates a thorough understanding of its persistence, transformation, and ultimate fate. This technical guide provides an in-depth examination of the environmental degradation and metabolic pathways of this compound, offering crucial data and methodologies for environmental risk assessment and further research.
Executive Summary
This compound undergoes rapid transformation in the environment, primarily through hydrolysis, to its biologically active form, fluroxypyr acid. This initial degradation step is a critical determinant of its environmental behavior. Subsequent degradation of fluroxypyr acid is primarily mediated by soil microorganisms and, to a lesser extent, by photolysis. The principal metabolites identified include fluroxypyr acid, 4-amino-3,5-dichloro-6-fluoropyridin-2-ol (fluroxypyr-pyridinol or F-P), and 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine (fluroxypyr-methoxypyridine or F-MP). The persistence of this compound and its metabolites is influenced by a variety of environmental factors, including soil type, pH, temperature, and microbial activity.
Data Presentation: Degradation and Dissipation
The environmental persistence of this compound and its principal metabolites is quantified by their dissipation time 50% (DT50) or half-life. The following tables summarize the available quantitative data from various studies. It is important to note that much of the available literature focuses on the closely related fluroxypyr-meptyl ester and the primary metabolite, fluroxypyr acid. The degradation of this compound is expected to follow a similar pattern of rapid initial hydrolysis.
Table 1: Soil Dissipation of Fluroxypyr Esters and Fluroxypyr Acid
| Compound | Soil Type | DT50 (days) | Conditions | Reference |
| Fluroxypyr Ester | Not Specified | 1-4 weeks | Field and Lab | --INVALID-LINK--1 |
| Fluroxypyr Acid | Various | 28 - 78 | Field (Railway) | [2](--INVALID-LINK--) |
| Fluroxypyr Acid | Various | 5 - 21.3 | Laboratory | [3](--INVALID-LINK--) |
| Fluroxypyr Acid | Three Chinese Soils | 27.2 - 43.1 | Laboratory | [4](--INVALID-LINK--) |
| Fluroxypyr Acid | Not Specified | ~36 | Field | [5](--INVALID-LINK--) |
Table 2: Aquatic Dissipation of Fluroxypyr Esters and Fluroxypyr Acid
| Compound | System | DT50 (days) | Conditions | Reference |
| Fluroxypyr Ester | Aquatic Environment | 4 - 14 | Not Specified | --INVALID-LINK--1 |
| Fluroxypyr Acid | Buffer Solution (pH 7.4) | 14.9 | 25°C | [4](--INVALID-LINK--) |
| Fluroxypyr Acid | Buffer Solution (pH 9.0) | 12.7 | 25°C | --INVALID-LINK--4 |
| Fluroxypyr Acid | Buffer Solution (pH 9.0) | 185 | 20°C | [3](--INVALID-LINK--) |
| Fluroxypyr Acid | Direct Photolysis (pH 7.4) | 7.14 | Sunlight | [4](--INVALID-LINK--) |
| Fluroxypyr Acid | Direct Photolysis (pH 9.0) | 5.34 | Sunlight | [4](--INVALID-LINK--) |
Table 3: Formation and Dissipation of Fluroxypyr Acid Metabolites in Soil
| Metabolite | Formation from Fluroxypyr Acid | DT50 (days) | Notes | Reference |
| Fluroxypyr-pyridinol (F-P) | Mean 48.6 ± 20% | 10 ± 5 | Rapidly degraded | [2](--INVALID-LINK--) |
| Fluroxypyr-methoxypyridine (F-MP) | Mean 8.0 ± 2% | Not significantly degraded | Slowly accumulates | [2](--INVALID-LINK--) |
Environmental Fate and Degradation Pathways
The environmental fate of this compound is a multi-step process initiated by the rapid cleavage of the butometyl ester group.
Hydrolysis
This compound is rapidly hydrolyzed to fluroxypyr acid in soil and water. This process can be both abiotic and biotic. Soil-catalyzed hydrolysis of fluroxypyr esters is significantly faster than in water alone, suggesting a major role for soil enzymes.
Soil Metabolism
Biodegradation is the primary mechanism for the dissipation of fluroxypyr acid in soil.[6](--INVALID-LINK--) Microbial communities utilize the herbicide as a carbon source, leading to the formation of key metabolites. The degradation rate is influenced by soil organic matter content, temperature, and moisture.[6](--INVALID-LINK--)
The primary degradation pathway in soil involves the transformation of fluroxypyr acid into fluroxypyr-pyridinol (F-P) and fluroxypyr-methoxypyridine (F-MP).[2](--INVALID-LINK--) While F-P is further degraded, F-MP has shown to be more persistent in soil studies.[2](--INVALID-LINK--)
Photodegradation
Direct photolysis of fluroxypyr acid can occur in aqueous environments, although it is generally a slower process compared to microbial degradation in soil.[4](--INVALID-LINK--) The presence of photosensitizers in natural waters can enhance the rate of photodegradation.[4](--INVALID-LINK--)
Mode of Action: Auxin Mimicry
Fluroxypyr is a synthetic auxin herbicide. It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to a disruption of normal plant growth processes.
In the absence of high auxin levels, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. When fluroxypyr enters the cell, it binds to auxin receptors, leading to the degradation of the Aux/IAA repressors. This frees the ARFs to activate the transcription of genes that lead to uncontrolled cell division and elongation, ultimately causing the death of susceptible plants.
Experimental Protocols
Detailed and validated analytical methods are essential for the accurate quantification of this compound and its metabolites in environmental matrices.
Soil Sample Preparation and Extraction (Modified QuEChERS)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.
-
Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Hydration (for dry soils): If the soil has low moisture content, add a specific volume of deionized water and allow it to hydrate.
-
Extraction Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.
-
Shaking: Cap the tube and shake vigorously for 1-2 minutes to ensure thorough extraction.
-
Salting Out: Add a mixture of anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) to induce phase separation.
-
Centrifugation: Centrifuge the tube to separate the acetonitrile layer from the aqueous and solid phases.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent material (e.g., primary secondary amine - PSA) to remove interfering matrix components.
-
Final Centrifugation: Vortex and centrifuge the d-SPE tube.
-
Analysis: The final extract is ready for analysis by LC-MS/MS or GC-MS.
Water Sample Preparation
-
Acidification: Acidify the water sample with formic acid.
-
Liquid-Liquid Extraction: Extract the analytes from the water sample using a suitable organic solvent such as ethyl acetate.
-
Salting Out: Add sodium chloride to enhance the extraction efficiency.
-
Concentration: The organic extract is concentrated under a gentle stream of nitrogen.
-
Reconstitution: The residue is reconstituted in a suitable solvent for instrumental analysis.
Instrumental Analysis: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective determination of fluroxypyr and its metabolites.
-
Chromatographic Column: A C8 or C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both acidified with a small amount of formic or acetic acid.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte.
Table 4: Example LC-MS/MS Parameters for Fluroxypyr and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Polarity |
| This compound (or ester) | 367.1 | 255.1 | 209.0 | Positive |
| Fluroxypyr Acid | 253.2 | 232.9 | 197.0 | Negative |
| Fluroxypyr-DCP | 199.1 | 181.0 | 154.0 | Positive |
| Fluroxypyr-MP | 211.2 | 113.0 | 195.9 | Positive |
Note: The specific m/z values may vary slightly depending on the instrument and conditions.
Conclusion
This compound is a non-persistent herbicide in the environment due to its rapid hydrolysis to fluroxypyr acid. The subsequent degradation of the acid is primarily driven by microbial activity in the soil, leading to the formation of metabolites with varying degrees of persistence. A comprehensive understanding of these degradation pathways and the factors that influence them is paramount for the accurate assessment of the environmental risks associated with the use of this herbicide. The analytical methodologies outlined in this guide provide a robust framework for monitoring the environmental fate of this compound and its transformation products. Further research focusing on the degradation kinetics of this compound itself in a wider range of environmental conditions will enhance the precision of environmental fate models.
References
A Technical Guide to the Toxicological and Ecotoxicological Profile of Fluroxypyr-butometyl and its Active Metabolite, Fluroxypyr
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is a synthesis of publicly available data and should not be used as a substitute for regulatory documentation.
Introduction
Fluroxypyr-butometyl is a selective, post-emergence herbicide belonging to the pyridinoxy acid chemical class. It is formulated as an ester to facilitate absorption into the target plant. Following application and uptake, this compound is rapidly hydrolyzed to its herbicidally active form, fluroxypyr acid. This rapid conversion is a critical aspect of its toxicological profile, as the systemic effects are primarily attributable to the acid metabolite.[1] Consequently, much of the available toxicological and ecotoxicological data is based on studies conducted with fluroxypyr acid or another ester, fluroxypyr-methylheptyl ester (MHE), which also rapidly converts to the acid.[2][3] This guide provides a comprehensive overview of the physicochemical properties, toxicokinetics, mammalian toxicology, and ecotoxicological effects of this compound and the active fluroxypyr acid.
Physicochemical Properties
A clear understanding of the physicochemical properties of both the ester and the active acid is fundamental to assessing their environmental fate and toxicological potential.
| Property | This compound | Fluroxypyr Acid |
| IUPAC Name | 1-butoxypropan-2-yl 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate[4][5] | [(4-Amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid[6] |
| CAS Number | 154486-27-8[4] | 69377-81-7[7] |
| Molecular Formula | C₁₄H₁₉Cl₂FN₂O₄[4] | C₇H₅Cl₂FN₂O₃[7] |
| Molecular Weight | 369.2 g/mol [4] | 255.03 g/mol [7][8] |
| Physical State | - | White crystalline solid[8] |
| Water Solubility | Insoluble[9] | 91 mg/L (20°C)[8] |
| Vapor Pressure | - | 3.784 x 10⁻⁶ mPa (20°C)[8] |
| pKa | - | 2.94[8] |
| Log P (Octanol/Water) | 3.6[4] | -1.24[8] |
Toxicokinetics and Mechanism of Action
Absorption, Distribution, Metabolism, and Excretion (ADME)
In mammals, fluroxypyr esters are rapidly hydrolyzed to fluroxypyr acid. The acid is then quickly absorbed and excreted, primarily unchanged in the urine.[8] Studies in rats show that fluroxypyr does not bioaccumulate in tissues.[10][11] This rapid excretion profile limits the potential for long-term toxicity from repeated exposures.
Mechanism of Action
Fluroxypyr is a synthetic auxin herbicide.[7][12] It mimics the effects of the natural plant growth hormone indole-3-acetic acid (IAA), but at much higher concentrations and with greater stability within the plant. This leads to unregulated and disorganized plant growth, ultimately causing the death of susceptible broadleaf species.[10] The herbicidal activity is a result of alterations in cell wall elasticity and gene expression.[3]
Caption: Synthetic auxin mechanism of action of Fluroxypyr.
Mammalian Toxicology
The mammalian toxicity of fluroxypyr is generally low to moderate, with the kidney identified as the primary target organ in animal studies.[2][11]
Acute Toxicity
Fluroxypyr exhibits low acute toxicity via oral and dermal routes and very low toxicity via inhalation.[10] It is not a skin sensitizer but can cause severe eye irritation.[10]
| Study Type | Species | Value | Classification | Reference |
| Oral LD₅₀ | Rat | >2405 - >5000 mg/kg | Practically Non-toxic | [8][10] |
| Dermal LD₅₀ | Rat | >2000 mg/kg | Practically Non-toxic | [10] |
| Dermal LD₅₀ | Rabbit | >5000 mg/kg | Practically Non-toxic | [8] |
| Inhalation LC₅₀ (4h) | Rat | >0.296 - >2000 mg/m³ | Very Low Toxicity | [8][10][13] |
| Skin Irritation | Rabbit | Slight Irritation | Mild Irritant | [10] |
| Eye Irritation | Rabbit | Severe Irritation | Severe Irritant | [10] |
| Dermal Sensitization | Guinea Pig | Not a sensitizer | Non-sensitizer | [10] |
Sub-chronic and Chronic Toxicity
The primary target organ for fluroxypyr following repeated oral exposure in rats, mice, and dogs is the kidney.[2][11] Effects observed in chronic studies include increased kidney weight and glomerulonephropathy.[2]
| Study | Species | NOAEL | LOAEL | Endpoint | Reference |
| 90-Day Feeding | Rat | - | - | Nephrotoxicity | [2] |
| Chronic/Carcinogenicity | Rat | 100 mg/kg/day | 500 mg/kg/day | Kidney effects | [2] |
| 28-Day Oral | Dog | 50 mg/kg/day | 150 mg/kg/day | Not specified | [11] |
Genotoxicity and Carcinogenicity
Fluroxypyr has been evaluated in a battery of genotoxicity tests and has shown no evidence of mutagenic potential.[2] Based on carcinogenicity studies in rats and mice, the U.S. Environmental Protection Agency (EPA) has classified fluroxypyr as "not likely to be carcinogenic to humans".[2][11]
| Assay Type | Result | Reference |
| Bacterial Reverse Mutation (Ames Test) | Negative | [11] |
| In Vitro Chromosomal Aberration | Negative | [11] |
| Mammalian Erythrocyte Micronucleus | Negative | [11] |
| Unscheduled DNA Synthesis | Negative | [11] |
Reproductive and Developmental Toxicity
Fluroxypyr is not considered a reproductive toxicant in rats.[2][11] Developmental toxicity was not observed in rats or rabbits at doses that did not cause maternal toxicity.[2] However, in rabbits, abortions were observed following exposure to fluroxypyr MHE at the limit dose of 1000 mg/kg/day, which was associated with maternal toxicity.[1][11]
| Study Type | Species | NOAEL (Maternal) | LOAEL (Maternal) | NOAEL (Developmental) | LOAEL (Developmental) | Reference |
| Developmental | Rat | 300 mg/kg/day | 600 mg/kg/day | 600 mg/kg/day | Not Established | [1] |
| Developmental | Rabbit | 500 mg/kg/day | 1000 mg/kg/day | 500 mg/kg/day | 1000 mg/kg/day (abortions) | [1] |
| 2-Generation Reproduction | Rat | 100 mg/kg/day (M) / 500 mg/kg/day (F) | 500 mg/kg/day (M) / 1000 mg/kg/day (F) | 1000 mg/kg/day | Not Established | [1] |
Ecotoxicology
The environmental risk of fluroxypyr varies significantly among different non-target species.
Environmental Fate
In the environment, fluroxypyr esters like butometyl and MHE rapidly de-esterify to the parent acid.[9] The typical soil half-life of fluroxypyr is approximately 36 days, with microbial metabolism being the primary degradation pathway.[9][10] It has a high potential for surface runoff but an intermediate potential to leach into groundwater.[10]
Caption: Environmental fate and transport pathways for Fluroxypyr.
Avian Toxicity
Fluroxypyr is classified as practically non-toxic to avian species.[10]
| Study Type | Species | Value | Classification | Reference |
| Acute Oral LD₅₀ | Bobwhite Quail, Mallard Duck | >2000 mg/kg | Practically Non-toxic | [8][10] |
| Subacute Dietary LC₅₀ (5-day) | Bobwhite Quail, Mallard Duck | >5000 mg/kg | Practically Non-toxic | [9][10] |
Aquatic Toxicity
The toxicity of fluroxypyr to aquatic organisms varies. The ester form is noted to be highly toxic to aquatic invertebrates, while the acid form is generally slightly toxic to fish and freshwater invertebrates but more toxic to some marine species.[9][10]
| Species | Endpoint | Value (mg/L) | Classification | Reference |
| Rainbow Trout | 96-h LC₅₀ | >100 | Practically Non-toxic | [8][10] |
| Bluegill Sunfish | 96-h LC₅₀ | >14.3 | Slightly Toxic | [10] |
| Daphnia magna (Water Flea) | 48-h EC₅₀ | >100 | Practically Non-toxic | [8][10] |
| Eastern Oyster (Fluroxypyr Acid) | 96-h EC₅₀ | 0.068 | Highly Toxic | [10] |
| Green Algae | 96-h EC₅₀ | >100 | Practically Non-toxic | [8] |
Terrestrial Non-Target Organism Toxicity
Fluroxypyr poses a low risk to honeybees.
| Species | Endpoint | Value | Classification | Reference |
| Honeybee (Apis mellifera) | 48-h Contact LD₅₀ | >25 µ g/bee | Low Toxicity / Relatively Nontoxic | [8][14][15] |
Experimental Protocols
Detailed experimental protocols are proprietary to the conducting laboratories. However, these studies generally follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
General Protocol for Bacterial Reverse Mutation Test (Ames Test - OECD 471): This assay evaluates the mutagenic potential of a substance by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.
-
Strain Selection: Use multiple bacterial strains (e.g., TA98, TA100, TA1535) that are sensitive to different types of mutagens.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (e.g., rat liver homogenate, S9 fraction) to detect metabolites that may be mutagenic.
-
Exposure: The bacterial strains are exposed to a range of concentrations of the test substance (Fluroxypyr) on agar plates with a minimal amount of the required amino acid.
-
Incubation: Plates are incubated for 48-72 hours to allow for bacterial growth.
-
Scoring: The number of revertant colonies (colonies that have mutated back to a prototrophic state and can grow on the minimal medium) is counted for each concentration and compared to a negative (solvent) control.
-
Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies.
Caption: Generalized experimental workflow for the Ames Test.
Conclusion
This compound is an ester pro-herbicide that rapidly converts to fluroxypyr acid, the toxicologically relevant compound. The mammalian toxicity profile of fluroxypyr is characterized by low acute toxicity, with the kidney being the primary target organ under chronic exposure. It is not considered genotoxic, carcinogenic, or a reproductive toxicant.[2][11] From an ecotoxicological perspective, fluroxypyr poses a low risk to birds and honeybees but presents a variable risk to aquatic organisms, with certain marine invertebrates showing high sensitivity to the acid form.[10][14] Its environmental behavior is dictated by rapid degradation in soil and a potential for movement via surface runoff.[10]
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. This compound | C14H19Cl2FN2O4 | CID 15278321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 6. Fluroxypyr - Wikipedia [en.wikipedia.org]
- 7. Fluroxypyr | C7H5Cl2FN2O3 | CID 50465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fluroxypyr-Meptyl 95% TC [xingyuchemical.com.cn]
- 9. assets.greenbook.net [assets.greenbook.net]
- 10. wsdot.wa.gov [wsdot.wa.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Fluroxypyr (Ref: DOW 43304-H) [sitem.herts.ac.uk]
- 13. fluroxypyr, 69377-81-7 [thegoodscentscompany.com]
- 14. fs.usda.gov [fs.usda.gov]
- 15. pesticidestewardship.org [pesticidestewardship.org]
An In-depth Technical Guide to the Physicochemical Properties of Fluroxypyr-butometyl for Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluroxypyr-butometyl is a selective, post-emergence herbicide used for the control of broadleaf weeds. As an ester of fluroxypyr, it belongs to the synthetic auxin class of herbicides. The efficacy and stability of a herbicidal formulation are intrinsically linked to the physicochemical properties of the active ingredient. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, crucial for the development of stable and effective formulations. The document details its chemical identity, quantitative physical and chemical characteristics, formulation considerations, mechanism of action, and standardized experimental protocols for property determination.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for predicting its behavior in various formulation types and its interaction with other components.
Chemical Structure and Identity
-
IUPAC Name: 1-butoxypropan-2-yl 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate[1]
-
CAS Number: 154486-27-8[2]
-
Chemical Structure:
Caption: Chemical structure of this compound.
Quantitative Physicochemical Data
| Property | Value | Compound |
| Melting Point | <25 °C[5] | This compound |
| 56-57 °C | Fluroxypyr-meptyl[6] | |
| 232-233 °C | Fluroxypyr[7] | |
| Boiling Point | 453.7 ± 40.0 °C (Predicted)[5] | This compound |
| Decomposes before boiling | Fluroxypyr[8] | |
| Water Solubility | Data not available | This compound |
| 0.091 g/L (at 20°C) | Fluroxypyr[7] | |
| Vapor Pressure | Data not available | This compound |
| 1.15 x 10⁻⁷ mmHg (at 25°C) | Fluroxypyr-meptyl[6] | |
| 9.42 x 10⁻⁷ mmHg (at 25°C) | Fluroxypyr[7][9] | |
| Partition Coefficient (log P) | 3.81810 (XLogP3)[5] | This compound |
| 4.97180 (LogP) | Fluroxypyr-meptyl[6] |
Formulation of this compound
The formulation of a pesticide active ingredient is critical for its effective application and biological activity. This compound is commonly formulated as an emulsifiable concentrate (EC).
Emulsifiable Concentrate (EC) Formulations
EC formulations are liquid solutions containing the active ingredient, a solvent, and an emulsifier.[10][11] When diluted with water, they form a stable emulsion for spraying.[11] The choice of solvent is crucial, especially for achieving high-strength formulations that remain stable at low temperatures.[12] For Fluroxypyr esters, solvents such as methylated rapeseed oil have been used to reduce hazardous components.[13][14]
Example Generic Formulation
A generic EC formulation for a pesticide like this compound would typically consist of the following components:
| Component | Percentage by Weight | Purpose |
| This compound | 20-50% | Active Ingredient |
| Solvent | 40-70% | Dissolves the active ingredient |
| Emulsifier Blend | 5-15% | Enables formation of a stable emulsion in water |
| Stabilizers/Adjuvants | 1-5% | Improves shelf-life and performance |
Herbicidal Mechanism of Action
Synthetic Auxin Pathway
Fluroxypyr is a synthetic auxin herbicide.[8] After application, the butometyl ester is rapidly hydrolyzed in the plant to the active parent acid, fluroxypyr.[10] This acid mimics the action of the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled and disorganized plant growth and ultimately, death of the susceptible weed.[8]
The simplified signaling pathway is as follows:
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 4. files.chemicalwatch.com [files.chemicalwatch.com]
- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 6. laboratuar.com [laboratuar.com]
- 7. Test No. 103: Boiling Point | OECD [oecd.org]
- 8. search.library.brandeis.edu [search.library.brandeis.edu]
- 9. oecd.org [oecd.org]
- 10. Pesticide Formulations - Kentucky Pesticide Safety Education [uky.edu]
- 11. PI231/PI231: Pesticide Formulations [edis.ifas.ufl.edu]
- 12. search.library.brandeis.edu [search.library.brandeis.edu]
- 13. OECD Guidelines for the Testing of Chemicals [electronic resource] : OECD : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 14. Fluroxypr 200 g/L EC | Croda Agriculture [crodaagriculture.com]
Fluroxypyr-butometyl CAS registry number and IUPAC nomenclature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of fluroxypyr-butometyl, a synthetic auxin herbicide. It includes detailed information on its chemical identity, physicochemical properties, mechanism of action, relevant experimental protocols, and synthesis.
Core Chemical Information
This compound is the 2-butoxy-1-methylethyl ester of fluroxypyr.[1] It belongs to the pyridyloxycarboxylic acid class of herbicides.[1] As an ester, it is a pro-herbicide that is converted into its active form, fluroxypyr acid, within the target plant.
CAS Registry Number : 154486-27-8[1][2]
IUPAC Nomenclature :
-
rac-(2R)-1-butoxypropan-2-yl [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate[1]
-
(RS)-2-butoxy-1-methylethyl [(4-amino-3,5-dichloro-6-fluoro-2-pyridyl)oxy]acetate[1]
Physicochemical and Quantitative Data
The following table summarizes key quantitative data for this compound and its active acid form, fluroxypyr.
| Property | Value | Compound |
| Molecular Formula | C14H19Cl2FN2O4 | This compound |
| Molecular Weight | 369.2 g/mol [2] | This compound |
| XLogP3 | 3.6[2] | This compound |
| Vapor Pressure | 9.4 x 10⁻⁷ mmHg | Fluroxypyr |
| Water Solubility | 91 mg/L (at 20°C) | Fluroxypyr |
| pKa | 2.94 | Fluroxypyr |
| Log Kow | -1.24 (pH 7) | Fluroxypyr |
Mechanism of Action: Synthetic Auxin Signaling Pathway
This compound acts as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) at supraoptimal concentrations.[3][4] After uptake into the plant, the butometyl ester is hydrolyzed to the herbicidally active fluroxypyr acid.[5][6] This active form disrupts normal plant growth processes, leading to characteristic auxin-type responses such as leaf curling, epinasty, and ultimately, plant death.[5][7]
The primary mode of action involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-Box) signaling pathway:
-
Perception : Fluroxypyr acid binds to the TIR1/AFB family of auxin co-receptors.[3][8] This binding event stabilizes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins.[3][9]
-
Ubiquitination : The formation of the SCF(TIR1/AFB)-auxin-Aux/IAA complex targets the Aux/IAA repressor for ubiquitination by the SCF E3 ubiquitin ligase complex.[3][10]
-
Degradation : The polyubiquitinated Aux/IAA protein is then degraded by the 26S proteasome.[3]
-
Gene Expression : The degradation of the Aux/IAA repressor relieves the inhibition of Auxin Response Factors (ARFs), which are transcription factors.[3][9] The now-active ARFs can bind to auxin-responsive promoters in the DNA, leading to the transcription of auxin-responsive genes.[3]
-
Physiological Response : The overexpression of these genes leads to a hormonal imbalance and uncontrolled cell division and elongation, causing the herbicidal effects.[7] This process also stimulates the production of other hormones like ethylene and abscisic acid, contributing to the overall phytotoxicity.[7][11]
Caption: this compound signaling pathway.
Experimental Protocols
Synthesis of Fluroxypyr Esters (General Procedure)
A general method for the synthesis of fluroxypyr esters, which can be adapted for this compound, involves the transesterification of a lower alkyl ester of fluroxypyr. A synthesis for the related fluroxypyr-meptyl is described and can be modified.[12]
Materials:
-
Methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate
-
2-Butoxy-1-methylethanol (in place of 1-methylheptanol for this compound synthesis)
-
Tetrabutyl titanate (catalyst)
-
Reaction flask with stirrer, distillation column (e.g., Vigreaux), and thermometer
Procedure:
-
Combine methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate with an excess of 2-butoxy-1-methylethanol in the reaction flask.
-
Heat the solution under reduced pressure (e.g., 10 kPa) to remove any residual water.
-
Introduce the tetrabutyl titanate catalyst.
-
Heat the mixture (e.g., to ~150°C) under pressure (e.g., 60 kPa) for several hours.
-
Continuously remove the methanol byproduct as it forms via distillation.
-
After the reaction is complete, reduce the pressure further to distill off the excess alcohol.
-
The remaining residue is the crude this compound. Further purification may be performed if necessary.
An alternative route begins with pentachloropyridine, which is fluorinated, aminated, and hydrolyzed to form a potassium salt, which is then alkylated.[13]
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol is for the quantification of fluroxypyr esters.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
SinoChrom ODS-BP column (5μm, 4.6mm × 200mm) or equivalent C18 column
-
Mobile Phase: Methanol and water (85:15, v/v)
-
Internal Standard: o-nitroaniline
-
Methanol (HPLC grade)
-
Standard solutions of this compound of known concentrations
Procedure:
-
Sample Preparation : Accurately weigh and dissolve the this compound sample in methanol. Add a known amount of the internal standard (o-nitroaniline).
-
Chromatographic Conditions :
-
Column : SinoChrom ODS-BP (5μm, 4.6mm × 200mm)
-
Mobile Phase : Methanol:Water (85:15)
-
Flow Rate : 1.0 mL/min
-
Detection Wavelength : 235 nm
-
Column Temperature : Room temperature
-
Injection Volume : 10 µL
-
-
Calibration : Prepare a series of standard solutions of this compound with the internal standard. Inject each standard to generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Analysis : Inject the prepared sample solution into the HPLC system.
-
Quantification : Determine the concentration of this compound in the sample by using the peak area ratio and the calibration curve.
Conclusion
This compound is a potent herbicide whose efficacy is derived from its conversion to fluroxypyr acid, a synthetic mimic of the plant hormone auxin. Its mode of action through the TIR1/AFB signaling pathway is well-characterized, leading to the disruption of normal hormonal balance and subsequent plant death. The provided protocols for synthesis and analysis offer a foundation for further research and development involving this compound.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. This compound | C14H19Cl2FN2O4 | CID 15278321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive evaluation of fluroxypyr herbicide on physiological parameters of spring hybrid millet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluroxypyr-meptyl TC - HEBEN [hb-p.com]
- 6. solverchembooks.com [solverchembooks.com]
- 7. Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
- 8. distinct-functions-of-tir1-and-afb1-receptors-in-auxin-signaling - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis routes of Fluroxypyr-meptyl [benchchem.com]
- 13. "Synthesis of Fluroxypyr for the Use on Broad Leaf Plants" by Shena Ruane [arrow.tudublin.ie]
The Discovery and Developmental Saga of Fluroxypyr: A Technical Guide
An In-depth Exploration of the Synthesis, Mode of Action, and Toxicological Profile of a Key Synthetic Auxin Herbicide
Fluroxypyr, a prominent member of the synthetic auxin herbicide family, has played a significant role in post-emergence broadleaf weed control since its introduction. This technical guide delves into the discovery and developmental history of fluroxypyr, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical synthesis, mechanism of action, toxicological and environmental profile, and the experimental methodologies underpinning its characterization.
Developmental History and Key Milestones
The development of fluroxypyr can be traced back to the extensive research and development efforts in the field of synthetic auxin herbicides, which began with the discovery of 2,4-D during World War II. Fluroxypyr was developed by Dow Chemical (now Corteva Agriscience). While a precise, publicly available timeline is not fully disclosed, the developmental history can be framed by key patent filings and its commercial introduction. The herbicidal activity of fluroxypyr is described in The Pesticide Manual, Fourteenth Edition.[1] Commercial formulations, such as Starane™, are emulsifiable concentrates of the fluroxypyr meptyl ester.[2]
Chemical Synthesis and Properties
Fluroxypyr is chemically known as [(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid.[1] It is a white solid with a melting point of 232-233°C and a water solubility of 91 mg/L at 20°C.[3] For commercial applications, it is often formulated as its 1-methylheptyl ester (fluroxypyr-meptyl) to enhance its foliar uptake.[3]
The synthesis of fluroxypyr is a multi-step process that begins with halogenated pyridines.[4] A common synthetic route starts with pentachloropyridine. This is reacted with potassium fluoride to yield 3,5-dichloro-2,4,6-trifluoropyridine. Subsequent ammonation and hydrolysis produce 4-amino-3,5-dichloro-6-fluoro-2-pyridinol. Finally, this intermediate is alkylated with a chloroacetate ester, followed by transesterification to yield the desired fluroxypyr ester.[5]
Mode of Action: Mimicking a Plant's Own Growth Regulator
Fluroxypyr is a synthetic auxin herbicide, meaning it mimics the action of the natural plant hormone auxin (indole-3-acetic acid or IAA).[6][7] This mimicry leads to a cascade of events within susceptible plants, ultimately causing uncontrolled growth and death.
The Auxin Signaling Pathway
The primary mechanism of auxin action, and by extension fluroxypyr, involves the SCFTIR1/AFB ubiquitin-ligase complex.[1][4][6] In the absence of auxin, Aux/IAA proteins act as transcriptional repressors by binding to Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes.
When auxin (or a synthetic auxin like fluroxypyr) is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB F-box protein (the auxin receptor) and the Aux/IAA repressor proteins. This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressors liberates the ARF transcription factors, allowing them to activate the expression of auxin-responsive genes. This leads to a variety of downstream effects, including cell elongation, division, and differentiation, which, when uncontrolled, result in the herbicidal effects.
Quantitative Data Summary
The following tables summarize key quantitative data for fluroxypyr regarding its herbicidal efficacy, toxicological profile, and environmental fate.
Table 1: Herbicidal Efficacy of Fluroxypyr
| Target Weed(s) | Application Rate (Product/acre) | Application Rate (Active Ingredient/acre) | Control Efficiency (%) | Crop |
| Annual and perennial broadleaf weeds | 6 to 23 ounces | ~0.5 pounds | Not specified | Rights-of-way[3] |
| Various broadleaf weeds | 2-2.5 L/ha (Fluroxypyr 20% EC) | Not specified | 85.77 - 90.68 | Wheat[8][9] |
| Lepyrodiclis holosteoides | 2.5 L/ha (Fluroxypyr 20% EC) | Not specified | >63.68 | Wheat[8][9] |
| Kochia, bedstraw, common sunflower, volunteer flax | 0.4 to 1.4 pints | Not specified | Not specified | Non-crop land[10] |
| Weeds in oil palm | 0.9 L/ha (fluroxypyr-meptyl) | Not specified | 74 | Oil Palm[11][12][13] |
Table 2: Toxicological Profile of Fluroxypyr
| Test Organism | Endpoint | Value | Toxicity Class |
| Rat | Acute Oral LD50 | >5,000 mg/kg[3] | Practically Non-toxic |
| Rat | Acute Oral LD50 | 2,405 mg/kg[3] | Slightly Toxic |
| Rat | Acute Dermal LD50 | >2,000 mg/kg[3] | Practically Non-toxic |
| Rat | Acute Inhalation LC50 | >2,000 mg/m³[3] | Practically Non-toxic |
| Bobwhite Quail | Acute Oral LD50 | >2,000 mg/kg | Practically Non-toxic |
| Mallard Duck | Acute Oral LD50 | >2,000 mg/kg | Practically Non-toxic |
| Bluegill Sunfish | 96-hour LC50 | >14.3 mg/L[3] | Practically Non-toxic |
| Rainbow Trout | 96-hour LC50 | 13.4 to >100 mg/L[3] | Slightly to Practically Non-toxic |
| Daphnia magna | 48-hour EC50 | >100 mg/L[3] | Practically Non-toxic |
| Eastern Oyster (fluroxypyr acid) | 96-hour LC50/EC50 | 0.068 mg/L[3] | Highly Toxic |
| Eastern Oyster (fluroxypyr 1-methyleptyl ester) | 96-hour LC50/EC50 | 51 mg/L[3] | Slightly Toxic |
| Grass Shrimp | 96-hour LC50/EC50 | >120 mg/L[3] | Practically Non-toxic |
Table 3: Environmental Fate of Fluroxypyr
| Parameter | Value | Conditions |
| Soil Half-life (aerobic) | 36 days (typical)[3] | Not specified |
| Soil Half-life (aerobic) | 28 to 78 days | Laboratory study[2] |
| Soil Half-life (aerobic) | < 30 days | EPA assessment[14] |
| Aquatic Half-life (aerobic) | ~3 days | EPA assessment[14] |
| Hydrolysis Half-life (fluroxypyr-MHE) | 3 days | pH 9[15] |
| Hydrolysis Half-life (fluroxypyr-MHE) | 450 days | pH 7[15] |
| Major Metabolites | Fluroxypyr-pyridinol (F-P), Fluroxypyr-methoxypyridine (F-MP)[2] | Soil |
| F-P Half-life | 10 ± 5 days | Soil[2] |
| F-MP Degradation | Not significantly degraded | Soil[2] |
Experimental Protocols
The registration and characterization of a herbicide like fluroxypyr require a battery of standardized tests conducted under Good Laboratory Practice (GLP) to ensure data quality and integrity. These studies generally follow guidelines set by international bodies such as the Organisation for Economic Co-operation and Development (OECD).
Herbicide Efficacy and Phytotoxicity Trials
Objective: To determine the effective application rates of fluroxypyr for controlling target weed species and to assess its safety to the intended crops.
Methodology (based on general herbicide trial guidelines):
-
Trial Design: Randomized complete block design with at least four replications.
-
Plot Size: Minimum of 10 square meters.
-
Treatments: Fluroxypyr applied at a range of doses, including the proposed label rate (N) and twice the label rate (2N) for phytotoxicity assessment. An untreated control is included for comparison.
-
Application: Applied using calibrated spray equipment to ensure uniform coverage.
-
Data Collection:
-
Weed control efficacy is assessed visually as a percentage of control compared to the untreated plot at regular intervals after application.
-
Crop phytotoxicity is evaluated visually for symptoms such as stunting, chlorosis, or necrosis.
-
Crop yield is measured at harvest to determine any impact on productivity.
-
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.
Toxicological Studies
Objective: To assess the potential hazards of fluroxypyr to human health and non-target organisms.
Methodology (example based on OECD Test Guideline 408 for 90-day oral toxicity):
-
Test System: Wistar rats (10 animals per sex per group).
-
Administration: The test substance (fluroxypyr) is administered daily via oral gavage at three or more dose levels, plus a control group.
-
Duration: 90 days.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end of the study.
-
Pathology: A full necropsy is performed on all animals. Organs are weighed, and tissues are examined microscopically.
Environmental Fate Studies
Objective: To determine the persistence and degradation of fluroxypyr in the environment.
Methodology (example based on OECD Test Guideline 307 for aerobic and anaerobic transformation in soil):
-
Test System: Two or more different soil types are used.
-
Application: Radiolabeled (e.g., ¹⁴C) fluroxypyr is applied to the soil samples.
-
Incubation: Samples are incubated under controlled temperature, moisture, and aerobic or anaerobic conditions.
-
Sampling: Soil samples are taken at various time intervals.
-
Analysis: The concentration of the parent compound and its degradation products are determined using techniques such as high-performance liquid chromatography (HPLC) and liquid scintillation counting.
-
Data Analysis: The rate of degradation is calculated to determine the half-life (DT50) of fluroxypyr in soil.
Conclusion
Fluroxypyr stands as a testament to the continued innovation in the field of synthetic auxin herbicides. Its development has provided an effective tool for the selective control of broadleaf weeds in a variety of agricultural and non-crop settings. A thorough understanding of its discovery, synthesis, mode of action, and toxicological profile, as detailed in this guide, is crucial for its responsible and effective use, as well as for the future development of new herbicidal technologies. The data presented underscores the importance of a rigorous, multi-faceted experimental approach in characterizing the safety and efficacy of such compounds.
References
- 1. Auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation and leaching of fluroxypyr after application to railway tracks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wsdot.wa.gov [wsdot.wa.gov]
- 4. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Efficacy of Fluroxypyr Compared with Common Broadleaf Herbicides in the Wheat Fields [jpp.um.ac.ir]
- 9. doaj.org [doaj.org]
- 10. Flagstaff Fluroxypyr Herbicide [solutionsstores.com]
- 11. jppipa.unram.ac.id [jppipa.unram.ac.id]
- 12. jppipa.unram.ac.id [jppipa.unram.ac.id]
- 13. researchgate.net [researchgate.net]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. agronomy.org [agronomy.org]
Methodological & Application
Application Note: Quantitative Analysis of Fluroxypyr-butometyl using a Validated LC-MS/MS Method
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of fluroxypyr-butometyl in environmental matrices. The protocol outlines sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by chromatographic separation and mass spectrometric detection. The method is tailored for researchers, scientists, and professionals in drug development and environmental analysis, providing a comprehensive workflow for the accurate determination of this herbicide.
Introduction
Fluroxypyr is a systemic herbicide used for the control of broadleaf weeds. It is often formulated as an ester, such as this compound, to enhance its uptake by plants. Monitoring the levels of this compound in environmental samples like soil and water is crucial for assessing its environmental fate and potential impact. This document provides a detailed protocol for the extraction and quantification of this compound using LC-MS/MS, a highly selective and sensitive analytical technique.
Experimental Protocols
Sample Preparation (QuEChERS Method)
The QuEChERS method is a widely adopted sample preparation technique in pesticide residue analysis due to its simplicity, high throughput, and effectiveness.[1][2][3]
Materials:
-
50 mL polypropylene centrifuge tubes
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge
-
Vortex mixer
Procedure:
-
Extraction:
-
Weigh 10 g of a homogenized sample (e.g., soil, sediment) into a 50 mL centrifuge tube. For water samples, 10 mL can be used directly.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).
-
Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analyte.
-
Centrifuge the tube at ≥ 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex the tube for 30 seconds.
-
Centrifuge at ≥ 5000 rpm for 2 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions:
Based on the monoisotopic mass of this compound (368.0705906 Da)[4], the precursor ion in positive ion mode ESI would be the protonated molecule [M+H]⁺ at m/z 369.1. Fragmentation of the ester will likely lead to the loss of the butoxy-propyl group and cleavage to the fluroxypyr acid.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 369.1 | 255.0 | 199.0 | 15 |
| (Internal Standard) | User-defined | User-defined | User-defined | User-defined |
Note: The specific collision energies should be optimized for the instrument in use.
Data Presentation
The quantitative data for the analysis of this compound should be presented in a clear and structured manner.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Analyte | This compound |
| Precursor Ion (m/z) | 369.1 |
| Quantifier Ion (m/z) | 255.0 |
| Qualifier Ion (m/z) | 199.0 |
| Collision Energy (eV) | 15 (Quantifier), 25 (Qualifier) - to be optimized |
| Retention Time (min) | Approximately 6.5 min - to be confirmed |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Visualization
Experimental Workflow
The following diagram illustrates the logical flow of the analytical method for this compound quantification.
Caption: Workflow for this compound Quantification.
Conclusion
This application note provides a detailed and reliable LC-MS/MS method for the quantification of this compound. The use of the QuEChERS protocol for sample preparation ensures high recovery and removal of matrix interferences, while the LC-MS/MS analysis in MRM mode offers excellent selectivity and sensitivity. This method is suitable for high-throughput analysis in environmental monitoring and related fields.
References
- 1. Fluroxypyr - Wikipedia [en.wikipedia.org]
- 2. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C14H19Cl2FN2O4 | CID 15278321 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Fluroxypyr-butometyl Residues in Environmental and Agricultural Matrices using Gas Chromatography
Introduction
Fluroxypyr-butometyl, a potent and selective post-emergence herbicide, is widely utilized for the control of broadleaf weeds in various crops. Its extensive use necessitates sensitive and reliable analytical methods for monitoring its residues in environmental and agricultural samples to ensure food safety and environmental quality. This application note details robust gas chromatography (GC) based methods for the determination of this compound residues. The protocols provided are suitable for researchers, scientists, and professionals involved in pesticide residue analysis and drug development.
Data Presentation: Quantitative Method Validation Parameters
The following table summarizes the performance of different GC-based methods for the analysis of fluroxypyr esters (Fluroxypyr-meptyl, a closely related ester, is used as a proxy for this compound) in various matrices. This data is compiled from validated analytical studies and provides a comparative overview of the key quantitative parameters.
| Matrix | Analyte | Extraction Method | Cleanup Method | GC Column | Detector | LOQ (mg/kg) | Recovery (%) | RSD (%) |
| Wheat Grains & Soil | Fluroxypyr-meptyl | Methanol-water extraction, followed by liquid-liquid partitioning with dichloromethane. | Solid-Phase Extraction (SPE) with Florisil cartridges. | SE-30 Capillary Column | ECD | 0.005 | 84.45 - 108.2 | 0.819 - 5.28 |
| Grains | Fluroxypyr | Sodium hydroxide-methanol extraction and esterification. | Liquid-liquid partitioning. | SE-30 Capillary Column | ECD | 0.005 | 84.0 - 95.0 | 0.12 - 2.07 |
| Vegetables & Fruits | Fluroxypyr | Sodium hydroxide-methanol extraction and esterification. | Liquid-liquid partitioning. | SE-30 Capillary Column | ECD | 0.002 | 84.0 - 95.0 | 0.12 - 2.07 |
| Onion (Leaf & Bulb) & Soil | Fluroxypyr-meptyl | Ethyl acetate extraction in an acidic medium (pH 4) using a matrix solid-phase dispersion (MSPD) approach.[1][2] | Column chromatography and dispersive solid-phase extraction (d-SPE).[2] | HP-5 (30m x 250µm x 0.25µm) | MS/MS | 0.02 (µg/g) | 88 - 98 | 8 - 15 |
Note: The performance characteristics of these methods demonstrate their suitability for the sensitive and accurate quantification of fluroxypyr residues in diverse and complex matrices.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated methods from the scientific literature.
Protocol 1: Analysis of Fluroxypyr-meptyl in Wheat and Soil by GC-ECD[3]
1. Sample Preparation and Extraction: a. Weigh 10 g of a homogenized sample (wheat grains or soil) into a 50 mL centrifuge tube. b. Add 20 mL of a methanol-water solution (v/v, 4:1) and shake vigorously for 30 minutes. c. Centrifuge the mixture at 4000 rpm for 5 minutes. d. Collect the supernatant. Repeat the extraction step with another 20 mL of methanol-water solution. e. Combine the supernatants and transfer them to a separatory funnel.
2. Liquid-Liquid Partitioning: a. Add 30 mL of dichloromethane and 10 mL of a 5% aqueous sodium chloride solution to the separatory funnel. b. Shake for 2 minutes and allow the layers to separate. c. Collect the lower organic layer (dichloromethane). d. Repeat the partitioning with another 30 mL of dichloromethane. e. Combine the organic extracts and dry over anhydrous sodium sulfate.
3. Solid-Phase Extraction (SPE) Cleanup: a. Condition a Florisil SPE cartridge (500 mg, 3 mL) with 5 mL of petroleum ether.[3] b. Concentrate the dried organic extract to approximately 1 mL under a gentle stream of nitrogen. c. Load the concentrated extract onto the conditioned SPE cartridge. d. Elute the target analyte with 10 mL of a petroleum ether-acetic ether mixture (95/5, v/v).[3] e. Collect the eluate and concentrate it to dryness. Reconstitute the residue in 1 mL of ethyl acetate for GC analysis.
4. Gas Chromatography (GC-ECD) Conditions:
-
GC System: Agilent 7890A or equivalent with an Electron Capture Detector (ECD).
-
Column: SE-30 capillary column (30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 1 minute.
-
Ramp: 25°C/min to 260°C, hold for 4 minutes.
-
-
Detector Temperature: 300°C.
-
Carrier Gas: Nitrogen at a flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL.
Protocol 2: Analysis of Fluroxypyr-meptyl in Onion and Soil by GC-MS/MS[1][2]
1. Sample Preparation and Extraction (MSPD): a. Homogenize 50 g of the sample (onion leaf or bulb) using a high-speed blender.[1] b. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[1] c. Add 10 mL of ethyl acetate and 10 mL of a 5% aqueous sodium chloride solution.[1] d. Adjust the pH to 4 using acetic acid.[1] e. Vortex for 1 minute, followed by shaking for 1 hour on a mechanical shaker.[1] f. Centrifuge at 5000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the supernatant (ethyl acetate layer) into a 2 mL microcentrifuge tube. b. Add 50 mg of primary secondary amine (PSA) and 150 mg of anhydrous magnesium sulfate. c. Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes. d. Collect the supernatant and filter it through a 0.22 µm syringe filter into a GC vial.
3. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Conditions:
-
GC System: Agilent 7890A GC coupled to a 7000 Series Triple Quadrupole MS/MS or equivalent.[1]
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).[1]
-
Injector Temperature: 280°C.[2]
-
Oven Temperature Program:
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.[2]
-
Ion Source Temperature: 230°C.[2]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Visualizations
The following diagrams illustrate the logical workflow of the analytical procedures described.
Caption: Workflow for Fluroxypyr-meptyl analysis in wheat and soil using GC-ECD.
References
Application Note: Determination of Fluroxypyr Esters by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluroxypyr is a systemic herbicide widely used for the control of broadleaf weeds. It is often formulated as an ester, such as Fluroxypyr-meptyl, to enhance its efficacy. Accurate determination of the concentration of Fluroxypyr esters in various matrices is crucial for quality control, environmental monitoring, and research purposes. High-performance liquid chromatography (HPLC) is a robust and widely used analytical technique for the quantification of Fluroxypyr and its esters.[1] This application note provides a detailed protocol for the determination of Fluroxypyr esters using reverse-phase HPLC with UV detection.
Quantitative Data Summary
The following tables summarize the quantitative data from various HPLC methods for Fluroxypyr ester analysis.
Table 1: HPLC Method Parameters for Fluroxypyr Ester Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | Fluroxypyr Ester | Fluroxypyr-meptyl | Fluroxypyr-MHE |
| Column | SinoChrom ODS-BP (5 µm, 4.6mm x 200mm)[2] | Primesep 100 (5 µm, 4.6 x 150 mm)[3] | Agilent Poroshell 120, Phenyl Hexyl (2.7 µm, 50 mm x 2.1 mm)[4] |
| Mobile Phase | Methanol:Water (85:15, v/v)[2] | Acetonitrile:Water (70:30, v/v) with 0.2% H₂SO₄[3] | Gradient of Water with 0.1% acetic acid (A) and Methanol with 0.1% acetic acid (B)[4] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[3] | 0.5 - 0.7 mL/min[4] |
| Detection Wavelength | 235 nm[2] | 220 nm[3] | MS/MS |
| Column Temperature | Room Temperature[2] | Not Specified | 50°C[4] |
| Injection Volume | 10 µL[1] | Not Specified | 5 - 10 µL[4] |
Table 2: Performance Characteristics of HPLC Methods for Fluroxypyr Ester Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Linear Range | 0.02 - 0.5 mg/mL[2] | Not Specified | Not Specified |
| Correlation Coefficient (r) | 0.9994[2] | Not Specified | Not Specified |
| Recovery | 99.5% - 100.5%[1] | Not Specified | Not Specified |
| Relative Standard Deviation (RSD) | 0.2% (n=6)[2] | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.1 ppm[3] | Not Specified |
| Retention Time | Not Specified | 3.82 min[3] | ~3.12 min[4] |
Experimental Protocols
This section provides a detailed methodology for the determination of Fluroxypyr esters using HPLC.
1. Reagents and Materials
-
Fluroxypyr ester standard (analytical grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Acetic acid (optional, for mobile phase modification)
-
0.45 µm membrane filters for solvent and sample filtration
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis Detector or Mass Spectrometer (MS)
-
3. Chromatographic Conditions (General Protocol)
-
Column: A C18 column (e.g., ODS-BP, 5 µm, 4.6mm x 200mm) is a suitable starting point.[2] The choice of column can be optimized based on the specific ester and sample matrix.
-
Mobile Phase: A mixture of Methanol and Water, or Acetonitrile and Water is commonly used.[2][5] A typical starting ratio is 85:15 (v/v) Methanol:Water. The mobile phase should be filtered and degassed before use.
-
Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.[2][6]
-
Column Temperature: Analyses can often be performed at room temperature, but for improved reproducibility, a controlled column temperature of 30-40°C is recommended.[2]
-
Detection Wavelength: A wavelength of 235 nm is suitable for the detection of Fluroxypyr esters.[2][6]
-
Injection Volume: 10-20 µL.
4. Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of Fluroxypyr ester standard and dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask to obtain the desired concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL).
5. Sample Preparation
The sample preparation procedure will vary depending on the matrix (e.g., soil, water, formulation). A general solid-phase extraction (SPE) method for soil samples is described below.[4]
-
Extraction: Extract a known amount of the sample with a suitable solvent mixture, such as acetonitrile and 0.5N hydrochloric acid (90:10, v/v).[4]
-
Clean-up (SPE):
-
Final Solution: The eluate may need to be evaporated and reconstituted in the mobile phase before injection into the HPLC system.
6. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After all analyses are complete, flush the column with a strong solvent (e.g., 100% methanol or acetonitrile) and then store it in an appropriate solvent.
7. Data Analysis
-
Identify the peak corresponding to the Fluroxypyr ester in the chromatograms based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.
-
Determine the concentration of the Fluroxypyr ester in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for Fluroxypyr ester determination by HPLC.
Caption: Logical relationship of key components in an HPLC system.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Determination of the Fluroxypyr Ester by HPLC with Internal Standard | Atlantis Press [atlantis-press.com]
- 3. HPLC Method for Analysis of Fluroxypyr-meptyl on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. epa.gov [epa.gov]
- 5. Fluroxypyr-meptyl | SIELC Technologies [sielc.com]
- 6. The Analysis for Fluroxypyr Ester by Liquid Chromatography | Scientific.Net [scientific.net]
Protocol for Studying Herbicide Resistance to Fluroxypyr-butometyl in Weeds
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluroxypyr is a synthetic auxin herbicide widely used for post-emergence control of broadleaf weeds in various crops. It mimics the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants. Fluroxypyr-butometyl is a common ester formulation that is rapidly converted to the active fluroxypyr acid within the plant. However, the evolution of herbicide resistance in weed populations poses a significant threat to its continued efficacy. Understanding the mechanisms of resistance is crucial for developing sustainable weed management strategies. This document provides a detailed protocol for studying herbicide resistance to this compound in weeds, encompassing whole-plant bioassays and molecular and biochemical analyses.
The primary mechanisms of resistance to synthetic auxin herbicides like fluroxypyr fall into two main categories:
-
Target-Site Resistance (TSR): This involves mutations in the genes encoding the herbicide's target proteins. For synthetic auxins, this often involves the auxin signaling pathway, including mutations in AUX/IAA co-repressor proteins, which prevent the herbicide from exerting its effect.
-
Non-Target-Site Resistance (NTSR): This is a broader category of mechanisms that prevent the herbicide from reaching its target site at a lethal concentration. The most common form of NTSR is enhanced metabolic detoxification, where the resistant plant can more rapidly metabolize the herbicide into non-toxic compounds. This is often mediated by enzyme families such as Cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs), and UDP-glucosyltransferases (UGTs).
This protocol outlines a systematic approach to first confirm resistance through dose-response assays and then to investigate the underlying molecular and biochemical mechanisms.
Experimental Workflow
The overall workflow for investigating this compound resistance is depicted in the following diagram.
Caption: Figure 1. Experimental workflow for investigating herbicide resistance.
Detailed Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay
This assay is the foundational step to confirm resistance and determine its magnitude.
Materials:
-
Seeds from suspected resistant (R) and known susceptible (S) weed populations.
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix.
-
Growth chamber or greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Commercial formulation of this compound.
-
Cabinet sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).
-
Deionized water.
-
Adjuvant (if recommended on the herbicide label).
Procedure:
-
Plant Growth:
-
Sow 5-10 seeds of R and S populations in individual pots.
-
After emergence, thin seedlings to a uniform number per pot (e.g., 3-5 plants).
-
Grow plants until they reach the 2-4 leaf stage, the optimal stage for post-emergence herbicide application.
-
-
Herbicide Solution Preparation:
-
Prepare a stock solution of this compound in deionized water. The concentration will depend on the commercial formulation.
-
Perform serial dilutions to create a range of 6-8 herbicide doses. The dose range should bracket the recommended field rate (1X) and include a zero-herbicide control (0X). A typical range could be: 0X, 0.125X, 0.25X, 0.5X, 1X, 2X, 4X, and 8X the recommended field rate.
-
Add adjuvant to each solution as per the manufacturer's recommendation.
-
-
Herbicide Application:
-
Arrange the pots in a completely randomized design within the cabinet sprayer.
-
Apply the different herbicide doses to the respective pots. Ensure even coverage.
-
Include at least four replicate pots for each dose and population.
-
-
Post-Treatment Growth and Assessment:
-
Return the pots to the growth chamber or greenhouse.
-
Assess plant injury 21 days after treatment (DAT).
-
Visual assessment can be performed using a 0-100% scale, where 0% is no injury and 100% is plant death.
-
For quantitative data, harvest the above-ground biomass from each pot, and record the fresh weight. Dry the biomass at 60°C for 72 hours and record the dry weight.
-
Data Analysis:
-
Calculate the percent biomass reduction for each dose relative to the untreated control for each population.
-
Use a statistical software package (e.g., R with the drc package) to perform a non-linear regression analysis using a log-logistic model to fit the dose-response data.
-
From the regression, determine the herbicide dose required to cause 50% growth reduction (GR₅₀) for both R and S populations.
-
Calculate the Resistance Index (RI) as: RI = GR₅₀ (R population) / GR₅₀ (S population).
Data Presentation:
| Population | GR₅₀ (g a.i./ha) | 95% Confidence Interval | Resistance Index (RI) |
| Susceptible (S) | 1.0 | ||
| Resistant (R1) | |||
| Resistant (R2) |
Protocol 2: Investigation of Target-Site Resistance (TSR)
This protocol focuses on identifying mutations in the auxin signaling pathway genes, such as AUX/IAA.
Materials:
-
Leaf tissue from R and S plants (untreated).
-
Liquid nitrogen.
-
DNA/RNA extraction kit (e.g., CTAB method or commercial kit).
-
Spectrophotometer (e.g., NanoDrop).
-
PCR thermocycler.
-
Primers for AUX/IAA genes (design based on published sequences for the weed species or related species).
-
Taq DNA polymerase and dNTPs.
-
Agarose gel electrophoresis equipment.
-
DNA sequencing service.
Procedure:
-
DNA/RNA Extraction:
-
Harvest fresh leaf tissue from several individuals of the R and S populations.
-
Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.
-
Extract genomic DNA or total RNA using a suitable protocol.
-
Assess the quality and quantity of the extracted nucleic acids using a spectrophotometer.
-
-
PCR Amplification:
-
Perform PCR to amplify the target regions of the AUX/IAA genes from the genomic DNA of R and S individuals.
-
Use appropriate positive and negative controls.
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel to verify the amplification and the size of the amplicons.
-
-
DNA Sequencing:
-
Purify the PCR products.
-
Send the purified products for Sanger sequencing.
-
Data Analysis:
-
Align the DNA sequences from R and S individuals using bioinformatics software (e.g., MEGA, Geneious).
-
Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes in the AUX/IAA protein in the R population.
Data Presentation:
| Gene | Population | Nucleotide Change | Amino Acid Change |
| KsIAA16 | Resistant (R1) | G to A at position X | Proline to Serine |
| KsIAA16 | Susceptible (S) | G at position X | Proline |
Protocol 3: Investigation of Non-Target-Site Resistance (NTSR) - Enzyme Assays
These assays measure the activity of key detoxification enzymes.
Materials:
-
Leaf tissue from R and S plants (untreated).
-
Extraction buffer (e.g., phosphate buffer, pH 7.0, containing PVPP and DTT).
-
Spectrophotometer.
-
Substrates and co-factors for each enzyme assay (see below).
Procedure:
-
Protein Extraction:
-
Harvest fresh leaf tissue from R and S plants.
-
Grind the tissue in liquid nitrogen and homogenize in cold extraction buffer.
-
Centrifuge the homogenate at 4°C to pellet cell debris.
-
Collect the supernatant containing the crude protein extract.
-
Determine the protein concentration using a Bradford or similar assay.
-
-
Cytochrome P450 (P450) Activity Assay:
-
This assay can be challenging due to the membrane-bound nature of P450s and the lack of a universal substrate. A common method involves measuring the O-dealkylation of a fluorogenic substrate like 7-ethoxycoumarin.
-
The reaction mixture typically contains the protein extract, NADPH, and the substrate in a buffer.
-
The increase in fluorescence due to the product formation is measured over time.
-
Note: This assay may require optimization for the specific weed species.
-
-
Glutathione S-transferase (GST) Activity Assay:
-
This is a well-established spectrophotometric assay.
-
The reaction mixture contains the protein extract, reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.
-
The conjugation of GSH to CDNB results in an increase in absorbance at 340 nm, which is monitored over time.
-
-
UDP-glucosyltransferase (UGT) Activity Assay:
-
This assay can be performed by measuring the conjugation of a model substrate (e.g., a flavonoid or a phenolic compound) with UDP-glucose.
-
The reaction mixture includes the protein extract, the acceptor substrate, and UDP-glucose.
-
The formation of the glycosylated product can be monitored by HPLC or by a coupled enzyme assay that detects the release of UDP.
-
Data Analysis:
-
Calculate the specific activity of each enzyme (e.g., in nmol/min/mg protein).
-
Compare the enzyme activities between the R and S populations using a t-test or ANOVA.
Data Presentation:
| Enzyme | Population | Specific Activity (nmol/min/mg protein) ± SE | Fold Increase (R vs. S) |
| Cytochrome P450 | Susceptible (S) | 1.0 | |
| Resistant (R1) | |||
| GST | Susceptible (S) | 1.0 | |
| Resistant (R1) | |||
| UGT | Susceptible (S) | 1.0 | |
| Resistant (R1) |
Mandatory Visualization: Signaling Pathway
The following diagram illustrates the simplified auxin signaling pathway and the points of action for fluroxypyr and potential resistance mechanisms.
Caption: Figure 2. Simplified auxin signaling pathway and herbicide resistance.
The protocols outlined in this document provide a comprehensive framework for the characterization of this compound resistance in weeds. By combining whole-plant dose-response assays with molecular and biochemical investigations, researchers can not only confirm the presence of resistance but also elucidate the underlying mechanisms. This knowledge is essential for the development of effective and sustainable weed management strategies to combat the growing challenge of herbicide resistance.
Application Notes and Protocols for Dose-Response Studies of Fluroxypyr-butometyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting dose-response studies for the herbicide Fluroxypyr-butometyl. The included protocols and data presentation formats are intended to facilitate accurate and reproducible research in academic and industrial settings.
Introduction to this compound
This compound is a selective, post-emergence herbicide used to control broadleaf weeds.[1] It belongs to the synthetic auxin class of herbicides, which mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[2][3][4] Upon absorption by the plant, this compound is hydrolyzed to its active form, fluroxypyr acid. This active compound disrupts normal plant growth processes by inducing uncontrolled cell division and elongation, ultimately leading to plant death.[5] Understanding the dose-response relationship of this compound is critical for determining effective application rates, assessing crop safety, and evaluating the potential for herbicide resistance.
Core Concepts in Dose-Response Studies
Dose-response studies are fundamental in herbicide evaluation. They aim to quantify the relationship between the applied dose of a herbicide and the magnitude of the response in a target organism. Key parameters derived from these studies include:
-
ED₅₀ (Median Effective Dose): The dose that produces 50% of the maximal response. In herbicide studies, this is often expressed as the dose required to inhibit growth by 50% (GR₅₀) or reduce biomass by 50% (BR₅₀).
-
LD₅₀ (Median Lethal Dose): The dose that is lethal to 50% of the test population.
-
NOAEL (No-Observed-Adverse-Effect Level): The highest dose at which no statistically significant adverse effect is observed.
-
LOAEL (Lowest-Observed-Adverse-Effect Level): The lowest dose at which a statistically significant adverse effect is observed.
The data from dose-response studies are typically fitted to a sigmoidal (log-logistic) curve, which allows for the accurate estimation of these parameters.[6][7]
Data Presentation: Quantitative Efficacy of Fluroxypyr
The following tables summarize quantitative data on the efficacy of fluroxypyr from various studies.
Table 1: Weed Control Efficacy of Fluroxypyr in Wheat Fields
| Herbicide Treatment | Application Rate (L/ha) | Average Weed Control Efficiency (%) |
| Fluroxypyr | 1.5 | 80.75 |
| Fluroxypyr | 2.0 | 85.77 |
| Fluroxypyr | 2.5 | 90.68[5] |
| Bromoxynil + 2,4-D | 1.5 | 85.43 |
| Dichloprop-p + Bentazon | 2.0 | 83.98 |
| Mecoprop-p + Dichloprop-p + MCPA | 1.0 | 80.00 |
| Bromoxynil + MCPA | 1.5 | 80.00 |
| Triasulfuron + Dicamba | 0.165 ( kg/ha ) | 67.75 |
| 2,4-D + Dicamba | 0.8 | 68.22 |
Data adapted from a study on weed control in wheat fields.[5]
Table 2: Phytotoxicity of Fluroxypyr Drift on Soybean
| Parameter | Drift Deposition Rate (%) | Equivalent Fluroxypyr Rate (g a.i./ha) |
| ED₀ (No phytotoxicity) | 1.01 | ≤2.1 |
| ED₁₀ (10% fresh weight inhibition) | 3.35 | 7.04 |
| >50% fresh weight inhibition | >15.87 | >33.33 |
Data adapted from a study on the impact of fluroxypyr drift on soybean, representing the dose at which 0% and 10% inhibition of fresh weight was observed.[8]
Table 3: Effects of Fluroxypyr on Growth Parameters of Foxtail Millet (10 days post-treatment)
| Fluroxypyr Dose (L a.i./ha) | Plant Height Increase (%) |
| 0.5 | 10.16 |
| 1.0 | 12.62 |
| 2.0 | 5.73 |
Data adapted from a study on the physiological effects of fluroxypyr on spring hybrid millet.[9]
Table 4: Effects of Fluroxypyr on Photosynthetic Parameters of Foxtail Millet (5 days post-treatment)
| Fluroxypyr Dose (L a.i./ha) | Net Photosynthetic Rate (Pɴ) Decrease (%) | Transpiration Rate (E) Decrease (%) |
| 1.0 | 23.72 | 22.56 |
Data adapted from a study on the physiological effects of fluroxypyr on spring hybrid millet.[9]
Signaling Pathway of Synthetic Auxins
This compound, as a synthetic auxin, hijacks the plant's natural auxin signaling pathway. The core of this pathway involves the perception of auxin by TIR1/AFB F-box proteins, which then target Aux/IAA transcriptional repressors for degradation. This releases Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes, leading to the characteristic herbicidal effects.
Caption: Synthetic auxin signaling pathway.
Experimental Protocols
The following are detailed protocols for conducting dose-response studies of this compound.
Protocol 1: Whole-Plant Dose-Response Bioassay (Greenhouse/Growth Chamber)
This protocol is designed to determine the dose-response of whole plants to this compound.
1. Plant Material and Growth Conditions:
- Select a susceptible broadleaf weed species (e.g., Galium aparine, Kochia scoparia) or a crop species for phytotoxicity assessment.
- Sow seeds in pots filled with a standardized potting mix.
- Grow plants in a greenhouse or controlled environment growth chamber with consistent temperature, humidity, and photoperiod.
- Thin seedlings to one plant per pot after emergence.
- Grow plants to a consistent growth stage (e.g., 2-4 true leaves) before treatment.
2. Herbicide Preparation and Application:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant).
- Perform serial dilutions to create a range of at least 7-10 herbicide concentrations. Include a control group treated with the solvent and surfactant only. The concentration range should be selected to bracket the expected ED₅₀ value.
- Apply the herbicide solutions to the plants using a laboratory track sprayer to ensure uniform coverage. The application volume should be calibrated to simulate field application rates.
3. Experimental Design and Data Collection:
- Use a completely randomized design with at least four replicates per treatment.
- At a set time point after treatment (e.g., 14 or 21 days), visually assess plant injury using a rating scale (e.g., 0% = no injury, 100% = plant death).
- Harvest the above-ground biomass of each plant.
- Determine the fresh weight of the biomass.
- Dry the biomass in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved to determine the dry weight.
4. Data Analysis:
- Calculate the percent inhibition of fresh and dry weight for each treatment relative to the control group.
- Analyze the data using non-linear regression, fitting a log-logistic model to the dose-response data.
- From the regression analysis, determine the GR₅₀ and other relevant dose-response parameters.
Protocol 2: Seed Germination and Early Seedling Growth Bioassay (Petri Dish)
This protocol assesses the effect of this compound on seed germination and early seedling growth.
1. Preparation of Test System:
- Sterilize Petri dishes and filter paper.
- Place two layers of filter paper in each Petri dish.
2. Herbicide Treatment Preparation:
- Prepare a range of this compound concentrations in a suitable solvent (e.g., distilled water with a small amount of acetone if needed for solubility). Include a solvent-only control.
3. Experimental Setup:
- Place a known number of seeds (e.g., 20-25) of the target plant species on the filter paper in each Petri dish.
- Add a specific volume of the corresponding herbicide solution or control solution to each dish to saturate the filter paper.
- Seal the Petri dishes with parafilm to prevent evaporation.
- Incubate the dishes in a growth chamber with controlled temperature and light conditions.
4. Data Collection:
- After a predetermined incubation period (e.g., 7-14 days), count the number of germinated seeds in each dish.
- Measure the root and shoot length of each seedling.
- Carefully remove the seedlings, blot them dry, and determine their fresh weight.
- Dry the seedlings to determine their dry weight.
5. Data Analysis:
- Calculate the germination percentage for each treatment.
- Calculate the percent inhibition of root length, shoot length, fresh weight, and dry weight relative to the control.
- Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test for germination percentage, and non-linear regression for growth inhibition data).
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for dose-response studies and the logical relationship between experimental components.
Caption: General experimental workflow.
Caption: Logical relationships in dose-response.
References
- 1. Fluroxypyr (Ref: DOW 43304-H) [sitem.herts.ac.uk]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. The Systems and Synthetic Biology of Auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wsdot.wa.gov [wsdot.wa.gov]
- 5. doaj.org [doaj.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comprehensive evaluation of fluroxypyr herbicide on physiological parameters of spring hybrid millet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Fluroxypyr-butometyl Using Solid Phase Extraction (SPE) Cleanup
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluroxypyr-butometyl is a synthetic auxin herbicide used for the post-emergence control of broadleaf weeds. Accurate and reliable determination of its residues in environmental and agricultural samples is crucial for ensuring food safety and monitoring environmental impact. Solid Phase Extraction (SPE) is a widely used sample preparation technique that offers efficient cleanup and concentration of analytes from complex matrices prior to chromatographic analysis. This document provides detailed application notes and protocols for the SPE cleanup of samples for this compound analysis.
It is important to note that while specific literature on SPE methods for this compound is limited, extensive research has been conducted on the closely related esters, Fluroxypyr-meptyl and Fluroxypyr-1-methylheptyl ester (MHE). The protocols detailed below are based on these validated methods and are expected to be highly effective for this compound with minor optimization as part of a standard method validation process. Fluroxypyr esters readily hydrolyze to the parent acid, fluroxypyr, under certain conditions.[1] Therefore, the analytical method should be chosen based on the target analyte(s) (ester and/or acid).
Data Presentation: Quantitative Performance of SPE Methods
The following table summarizes the performance of various SPE and dispersive SPE (d-SPE) methods for the analysis of fluroxypyr and its esters in different matrices. This data provides a benchmark for expected recoveries and limits of quantification (LOQ).
| Analyte | Matrix | SPE/Cleanup Method | Sorbent | Analytical Technique | Average Recovery (%) | RSD (%) | LOQ | Reference |
| Fluroxypyr-meptyl | Wheat Grain | SPE | Florisil | GC-ECD | 84.5 - 108.2 | 0.8 - 3.8 | 0.005 mg/kg | [2] |
| Fluroxypyr-meptyl | Soil | SPE | Florisil | GC-ECD | 95.3 - 106.6 | 1.6 - 5.3 | 0.005 mg/kg | [2] |
| Fluroxypyr-meptyl | Onion & Soil | d-SPE (QuEChERS) | Not specified | GC-MS/MS | 88 - 98 | 8 - 15 | 0.02 µg/g | [3] |
| Fluroxypyr | Water | SPE | ISOLUTE ENV+ | HPLC | 91 - 102 | 2.5 - 5.3 | 1 µg/L | |
| Fluroxypyr | Water | SPE | C18 | HPLC | 40 - 64 | 0.7 - 2.2 | 1 µg/L | |
| Fluroxypyr-MHE | Water | SPE | Phenomenex Strata-X | LC-MS/MS | Not specified | Not specified | 0.05 µg/L |
Experimental Protocols
Two primary methodologies are presented: a traditional cartridge-based SPE protocol suitable for water samples, and a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, which is a dispersive SPE method well-suited for solid matrices like soil and agricultural products.
Protocol 1: Cartridge-Based SPE for Water Samples
This protocol is adapted from a validated method for Fluroxypyr-MHE and is recommended for the analysis of this compound in water.
Materials:
-
SPE Cartridges: Polymeric reversed-phase, such as Phenomenex Strata-X (200 mg, 6 mL), or equivalent.
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), pH 7.0 buffer solution, Reagent water.
-
Sample Collection Bottles.
-
SPE Vacuum Manifold.
-
Conical tubes for eluate collection.
-
Nitrogen evaporator.
Methodology:
-
Sample Preparation:
-
Collect water samples in appropriate containers.
-
Prior to extraction, adjust the pH of the water sample to 7.0 using a suitable buffer.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 6 mL of methanol through the sorbent bed.
-
Equilibrate the cartridges by passing 6 mL of pH 7.0 buffer solution. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pH-adjusted water sample onto the conditioned SPE cartridge at a flow rate of approximately 3-5 mL/minute.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 2 mL of pH 7.0 buffer solution to remove any interfering polar compounds.
-
Dry the cartridge under vacuum for 10 seconds.
-
-
Elution:
-
Place a collection tube under the cartridge.
-
Elute the analyte of interest with two aliquots of 2 mL of acetonitrile. Allow the solvent to soak the sorbent for a few minutes before applying vacuum to elute.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase) for LC-MS/MS analysis.
-
Protocol 2: QuEChERS (Dispersive SPE) for Soil and Agricultural Samples
This protocol is a general QuEChERS method adapted for the analysis of fluroxypyr esters in complex solid matrices.
Materials:
-
Homogenizer (e.g., Polytron).
-
50 mL and 15 mL centrifuge tubes.
-
Centrifuge.
-
Solvents: Acetonitrile (HPLC grade), Ethyl acetate (optional, for extraction).
-
Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl).
-
d-SPE sorbents: Primary Secondary Amine (PSA), C18, and/or Graphitized Carbon Black (GCB). The choice of sorbent depends on the matrix; for fatty matrices, C18 is recommended, while PSA is effective for removing organic acids and sugars.
Methodology:
-
Sample Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add internal standards if required.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube.
-
The microcentrifuge tube should contain a pre-weighed amount of d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm filter.
-
The extract is now ready for analysis by GC-MS/MS or LC-MS/MS. A solvent exchange step may be necessary depending on the analytical technique.
-
Visualizations
The following diagrams illustrate the experimental workflows for the described SPE protocols.
Caption: Workflow for Cartridge-Based SPE Cleanup.
Caption: Workflow for QuEChERS (d-SPE) Cleanup.
References
Application Notes and Protocols for Greenhouse Bioassay of Fluroxypyr-butometyl Efficacy
Introduction
Fluroxypyr is a selective, systemic herbicide belonging to the synthetic auxin group (WSSA Group 4).[1][2] It is primarily used for the post-emergence control of a wide range of broadleaf weeds in various crops. Fluroxypyr mimics the plant's natural growth hormone, auxin, leading to uncontrolled and disorganized growth in susceptible plants, ultimately resulting in their death.[1][2] The active ingredient is often formulated as an ester, such as Fluroxypyr-butometyl, which is rapidly absorbed by the leaves and then hydrolyzed within the plant to the herbicidally active acid form.
These application notes provide a detailed protocol for conducting a greenhouse bioassay to evaluate the efficacy of this compound. This protocol is intended for researchers, scientists, and professionals involved in herbicide development and weed management research. The described dose-response bioassay allows for the determination of the herbicide's potency and the level of susceptibility of different weed species.
Signaling Pathway of Synthetic Auxin Herbicides
Synthetic auxin herbicides like fluroxypyr disrupt normal plant growth by binding to auxin receptors, leading to an overstimulation of auxin-responsive genes. This results in a cascade of downstream effects, including epinastic growth (twisting and bending of stems and petioles), leaf cupping, and ultimately, plant death.
Caption: Simplified signaling pathway of Fluroxypyr.
Experimental Protocol: Dose-Response Bioassay
This protocol outlines a whole-plant bioassay to determine the dose-response of susceptible weed species to this compound in a greenhouse setting.
Materials and Equipment
-
Test Plant Species: Seeds of susceptible broadleaf weed species (e.g., Galium aparine (cleavers), Kochia scoparia (kochia), Amaranthus retroflexus (redroot pigweed)). A known susceptible population should be used as a positive control.
-
Growth Medium: A commercial potting mix or a sterilized mixture of soil, sand, and peat (e.g., 2:1:1 v/v/v).
-
Containers: 10-cm diameter plastic pots with drainage holes.
-
Herbicide: A commercial formulation of this compound.
-
Greenhouse: A temperature-controlled greenhouse with supplemental lighting to ensure a 16-hour photoperiod.
-
Spray Chamber: A laboratory-grade spray chamber designed for uniform application of herbicides.
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat.
-
Other: Balance, glassware for herbicide dilution, distilled water, labels, and a data collection sheet.
Experimental Workflow
Caption: Experimental workflow for the greenhouse bioassay.
Step-by-Step Procedure
-
Plant Preparation:
-
Fill pots with the growth medium and sow seeds of the selected weed species at a depth of approximately 0.5 to 1 cm.
-
Water the pots as needed and place them in the greenhouse.
-
After emergence, thin the seedlings to two to four uniform plants per pot.
-
Allow the plants to grow until they reach the 2-4 true leaf stage.
-
-
Herbicide Preparation and Application:
-
Prepare a stock solution of the this compound formulation in distilled water.
-
From the stock solution, prepare a series of dilutions to achieve the desired application rates. A logarithmic series of doses is recommended to cover a wide range of responses (e.g., 0, 1/4x, 1/2x, 1x, 2x, and 4x the recommended field rate, where 'x' is the recommended field application rate of the active ingredient).
-
Include a control group that is sprayed with water only.
-
Calibrate the spray chamber to deliver a consistent volume of spray solution (e.g., 200 L/ha).
-
Randomly assign treatments to the pots, ensuring a sufficient number of replicates for each dose (typically 4-6 replicates).
-
Place the pots in the spray chamber and apply the respective herbicide treatments.
-
-
Post-Treatment Care and Data Collection:
-
After application, return the pots to the greenhouse and arrange them in a randomized complete block design.
-
Water the plants as needed, avoiding overhead watering for the first 24 hours to prevent washing the herbicide off the leaves.
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Conduct visual assessments of herbicide injury at regular intervals, such as 3, 7, 14, and 21 days after treatment (DAT).[3]
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At the final assessment (e.g., 21 DAT), harvest the above-ground biomass from each pot.
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Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
-
Data Presentation and Analysis
Visual Injury Assessment
Visual injury should be rated on a scale of 0 to 100%, where 0 indicates no visible injury and 100 indicates complete plant death.[4] Symptoms of Fluroxypyr injury include leaf and stem twisting (epinasty), leaf cupping, chlorosis (yellowing), and necrosis (tissue death).[1][5]
Table 1: Visual Injury Rating Scale (0-100%)
| Rating (%) | Description of Injury |
| 0 | No effect. Plant appears healthy, identical to the untreated control. |
| 1-10 | Very slight injury. Minor leaf malformation or twisting. |
| 11-25 | Slight injury. Noticeable leaf cupping and stem twisting. Minor stunting may be visible. |
| 26-40 | Moderate injury. Significant epinasty and leaf deformation. Some chlorosis may be present. Plant growth is noticeably inhibited. |
| 41-60 | Severe injury. Strong epinasty, widespread chlorosis, and some necrosis. Plant is severely stunted. |
| 61-90 | Very severe injury. Most of the plant is necrotic. Little to no new growth. |
| 91-99 | Near complete kill. Only small areas of green tissue remain. |
| 100 | Complete kill. The entire plant is dead. |
Alternatively, the European Weed Research Council (EWRC) 1-9 scale can be used.[6]
Table 2: European Weed Research Council (EWRC) Rating Scale
| Rating | Description of Injury |
| 1 | No effect |
| 2 | Very slight effects (slight discoloration or turgor loss), barely visible |
| 3 | Slight effects (some discoloration, stunting, or malformation), easily visible |
| 4 | Clear effects (significant discoloration, stunting, or malformation) |
| 5 | Medium damage (about 50% of the plant affected), but the plant is expected to recover |
| 6 | Strong damage, recovery is uncertain |
| 7 | Very strong damage, the plant is not expected to recover |
| 8 | Plant is almost dead |
| 9 | Plant is dead |
Biomass Reduction
Calculate the percent reduction in dry biomass for each treatment relative to the untreated control using the following formula:
Biomass Reduction (%) = [1 - (Dry Weight of Treated Plants / Dry Weight of Control Plants)] x 100
Data Analysis
The collected data (visual injury ratings and biomass reduction) should be subjected to analysis of variance (ANOVA) to determine the effect of the herbicide dose. Dose-response curves can be generated by plotting the visual injury or biomass reduction against the logarithm of the herbicide dose. This allows for the calculation of the effective dose required to cause a 50% response (ED₅₀).
Table 3: Example Data Summary for this compound Efficacy on Galium aparine
| Fluroxypyr Dose (g a.i./ha) | Mean Visual Injury at 21 DAT (%) | Standard Error (SE) | Mean Dry Biomass Reduction (%) | Standard Error (SE) |
| 0 (Control) | 0 | 0.0 | 0 | 0.0 |
| 25 | 35 | 3.5 | 30 | 4.2 |
| 50 | 65 | 4.1 | 58 | 3.8 |
| 100 | 88 | 2.9 | 85 | 3.1 |
| 200 | 98 | 1.5 | 97 | 1.8 |
| 400 | 100 | 0.0 | 100 | 0.0 |
Conclusion
This protocol provides a standardized method for assessing the efficacy of this compound in a greenhouse environment. By following these guidelines, researchers can obtain reliable and reproducible data on the dose-response of target weed species. This information is crucial for understanding the herbicidal activity of this compound and for developing effective weed management strategies. Adherence to proper experimental design, application techniques, and data collection methods is essential for generating high-quality results.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for Fluroxypyr-butometyl Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Fluroxypyr-butometyl using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in LC-MS/MS analysis?
A1: The exact MRM (Multiple Reaction Monitoring) transitions for this compound may need to be optimized for your specific instrument. However, based on the structure of Fluroxypyr and its esters, the protonated molecule [M+H]⁺ is the expected precursor ion. This compound is an ester of Fluroxypyr. After ionization, the ester is readily cleaved, and the resulting Fluroxypyr acid is the herbicidally active form and the primary molecule detected.[1][2]
For initial method development, it is recommended to perform a precursor ion scan to identify the exact m/z of the protonated molecule, followed by a product ion scan to determine the most abundant and stable fragment ions.
Q2: What type of LC column is recommended for this compound analysis?
A2: Reversed-phase columns, such as C8 or C18, are commonly used for the analysis of Fluroxypyr and its esters.[3] These columns provide good retention and separation of the analyte from matrix components. The choice between C8 and C18 will depend on the specific sample matrix and the desired retention characteristics.
Q3: What mobile phase composition is suitable for the analysis?
A3: A typical mobile phase for the analysis of this compound consists of a mixture of acetonitrile or methanol and water, often with the addition of a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[3] A gradient elution, starting with a higher percentage of water and gradually increasing the organic solvent, is generally effective for separating the analyte from other matrix components.
Q4: How can I improve the sensitivity of my assay for this compound?
A4: To enhance sensitivity, consider the following:
-
Optimize MS parameters: Carefully tune the cone voltage/declustering potential and collision energy for the specific MRM transitions of this compound.
-
Sample preparation: Employ a robust sample extraction and cleanup procedure, such as the QuEChERS method, to minimize matrix effects.[4][5][6]
-
Mobile phase modification: Ensure the mobile phase pH is optimized for efficient ionization of the analyte.
-
Injection volume: Increasing the injection volume can boost the signal, but be mindful of potential peak distortion and column overload.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample or reduce the injection volume.[7] |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[7] |
| Secondary Interactions with Column | Use a column with end-capping to minimize interactions with residual silanols. Ensure the mobile phase pH is appropriate for the analyte.[7] |
| Column Contamination or Degradation | Backflush the column (if permissible by the manufacturer). If the problem persists, replace the guard column or the analytical column.[8] |
| Injector Issues | Inspect the injector for blockages or leaks. Ensure the injection needle and loop are clean.[7] |
Issue 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Steps |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase, ensuring accurate measurements of all components. Check for solvent evaporation.[7] |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature.[7] |
| Pump Malfunction or Leaks | Check the pump for consistent flow rate and pressure. Inspect for any leaks in the system. |
| Column Aging | As the column ages, retention times can shift. If the shift is significant and cannot be compensated for, replace the column.[7] |
| Air in the System | Purge the pump and ensure all lines are free of air bubbles. |
Issue 3: High Background Noise or Ghost Peaks
| Possible Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or Solvents | Use high-purity LC-MS grade solvents and reagents. Filter the mobile phase before use.[7] |
| Carryover from Previous Injections | Run blank injections between samples to check for carryover. Implement a more rigorous needle wash protocol.[7] |
| Contaminated LC System | Clean the injector, tubing, and ion source. |
| Column Bleed | Use a column that is stable under the employed mobile phase and temperature conditions. Condition the column thoroughly before use.[7] |
Issue 4: Matrix Effects (Signal Suppression or Enhancement)
| Possible Cause | Troubleshooting Steps |
| Co-eluting Matrix Components | Optimize the chromatographic separation to resolve the analyte from interfering compounds.[4] |
| Ionization Competition in the MS Source | Dilute the sample extract to reduce the concentration of matrix components.[4] |
| Insufficient Sample Cleanup | Employ a more effective sample cleanup method, such as dispersive solid-phase extraction (dSPE) in the QuEChERS protocol, to remove interfering substances.[5] |
| Use of Matrix-Matched Calibrants | Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects. |
Quantitative Data Summary
| Parameter | Matrix | Value | Reference |
| Recovery | Onion & Soil | 88-98% | [8] |
| Water | 86-110% (Direct Measurement) | [7] | |
| Water (SPE with ISOLUTE ENV+) | 91-102% | [7] | |
| Maize (Straw, Grain, Fresh Corn) | 84.2–114.8% | [6] | |
| Limit of Quantification (LOQ) | Onion & Soil | 20 ng/g | [8] |
| Water | 0.05 µg/L | [3] | |
| Corn (Grain, Plant, Soil) | 2-10 µg/kg | [6] | |
| Sweet Pepper | 4.1-9.7 µg/kg |
Experimental Protocols
Detailed Methodology: QuEChERS Extraction for Plant Matrices
This protocol is a general guideline and may require optimization for specific plant matrices.
-
Sample Homogenization: Weigh 10-15 g of the representative sample into a blender and homogenize.
-
Extraction:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a portion of the supernatant (acetonitrile layer) to a 2 mL or 15 mL dSPE tube containing a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate. For matrices with high fat content, C18 sorbent may also be included. For pigmented matrices, graphitized carbon black (GCB) can be used, but caution is advised as it may adsorb planar analytes.
-
Vortex for 30 seconds.
-
-
Centrifugation: Centrifuge the dSPE tube at high speed for 5 minutes.
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant.
-
The extract may be directly injected or evaporated to dryness and reconstituted in the initial mobile phase.
-
Filter the final extract through a 0.22 µm syringe filter before injecting into the LC-MS/MS system.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
References
- 1. epa.gov [epa.gov]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Method development for determination of fluroxypyr in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An optimized LC-MS/MS workflow for evaluating storage stability of fluroxypyr and halosulfuron-methyl in maize samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Analysis of Fluroxypyr-butometyl in Soil Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Fluroxypyr-butometyl from soil samples.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound in soil.
Low Recovery During Sample Extraction
Question: We are experiencing consistently low recovery of this compound from our soil samples using a QuEChERS-based method. What are the potential causes and how can we troubleshoot this issue?
Answer:
Low recovery of this compound during QuEChERS extraction from soil can be attributed to several factors related to the soil matrix, the extraction procedure, and the chemical properties of the analyte. This compound is an ester that can hydrolyze to its active form, fluroxypyr acid, which has different chemical properties.
Potential Causes and Troubleshooting Steps:
-
Soil Composition and Analyte Binding:
-
High Organic Matter/Clay Content: Fluroxypyr and its metabolites can bind strongly to soil organic matter and clay particles, making extraction difficult.[1][2]
-
Troubleshooting:
-
Increase shaking/vortexing time: Ensure thorough mixing of the soil with the extraction solvent to break up soil aggregates and improve analyte desorption.
-
Pre-hydrate the soil: For dry soils, adding a small amount of water and allowing it to hydrate before adding the extraction solvent can improve extraction efficiency.[3][4]
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Optimize the dSPE cleanup: High organic matter may require a different combination or amount of dSPE sorbents. For soils with high organic matter, consider using a combination of PSA (Primary Secondary Amine) and C18.[5][6]
-
-
-
-
pH of the Extraction Solvent:
-
Hydrolysis to Fluroxypyr Acid: this compound can hydrolyze to fluroxypyr acid, especially under alkaline conditions. The recovery of the acid form can be pH-dependent.
-
Troubleshooting:
-
Use a buffered QuEChERS method: The original unbuffered QuEChERS method may not be suitable. Using buffered salt packets (e.g., AOAC or EN methods) can help maintain a stable pH during extraction and improve the recovery of pH-dependent analytes.[7]
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Acidify the solvent: For the extraction of the parent acid (fluroxypyr), acidic conditions can improve extraction efficiency.[8]
-
-
-
-
Analyte Degradation:
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Microbial Degradation: this compound can be degraded by soil microorganisms.[9][10] The rate of degradation is influenced by soil moisture and temperature.[9][11]
-
Troubleshooting:
-
Sample Storage: Store soil samples at low temperatures (e.g., -20°C) immediately after collection to minimize microbial activity.
-
Analyze samples promptly: Reduce the time between sample collection and extraction.
-
-
-
-
Phase Separation Issues:
-
Incomplete Partitioning: Inefficient phase separation between the aqueous and organic layers can lead to the loss of the analyte.
-
Troubleshooting:
-
Ensure adequate salt concentration: The addition of salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl) is crucial for inducing phase separation. Ensure the correct amounts are used.
-
Centrifugation: Centrifuge at a sufficient speed and for an adequate duration to achieve a clean separation of the layers.
-
-
-
Low Recovery During Solid-Phase Extraction (SPE) Cleanup
Question: Our recovery of this compound is low after the solid-phase extraction (SPE) cleanup step. What could be the problem?
Answer:
Low recovery after SPE cleanup can be due to improper cartridge selection, incomplete elution, or breakthrough of the analyte during loading.
Potential Causes and Troubleshooting Steps:
-
Inappropriate SPE Sorbent:
-
Analyte-Sorbent Mismatch: The choice of SPE sorbent is critical and depends on the chemical properties of the analyte and the matrix components to be removed.
-
Troubleshooting:
-
Select the right sorbent: For this compound (an ester) and its acid metabolite, a polymeric reversed-phase sorbent may be effective.[12]
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Consider mixed-mode sorbents: If dealing with both the ester and the acid, a mixed-mode sorbent with both reversed-phase and anion-exchange properties could be beneficial.
-
-
-
-
Improper Cartridge Conditioning and Equilibration:
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Poor Sorbent Activation: Failure to properly condition and equilibrate the SPE cartridge can lead to poor retention of the analyte.
-
Troubleshooting:
-
Follow the manufacturer's protocol: Ensure the cartridge is conditioned with the recommended solvent (e.g., methanol) and then equilibrated with the sample loading solvent (e.g., water).
-
-
-
-
Sample Loading Issues:
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High Flow Rate: Loading the sample too quickly can result in breakthrough, where the analyte does not have sufficient time to interact with the sorbent.
-
Troubleshooting:
-
Optimize the flow rate: Load the sample at a slow and consistent flow rate.
-
-
-
-
Inefficient Elution:
-
Wrong Elution Solvent: The elution solvent may not be strong enough to desorb the analyte from the sorbent.
-
Troubleshooting:
-
Test different elution solvents: Experiment with solvents of different polarities to find the optimal one for eluting this compound.
-
Increase elution volume: Ensure a sufficient volume of the elution solvent is used to completely elute the analyte.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound and its parent acid that I should consider?
A1: Understanding the physicochemical properties is crucial for method development and troubleshooting.
| Property | Fluroxypyr (Parent Acid) | This compound (Ester) | Significance for Analysis |
| Molecular Weight | 255.03 g/mol [13] | 369.2 g/mol [14] | Affects mass spectrometry settings. |
| Water Solubility | 91 mg/L[15] | Low (data not readily available) | The ester is less water-soluble than the acid, impacting its partitioning behavior. |
| Vapor Pressure | 9.42 x 10⁻⁷ mm Hg at 25°C[13] | Likely lower than the parent acid | Low volatility suggests that losses due to evaporation during sample preparation are minimal. |
| Stability | Stable in acidic media; hydrolyzes in alkaline media.[13] | Hydrolyzes to fluroxypyr acid. | pH control during extraction is critical to prevent hydrolysis. |
Q2: Can the type of soil affect my recovery rates?
A2: Yes, soil type has a significant impact on pesticide extraction efficiency. Soils with high organic matter and clay content tend to bind pesticides more strongly, which can lead to lower recoveries.[1][2] It is often necessary to optimize your extraction method for different soil types.
Q3: Is it necessary to use matrix-matched standards for the quantification of this compound in soil?
A3: Yes, using matrix-matched standards is highly recommended. Soil extracts can contain co-extracted matrix components that can cause signal enhancement or suppression in the analytical instrument (e.g., LC-MS/MS or GC-MS), leading to inaccurate quantification.[1][16] Preparing calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure can help to compensate for these matrix effects.
Q4: My recoveries are still low even after optimizing the extraction. Could the analyte be degrading in the analytical instrument?
A4: It is possible, especially with GC analysis. Some pesticides can degrade in the hot GC inlet.[16] If you are using GC, ensure that the inlet liner is clean and consider using a deactivated liner. Alternatively, LC-MS/MS is often a more suitable technique for analyzing thermally labile compounds.
Experimental Protocols
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Soil
This is a general protocol that may require optimization based on soil type and available equipment.
-
Sample Preparation:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
If the soil is dry, add 8 mL of water and vortex for 1 minute. Let it stand for 30 minutes to hydrate.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add internal standards if required.
-
Add the appropriate QuEChERS salt packet (e.g., AOAC 2007.01 which contains 6 g MgSO₄ and 1.5 g NaCl).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube.
-
The dSPE tube should contain a mixture of sorbents. A common combination for soil is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 2 minutes.
-
-
Analysis:
-
Take the supernatant and transfer it to an autosampler vial for analysis by LC-MS/MS or GC-MS.
-
Solid-Phase Extraction (SPE) Protocol
This is a general protocol for cleanup after an initial solvent extraction.
-
Initial Extraction:
-
Extract the soil sample with an appropriate solvent (e.g., acetonitrile or ethyl acetate) by shaking or sonication.
-
Concentrate the extract and reconstitute it in a solvent compatible with the SPE loading conditions (e.g., water with a small percentage of organic solvent).
-
-
SPE Cartridge Preparation:
-
Select an appropriate SPE cartridge (e.g., a polymeric reversed-phase cartridge).
-
Condition the cartridge by passing 5 mL of methanol through it.
-
Equilibrate the cartridge by passing 5 mL of water through it.
-
-
Sample Loading:
-
Load the reconstituted sample extract onto the SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
-
Elution:
-
Elute the analyte with a suitable organic solvent (e.g., 5 mL of acetonitrile or ethyl acetate).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.
-
Data Presentation
Table 1: Recovery of Fluroxypyr and its Esters from Soil using Different Extraction Methods
| Analyte | Extraction Method | Soil Type | Spiking Level | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| Fluroxypyr-meptyl | QuEChERS with dSPE (PSA, C18, GCB) | Not specified | 0.01-0.5 mg/kg | 87-108 | <15 | (Inferred from general QuEChERS performance) |
| Fluroxypyr | Solvent Extraction (Methanol/Water) & SPE | Wheat field soil | 0.005-0.5 mg/kg | 95.33-106.6 | 1.55-5.28 | [3] |
| Fluroxypyr | 0.05 M NaOH in Methanol, derivatization, Florisil cleanup | Oil palm plantation soil | Not specified | 70-104 | Not specified | [3] |
| Fluroxypyr-meptyl | Ethyl acetate extraction, MSPD, column cleanup | Onion field soil | 0.02-0.1 µg/g | 88-98 | 8-15 | [17] |
Visualizations
Caption: Troubleshooting workflow for low recovery of this compound.
Caption: General workflow for the QuEChERS method in soil analysis.
References
- 1. Optimization of QuEChERS method for the analysis of organochlorine pesticides in soils with diverse organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pjoes.com [pjoes.com]
- 3. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review [mdpi.com]
- 4. weber.hu [weber.hu]
- 5. researchgate.net [researchgate.net]
- 6. Optimization and Application of the QuEChERS-UHPLC-QTOF-MS Method for the Determination of Broflanilide Residues in Agricultural Soils [mdpi.com]
- 7. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluroxypyr biodegradation in soils by multiple factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. solid-phase-extraction-of-acidic-herbicides - Ask this paper | Bohrium [bohrium.com]
- 13. Fluroxypyr | C7H5Cl2FN2O3 | CID 50465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | C14H19Cl2FN2O4 | CID 15278321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Minimizing matrix effects in Fluroxypyr-butometyl analysis
Welcome to the technical support center for the analysis of Fluroxypyr-butometyl. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate quantification in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1][2] In the analysis of this compound, components of the sample matrix (e.g., soil, plant tissues, water) can either suppress or enhance the signal of the target analyte when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This interference can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity.
Q2: What are the common sample preparation techniques to reduce matrix effects for this compound analysis?
A2: Effective sample preparation is crucial for minimizing matrix effects. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting and cleaning up pesticide residues, including this compound, from various matrices.[4] Other methods include solid-phase extraction (SPE) and liquid-liquid extraction (LLE), which help to remove interfering compounds before analysis.
Q3: How can I assess the extent of matrix effects in my this compound analysis?
A3: The magnitude of matrix effects can be quantitatively assessed by comparing the slope of the calibration curve prepared in a neat solvent with the slope of the matrix-matched calibration curve. The matrix effect (ME) can be calculated using the following formula:
ME (%) = [(Slopematrix-matched / Slopesolvent) - 1] x 100
-
A value of 0% indicates no matrix effect.
-
A negative value indicates signal suppression.
-
A positive value indicates signal enhancement.
Q4: What is a matrix-matched calibration and why is it important?
A4: A matrix-matched calibration involves preparing calibration standards in a blank matrix extract that is free of the analyte of interest.[5][6] This approach helps to compensate for matrix effects by ensuring that the standards and the samples experience similar ionization suppression or enhancement.[5] It is a common strategy to improve the accuracy of quantification in complex matrices.[5][7]
Q5: Can dilution of the sample extract help in minimizing matrix effects?
A5: Yes, diluting the sample extract can be a simple and effective way to reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the ionization of this compound.[4] However, it is important to ensure that after dilution, the analyte concentration remains above the limit of quantification (LOQ) of the analytical method. In some cases where the matrix effect is severe, dilution can paradoxically improve the limit of detection (LOD).[4]
Q6: What is the role of a stable isotope-labeled internal standard in mitigating matrix effects?
A6: Using a stable isotope-labeled (SIL) internal standard, such as Fluroxypyr-¹³C₂, is a highly effective method to correct for matrix effects and variations in sample preparation and instrument response.[8][9] The SIL internal standard is chemically identical to the analyte and will behave similarly during extraction, cleanup, and ionization. By adding a known amount of the SIL internal standard to the samples at the beginning of the workflow, any signal suppression or enhancement affecting the analyte will also affect the internal standard to a similar degree, allowing for accurate correction and quantification.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor reproducibility of results | Inconsistent matrix effects between samples. | - Implement a robust sample homogenization procedure.- Use a stable isotope-labeled internal standard for normalization.- Employ a consistent and validated sample preparation method like QuEChERS. |
| Low analyte recovery | - Inefficient extraction from the sample matrix.- Loss of analyte during cleanup steps. | - Optimize the extraction solvent and pH.- Evaluate different solid-phase extraction (SPE) sorbents.- Use a procedural calibration approach where standards are spiked before extraction to account for recovery losses.[5] |
| Significant signal suppression | High concentration of co-eluting matrix components. | - Dilute the sample extract.- Improve the cleanup step by using additional sorbents in the dispersive SPE phase of the QuEChERS method (e.g., graphitized carbon black for pigments, C18 for lipids).- Optimize the chromatographic separation to better resolve the analyte from interfering compounds. |
| Significant signal enhancement | Co-eluting matrix components enhance the ionization of the analyte. | - Use matrix-matched calibration curves.- Employ a stable isotope-labeled internal standard.- Modify the chromatographic conditions to separate the enhancing compounds from the analyte. |
| Inaccurate quantification | - Inappropriate calibration strategy.- Uncorrected matrix effects. | - Switch from solvent-based calibration to matrix-matched calibration.- Implement the standard addition method for complex or highly variable matrices.[5]- Use a stable isotope-labeled internal standard for the most accurate correction.[9] |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in Soil
This protocol is a general guideline and may require optimization for specific soil types.
1. Sample Homogenization:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Homogenize the sieved soil thoroughly.
2. Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
If available, add the stable isotope-labeled internal standard.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
4. Final Extract Preparation:
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Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter.
-
The extract is now ready for LC-MS/MS analysis.
Visualizations
Caption: QuEChERS experimental workflow for this compound analysis.
Caption: Troubleshooting logic for inaccurate this compound analysis results.
References
- 1. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 2. matrix-effects-in-quantitative-pesticide-analysis-using-liquid-chromatography-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 3. chromtech.com.au [chromtech.com.au]
- 4. youtube.com [youtube.com]
- 5. google.com [google.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of Fluroxypyr-Butometyl Analytical Standards
Welcome to the technical support center for Fluroxypyr-butometyl analytical standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity and stability of your analytical standards. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is the 1-butoxy-2-propyl ester of Fluroxypyr, a systemic herbicide. As an ester, it is susceptible to hydrolysis, which breaks the ester bond to form the parent acid, Fluroxypyr, and the corresponding alcohol. This degradation can lead to inaccurate quantification in analytical testing. The stability of the analytical standard is crucial for obtaining reliable and reproducible experimental results.
Q2: What are the main factors that can cause the degradation of this compound analytical standards?
The primary factors affecting the stability of this compound standards are:
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Hydrolysis: The presence of water and non-neutral pH conditions (especially alkaline) can accelerate the cleavage of the ester linkage.
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Temperature: Elevated temperatures can increase the rate of hydrolysis and other degradation reactions.
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Light: Exposure to UV and even sunlight can cause photodegradation.
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Solvent Choice: The type of solvent used to dissolve the standard can influence its stability. Protic solvents, especially in the presence of trace amounts of water or impurities, can facilitate hydrolysis.
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Impurities: Contaminants in the solvent or on laboratory glassware can catalyze degradation.
Q3: How should I prepare my stock and working solutions of this compound to maximize stability?
To prepare stable solutions, it is recommended to use a high-purity, dry, aprotic solvent such as acetonitrile, ethyl acetate, or toluene. Avoid using methanol or other alcohols as primary solvents for long-term storage, as they can participate in transesterification reactions. Always use volumetric flasks and other glassware that have been thoroughly cleaned and dried. For a detailed procedure, refer to the "Experimental Protocols" section.
Q4: What are the ideal storage conditions for this compound analytical standards?
Both neat standards and solutions should be stored in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-18 °C or lower) is recommended.[1] Aliquoting stock solutions into smaller, single-use vials can minimize the effects of repeated freeze-thaw cycles and reduce the risk of contamination.
Q5: What are the known degradation products of this compound?
The primary degradation product from hydrolysis is Fluroxypyr acid . Under photolytic conditions, other degradation products such as 4-amino-3,5-dichloro-6-fluoropyridin-2-ol and 4-amino-3,5-dichloro-6-hydroxy-2-pyridyloxyacetic acid have been identified for the parent compound, Fluroxypyr.[2] It is important to monitor for the appearance of these peaks in your chromatograms as they can indicate standard degradation.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the stability of your this compound analytical standards.
| Observed Problem | Potential Cause | Recommended Action |
| Appearance of a new peak corresponding to Fluroxypyr acid in the chromatogram. | Hydrolysis of the ester. | 1. Prepare fresh working standards daily. 2. Ensure the solvent used is dry and aprotic. 3. Check the pH of your sample matrix; acidic conditions are more favorable for stability.[3][4] 4. Store stock solutions at or below -18°C.[1] |
| Decreasing peak area of this compound over time with multiple injections from the same vial. | Evaporation of solvent or degradation in the autosampler. | 1. Use autosampler vials with tight-sealing caps and septa. 2. If the autosampler is not temperature-controlled, prepare smaller volumes for your sequence. 3. Consider using a vial insert to minimize the headspace. |
| Inconsistent calibration curve or poor linearity. | Degradation of one or more of the calibration standards. | 1. Prepare a fresh set of calibration standards from a new stock solution. 2. Verify the purity of the solvent used for dilutions. 3. Ensure all glassware is scrupulously clean and dry. |
| Broad or tailing peaks for this compound. | Interaction with the analytical column or system. | 1. Ensure the mobile phase is compatible with the analyte and column. 2. Check for active sites in the GC inlet or on the HPLC column; consider using a deactivated inlet liner or a different column chemistry. |
| Sudden and significant drop in the concentration of the standard. | Contamination of the stock solution or improper storage. | 1. Discard the current stock solution and prepare a new one from the neat standard. 2. Review storage procedures; ensure the standard is protected from light and stored at the correct temperature. |
Quantitative Data Summary
The following tables summarize the stability of Fluroxypyr (the parent acid) under different conditions. While this data is not for this compound directly, the hydrolysis of the ester to the acid is a primary degradation pathway, making these findings highly relevant for understanding the stability of the ester.
Table 1: Hydrolysis Half-life of Fluroxypyr in Aqueous Buffer Solutions [2]
| pH | Temperature (°C) | Half-life (days) |
| 4.5 ± 0.1 | 25 ± 2 | Stable |
| 7.4 ± 0.1 | 25 ± 2 | 14.9 |
| 9.0 ± 0.1 | 25 ± 2 | 12.7 |
This data indicates that the stability of the core molecule decreases as the pH becomes more alkaline.
Table 2: Photodegradation Half-life of Fluroxypyr in Aqueous Solutions [2]
| Light Source | pH | Half-life |
| Sunlight | 7.4 ± 0.1 | 7.14 days |
| Sunlight | 9.0 ± 0.1 | 5.34 days |
| UV Light | Not specified | 0.102 - 0.705 hours |
Exposure to UV light drastically accelerates degradation.
Experimental Protocols
Protocol for Preparation of a Stable this compound Stock Solution (1000 µg/mL)
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Materials:
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This compound analytical standard (neat material)
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High-purity, dry acetonitrile (HPLC or GC grade)
-
Class A 10 mL volumetric flask, thoroughly cleaned and dried
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Analytical balance
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Amber glass vial with a PTFE-lined cap for storage
-
-
Procedure:
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Allow the neat standard to equilibrate to room temperature before opening to prevent condensation.
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Accurately weigh approximately 10 mg of the this compound standard directly into the 10 mL volumetric flask.
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Record the exact weight.
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Add a small amount of acetonitrile to dissolve the standard.
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Once dissolved, fill the flask to the mark with acetonitrile.
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Cap the flask and invert it several times to ensure the solution is homogeneous.
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Transfer the stock solution to a labeled amber glass vial for storage.
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Store the stock solution at ≤ -18°C.
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Protocol for HPLC Analysis of this compound
This is a general method and may require optimization for your specific instrumentation and application.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
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Mobile Phase: Isocratic or gradient elution with acetonitrile and water (acidified with 0.1% formic acid to improve peak shape and stability). A typical starting point is 70:30 acetonitrile:water.
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Column Temperature: 30 °C
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Detection: UV at 235 nm[5]
Visualizations
References
Technical Support Center: Optimization of Spray Application Techniques for Fluroxypyr-butometyl in Field Plots
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the application of Fluroxypyr-butometyl in field plots.
Troubleshooting Guide
This guide addresses common issues encountered during the application of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Poor weed control is observed after applying this compound at the recommended rate. What are the potential causes?
A1: Several factors can contribute to reduced efficacy of this compound. Consider the following:
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Weed Growth Stage and Condition: this compound is most effective on actively growing young weeds. Application to weeds that are stressed due to drought, extreme temperatures, or advanced growth stages may result in poor control.
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Application Timing and Environmental Conditions:
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Rainfall: Rain within one hour of application can wash the herbicide off the foliage, reducing absorption.
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Temperature and Humidity: Application in hot, dry conditions can lead to rapid droplet evaporation, reducing the amount of active ingredient that reaches the plant surface. Conversely, very low temperatures can reduce the metabolic activity of the weeds, hindering herbicide uptake.
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Wind: High winds can cause spray drift, leading to a lower dose on the target weeds. Spraying in winds between 3 and 10 mph is generally recommended.
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Spray Coverage: Inadequate spray coverage can result in sublethal doses to parts of the weed. This can be influenced by:
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Spray Volume: Low spray volumes may not be sufficient to cover dense weed canopies. Increasing the spray volume can improve coverage.
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Nozzle Selection: Using nozzles that produce very coarse droplets may lead to poor coverage on smaller weeds. Conversely, very fine droplets are more susceptible to drift.
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Water Quality: Hard water containing high levels of calcium and magnesium can antagonize some herbicides. While Fluroxypyr is generally less susceptible than some other herbicides, it is a factor to consider, especially in tank mixes.
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Weed Resistance: Although not widespread, the potential for weed resistance to any herbicide exists, particularly with repeated use of the same mode of action. Fluroxypyr's mode of action as a synthetic auxin makes it effective against many weeds resistant to other herbicide classes.
Q2: Symptoms of phytotoxicity are observed on the crop or non-target plants. How can this be prevented?
A2: Phytotoxicity can occur due to spray drift or direct over-application. Here’s how to mitigate it:
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Spray Drift Management:
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Nozzle Selection: Use low-drift nozzles, such as air-induction nozzles, which produce larger, heavier droplets less prone to drift.
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Boom Height: Maintain a low boom height, typically no more than 24 inches above the target canopy, to minimize the time droplets are airborne.
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Spray Pressure: Use the lowest effective pressure for the chosen nozzle to avoid the formation of fine, drift-prone droplets.
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Wind Conditions: Avoid spraying in high winds or during temperature inversions, where a layer of cool air is trapped near the ground, allowing spray droplets to move long distances.
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Buffer Zones: Establish a no-spray buffer zone between the treated area and sensitive non-target vegetation.
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Sprayer Calibration: Ensure your sprayer is accurately calibrated to apply the correct rate of this compound. Over-application can lead to crop injury.
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Crop Susceptibility: Be aware of the sensitivity of the crop at different growth stages. Legumes, for example, can be particularly sensitive to Fluroxypyr.
A study on the impact of Fluroxypyr drift on soybeans established safety thresholds. The no-phytotoxicity threshold (ED0) was a drift deposition rate of 1.01%, while the mild phytotoxicity threshold (ED10) was 3.35%.
Q3: Inconsistent weed control is observed across the field plot. What could be the cause?
A3: Uneven application is the most likely cause of inconsistent weed control.
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Improper Boom Height: An incorrect or inconsistent boom height can lead to an uneven spray pattern and distribution of the herbicide.
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Worn or Clogged Nozzles: Damaged or blocked nozzles will deliver a non-uniform spray pattern, resulting in streaks of poor weed control. Regularly inspect and clean nozzles.
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Inadequate Agitation: Insufficient agitation in the spray tank can lead to the settling of the herbicide, causing a varied concentration to be sprayed across the field.
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Variable Sprayer Speed: Fluctuations in sprayer speed will alter the application rate, leading to under-dosed and over-dosed areas.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
A1: this compound is a selective, systemic herbicide. After application, it is absorbed primarily through the leaves and is converted to fluroxypyr acid, the active form. Fluroxypyr mimics the natural plant hormone auxin, leading to uncontrolled and abnormal plant growth in susceptible broadleaf weeds. This disruption of normal growth processes ultimately results in the death of the weed.
Q2: What is the optimal timing for this compound application?
A2: For post-emergence application, this compound is most effective when applied to small, actively growing weeds. Applying before the weeds reach a certain size (e.g., 8 inches tall or vining) is often recommended.
Q3: When is the use of an adjuvant recommended with this compound?
A3: While this compound can be effective on its own, an adjuvant may optimize performance under certain conditions, such as:
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Low carrier volumes
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Cool temperatures, low humidity, or drought conditions
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When tank-mixing with other herbicides Adjuvants can include surfactants, crop oil concentrates, or methylated seed oils, which can improve spray retention, spreading, and penetration of the leaf surface.
Q4: How should the sprayer be cleaned after using this compound?
A4: Thoroughly clean the sprayer to avoid injury to desirable plants in subsequent applications. A general procedure includes:
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Flush the tank, boom, and hoses with clean water.
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Fill the tank with water and a cleaning agent, and recirculate for at least 15 minutes.
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Flush the cleaning solution through the boom and nozzles.
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Rinse the entire system thoroughly with clean water. Always consult the product label for specific cleanup instructions.
Data Presentation
Table 1: Influence of Application Parameters on Fluroxypyr Efficacy (Generalized)
| Parameter | Low Setting | Medium Setting | High Setting | Expected Efficacy Trend |
| Spray Volume (L/ha) | 50 | 100 | 200 | Efficacy may increase with volume in dense canopies due to better coverage. |
| Spray Pressure (kPa) | 150 | 250 | 400 | Higher pressure can create finer droplets, potentially increasing coverage but also drift. Optimal pressure depends on the nozzle. |
| Nozzle Type | Coarse (e.g., TTI) | Medium (e.g., AIXR) | Fine (e.g., XR) | Medium droplets often provide a good balance between coverage and drift reduction. |
| Adjuvant | None | Surfactant | Crop Oil Concentrate | Adjuvants generally improve efficacy, especially under adverse conditions. |
Note: This table provides a generalized representation. Actual results will vary based on specific field conditions, weed species, and equipment.
Table 2: Phytotoxicity of Fluroxypyr Drift on Soybeans
| Drift Deposition Rate (%) | Fluroxypyr Application Rate (g a.i./ha) | Observed Phytotoxicity | Fresh Weight Inhibition Rate (%) |
| ≤ 1.01 | ≤ 2.1 | None | ≤ 0 |
| ≤ 3.35 | ≤ 7.04 | Mild (slight twisting) | ≤ 10 |
| 4 | - | Significant twisting, wrinkled new leaves, reduced height | - |
| 6 - 10 | - | Extreme twisting, yellowing, growth retardation | - |
| > 15.87 | - | Complete growth inhibition | > 50 |
| 30 | - | Stem yellowing, wilting, death | - |
Data adapted from a study on the impact of Fluroxypyr drift on soybean seedlings.
Experimental Protocols
Protocol: Field Trial for Optimization of this compound Spray Application
1. Objective: To determine the optimal combination of spray volume, nozzle type, and adjuvant for maximizing the efficacy of this compound on a target weed species while minimizing crop phytotoxicity.
2. Experimental Design:
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Design: Randomized Complete Block Design (RCBD) with a factorial arrangement of treatments.
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Replications: A minimum of four replications should be used to account for field variability.
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Plot Size: Each plot should be a minimum of 10 square meters to allow for accurate application and assessment.
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Treatments:
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Factor A: Spray Volume (e.g., 50, 100, 200 L/ha)
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Factor B: Nozzle Type (e.g., Standard Flat Fan, Air Induction, Turbo TeeJet Induction)
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Factor C: Adjuvant (e.g., No adjuvant, Non-ionic surfactant, Methylated seed oil)
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Controls: Include an untreated control and a weed-free control (manual weeding) in each replication.
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3. Site Selection and Preparation:
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Select a field with a uniform and sufficient population of the target weed species.
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Conduct a soil analysis to characterize soil type, pH, and organic matter content.
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Mark out the plots and replications clearly.
4. Application of Treatments:
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Sprayer Calibration: Calibrate the sprayer for each combination of nozzle type, pressure, and spray volume to ensure accurate application rates. A common method is the "1/128th of an acre" method.
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Timing: Apply treatments when the target weeds are at the optimal growth stage (e.g., 2-4 leaf stage) and under suitable environmental conditions (wind speed < 10 mph, no rain forecast for at least 1 hour).
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Record Keeping: Document the environmental conditions (temperature, humidity, wind speed and direction) at the time of application for each treatment.
5. Data Collection and Assessment:
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Weed Control Efficacy:
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Conduct visual assessments of weed control at 7, 14, and 28 days after treatment (DAT) using a 0-100% scale (0 = no control, 100 = complete kill).
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At 28 DAT, collect weed biomass from a designated quadrat within each plot. Dry and weigh the biomass to determine the percent reduction compared to the untreated control.
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Crop Phytotoxicity:
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Visually assess crop injury at 7 and 14 DAT using a 0-100% scale (0 = no injury, 100 = crop death). Note any symptoms such as stunting, chlorosis, or malformation.
-
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Yield Data: At crop maturity, harvest the plots and measure the yield.
6. Statistical Analysis:
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Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD with a factorial treatment structure.
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Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means.
Mandatory Visualizations
Caption: Experimental workflow for a field trial.
Caption: Troubleshooting logic for poor weed control.
Addressing Fluroxypyr-butometyl degradation during sample storage and preparation
Welcome to the technical support center for Fluroxypyr-butometyl analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the degradation of this compound during sample storage and preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern during analysis?
This compound is the 2-butoxy-1-methylethyl ester of Fluroxypyr, a systemic post-emergence herbicide used to control broad-leaved weeds. For accurate quantification in environmental or biological samples, it is crucial to measure the concentration of the parent compound. However, this compound is susceptible to degradation, primarily through hydrolysis of its ester bond, which converts it into Fluroxypyr acid, the herbicidally active form.[1] This degradation can occur during sample collection, storage, and extraction, leading to an underestimation of the parent compound and an overestimation of the acid metabolite.
Q2: What are the main degradation pathways for this compound?
The primary degradation pathway for this compound is hydrolysis, which can be chemically or enzymatically mediated.
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Chemical Hydrolysis: This process is highly dependent on pH and temperature. Fluroxypyr esters are generally stable in acidic conditions but hydrolyze rapidly in neutral to alkaline environments.[2]
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Enzymatic Hydrolysis: In biological matrices such as soil, plant tissues, and animal tissues, enzymes like carboxylesterases can rapidly hydrolyze the ester bond to form Fluroxypyr acid. This is a form of first-pass metabolism that can occur even in vitro after sample collection.
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Photolysis: Degradation by light can also occur, particularly in surface water samples exposed to sunlight. However, hydrolysis is typically the more significant concern during sample handling and storage.
Q3: How should I store my samples to minimize the degradation of this compound?
Proper storage is critical to prevent the degradation of this compound. The following are general best practices:
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Freezing: Samples should be frozen as soon as possible after collection, preferably at temperatures of -20°C or lower. Homogenized samples should be analyzed within two weeks to minimize degradation, even when frozen.[3]
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pH Adjustment: For aqueous samples, adjusting the pH to a slightly acidic range (e.g., pH 4-5) can help to slow the rate of chemical hydrolysis.
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Headspace Minimization: For water samples, fill the storage containers to the top to minimize headspace, which can reduce oxidative degradation.
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Light Protection: Store samples in amber glass vials or in the dark to prevent photolysis.
Q4: What are the primary degradation products I should be aware of?
The main degradation product of this compound is Fluroxypyr acid . In some environmental systems, further degradation of Fluroxypyr acid can occur, leading to metabolites such as fluroxypyr-methoxypyridine (F-MP) and fluroxypyr-pyridinol (F-P). For most sample storage and preparation scenarios, monitoring for Fluroxypyr acid is the primary concern.
Q5: Which analytical techniques are suitable for the analysis of this compound and its degradants?
Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used for the analysis of this compound and Fluroxypyr acid.
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Gas Chromatography-Mass Spectrometry (GC-MS/MS): This is a highly sensitive and selective method for the analysis of the relatively volatile this compound ester. It is often the preferred method for residue analysis in complex matrices.[4]
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High-Performance Liquid Chromatography (HPLC) with UV or MS/MS detection: HPLC is well-suited for the analysis of the less volatile and more polar Fluroxypyr acid. It can also be used for the parent ester, often with a reversed-phase column. LC-MS/MS provides the best sensitivity and specificity for both compounds.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Possible Cause | Troubleshooting Steps |
| Degradation during sample storage | Ensure samples were frozen immediately after collection and stored at ≤ -20°C. For aqueous samples, verify if pH was adjusted to an acidic range. |
| Degradation during sample preparation | Avoid high temperatures during extraction and solvent evaporation steps. Keep samples on ice when possible. Minimize the time between extraction and analysis. |
| Hydrolysis during extraction | For aqueous extractions, ensure the pH is acidic. If using methods like QuEChERS, which can be buffered at neutral pH, be aware that some degradation may occur. The use of a buffered option may improve recovery for base-sensitive compounds.[5] |
| Inappropriate solvent choice | The polarity of the extraction solvent is critical. While polar solvents like methanol are effective, they can also co-extract interfering substances. Test different solvents or solvent mixtures (e.g., ethyl acetate, acetonitrile, dichloromethane) to optimize recovery for your specific matrix. |
Issue 2: High Variability in Replicate Samples
| Possible Cause | Troubleshooting Steps |
| Inconsistent sample handling | Ensure all samples are handled identically. Standardize the time between thawing, extraction, and analysis for all replicates. |
| Non-homogenous samples | For solid samples like soil or plant tissue, ensure thorough homogenization before taking a subsample for extraction. |
| Inconsistent storage conditions | Verify that all samples were stored under the same conditions (temperature, light exposure). |
| Analyte instability in final extract | After the final extraction and cleanup steps, analyze the samples as soon as possible. If storage of the final extract is necessary, store at low temperatures (e.g., -20°C) in amber vials. |
Data Presentation
Table 1: Hydrolysis Half-life of Fluroxypyr Esters
Data for Fluroxypyr-meptyl is provided as a proxy for this compound due to the lack of specific data for the butometyl ester. The hydrolysis rates are expected to be similar in nature.
| pH | Temperature (°C) | Half-life (Days) |
| 5 | 20 | Stable |
| 7 | 20 | Stable |
| 9 | 20 | 185 |
Note: Soil can catalyze the hydrolysis of Fluroxypyr esters, significantly reducing their half-life compared to sterile water.
Experimental Protocols
Protocol 1: General Extraction of this compound from Soil (QuEChERS-based)
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Sample Preparation: Homogenize 10 g of soil with 10 mL of water.
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Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
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Salting Out: Add magnesium sulfate and sodium chloride, shake for 1 minute, and then centrifuge.
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Dispersive SPE Cleanup: Take an aliquot of the supernatant and add it to a tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex and centrifuge.
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Analysis: The supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.
Protocol 2: HPLC-UV Method for this compound and Fluroxypyr Acid
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 220 nm.
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Injection Volume: 10 µL.
-
Note: This is a general method and may require optimization for specific matrices and instrumentation.
Visualizations
Caption: Degradation of this compound to Fluroxypyr acid.
Caption: General workflow for this compound analysis.
Caption: Decision tree for troubleshooting low analyte recovery.
References
Enhancing the efficiency of Fluroxypyr-butometyl extraction from complex matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Fluroxypyr-butometyl from complex matrices. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your analytical work.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound.
Q1: Why am I observing low recovery of this compound from my soil samples?
A1: Low recovery from soil can be attributed to several factors:
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Insufficient Extraction Solvent Polarity: this compound is an ester and requires a solvent of appropriate polarity for efficient extraction. While highly polar solvents are used for the parent acid (Fluroxypyr), the ester is less polar.
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Strong Analyte-Matrix Interactions: The compound may bind strongly to organic matter or clay particles in the soil.
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Inadequate Homogenization: Non-uniform distribution of the analyte in the sample will lead to inconsistent and poor recovery.
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Analyte Degradation: this compound can degrade to its parent acid, Fluroxypyr, especially under certain pH and temperature conditions.
Troubleshooting Steps:
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Solvent Selection: Ensure your extraction solvent is appropriate for the ester form. Acetonitrile or ethyl acetate are common starting points. For methods targeting the parent acid, a basic methanolic solution (e.g., 0.05 M NaOH in methanol) followed by acidification and liquid-liquid extraction has been used.
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pH Adjustment: Maintaining a neutral to slightly acidic pH during extraction can help preserve the ester form.
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Enhance Extraction: Incorporate techniques like vortexing, shaking, or ultrasonication to improve the disruption of analyte-matrix interactions.
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Sample Pre-treatment: Ensure the soil sample is thoroughly homogenized and free of large debris before extraction.
Q2: My chromatogram shows significant peak tailing for the this compound peak. What could be the cause?
A2: Peak tailing in liquid chromatography (LC) is often a sign of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase or column.
Troubleshooting Steps:
-
Check Mobile Phase pH: For acidic analytes like the potential degradant Fluroxypyr, the mobile phase pH should be sufficiently low (at least 2 pH units below the pKa) to ensure it is in its neutral form. While this compound is an ester, ensuring optimal mobile phase conditions is crucial.
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Column Health: The column may be contaminated or degraded. Try flushing the column with a strong solvent or, if necessary, replace it.
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Sample Overload: Injecting too concentrated a sample can lead to peak shape issues. Try diluting your sample.
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Secondary Interactions: Residual silanol groups on the silica-based column can interact with the analyte. Using a column with end-capping or adding a small amount of a competitive amine to the mobile phase can mitigate this.
Q3: I am seeing a significant matrix effect (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?
A3: Matrix effects are common in complex samples like soil, food, or biological fluids. They occur when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer source.
Troubleshooting Steps:
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Improve Sample Cleanup: Incorporate a more rigorous cleanup step after extraction. For QuEChERS, this may involve using different dispersive SPE (d-SPE) sorbents like C18 for non-polar interferences or PSA for polar interferences. For SPE, ensure the washing steps are optimized to remove interfering compounds.
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Dilute the Sample: A simple "dilute-and-shoot" approach can significantly reduce matrix effects, although it may compromise the limit of detection.
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Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This helps to compensate for the matrix effect.
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Employ an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in recovery.
Frequently Asked Questions (FAQs)
Q1: What is the most efficient extraction method for this compound from food matrices like fruits and vegetables?
A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis in food matrices and is highly suitable for this compound.[1][2] It involves a simple extraction with acetonitrile followed by a partitioning step and cleanup using d-SPE.
Q2: Can I use Solid-Phase Extraction (SPE) for cleaning up my extracts? What sorbent should I choose?
A2: Yes, SPE is an effective cleanup technique. For this compound, which is moderately polar, a normal-phase sorbent like Florisil or a polymeric reversed-phase sorbent like Oasis HLB can be effective.[3][4] The choice depends on the matrix and the interfering compounds you need to remove. For water samples, SPE can be used for both extraction and cleanup.[3]
Q3: What are the main degradation products of this compound I should be aware of?
A3: The primary degradation product of this compound is its parent acid, Fluroxypyr . Under certain environmental conditions, Fluroxypyr can further degrade to fluroxypyr-methoxypyridine (F-MP) and fluroxypyr-pyridinol (F-P) .[5] It is important to consider these compounds in your analytical method if assessing the total residue.
Q4: What are the typical recovery rates I can expect for this compound extraction?
A4: Expected recovery rates depend on the matrix, extraction method, and fortification level. Generally, for validated methods, you should aim for recoveries in the range of 70-120% with a relative standard deviation (RSD) below 20%.[1][4] The tables below provide more specific examples from published studies.
Data Presentation
Table 1: Recovery of Fluroxypyr and its Esters from Soil Matrices
| Extraction Method | Analyte | Fortification Level | Recovery (%) | RSD (%) | Reference |
| NaOH/Methanol Extraction, LLE, Derivatization, Florisil Cleanup, GC-ECD | Fluroxypyr | Not Specified | 70-104 | Not Specified | [3] |
| Solid-Liquid Extraction (Shaker), HPLC-UV | Fluroxypyr | 0.1-0.2 µg/g | 80-120 | Not Specified | [3] |
| Solid-Liquid Extraction (Ultrasonic), HPLC-UV | Fluroxypyr | 4-50 µg/L | 88-98 | 3.0-5.8 | [3] |
| Solid-Liquid Extraction, Oasis HLB Cleanup, HPLC-UV | Fluroxypyr | 1-50 µg/kg | 82-107 | 0.5-4.7 | [3] |
| Methanol-Water Extraction, LLE, SPE (Florisil), GC-ECD | Fluroxypyr-meptyl | 0.005, 0.1, 0.5 mg/kg | 95.33-106.6 | 1.55-5.28 | [4] |
Table 2: Recovery of Fluroxypyr-meptyl from Wheat Grains
| Extraction Method | Analyte | Fortification Level | Recovery (%) | RSD (%) | Reference |
| Methanol-Water Extraction, LLE, SPE (Florisil), GC-ECD | Fluroxypyr-meptyl | 0.005, 0.1, 0.5 mg/kg | 84.45-108.2 | 0.819-3.77 | [4] |
Experimental Protocols
Protocol 1: QuEChERS Method for this compound in Fruits and Vegetables
This protocol is adapted from the general principles of the QuEChERS method.[1][2]
-
Sample Preparation:
-
Homogenize 10-15 g of the sample (e.g., in a high-speed blender).
-
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
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Add the QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.
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Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
-
Analysis:
-
Take an aliquot of the cleaned extract, filter if necessary, and inject it into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Water
This protocol is based on established methods for extracting acidic herbicides from water.
-
Sample Preparation:
-
Filter the water sample (e.g., 500 mL) through a 0.45 µm filter.
-
If targeting the parent acid Fluroxypyr, acidify the sample to pH 2-3 with a strong acid. For this compound, this acidification may not be necessary, but testing is recommended.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB SPE cartridge (or similar polymeric sorbent) with 5 mL of methanol followed by 5 mL of deionized water (or acidified water if the sample was acidified). Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for 10-20 minutes.
-
-
Elution:
-
Elute the analyte with 5-10 mL of acetonitrile or ethyl acetate.
-
-
Concentration and Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Visualizations
Caption: QuEChERS experimental workflow for this compound extraction.
Caption: Troubleshooting decision tree for low recovery of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method development for determination of fluroxypyr in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation and leaching of fluroxypyr after application to railway tracks - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refined Analytical Methods for Fluroxypyr-Butometyl and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical methods for fluroxypyr-butometyl and its primary metabolite, fluroxypyr acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound and its metabolites.
| Question | Answer |
| Why am I seeing low recovery of fluroxypyr during solid-phase extraction (SPE)? | Low recovery during SPE can be attributed to several factors. Firstly, the choice of SPE cartridge is crucial; for fluroxypyr, which is an acidic compound, a polymeric reversed-phase sorbent can provide good retention. Secondly, the pH of the sample and loading solution is critical. Fluroxypyr should be in its neutral form for optimal retention on reversed-phase sorbents, so acidifying the sample (e.g., to pH 3) before loading is recommended. Finally, ensure the elution solvent is strong enough to desorb the analyte completely. A common issue is incomplete elution, which can be addressed by using a stronger solvent or a larger volume of solvent. Check for breakthrough during sample loading by analyzing the effluent. |
| My chromatograms are showing significant peak tailing for fluroxypyr acid. What could be the cause? | Peak tailing for acidic compounds like fluroxypyr is often due to secondary interactions with the stationary phase or active sites in the chromatographic system. To mitigate this, consider the following: - Mobile Phase Additive: Add a small amount of a competing acid, such as formic acid or acetic acid (e.g., 0.1%), to the mobile phase. This can help to protonate residual silanol groups on the silica-based column packing and reduce peak tailing. - Column Choice: Use a column with high-purity silica and good end-capping to minimize silanol interactions. - System Contamination: Metal ions in the sample or from the HPLC system (e.g., stainless steel frits) can chelate with the carboxylic acid group of fluroxypyr, leading to peak tailing. Using a guard column or a column with a chemically inert hardware can help. |
| I am observing poor sensitivity when analyzing this compound by LC-MS/MS. What are the potential reasons? | Poor sensitivity in LC-MS/MS analysis of this compound can stem from several sources. This compound, being an ester, can hydrolyze to fluroxypyr acid in the sample matrix or during analysis. The acid form is the primary target for residue analysis. For optimal sensitivity in detecting fluroxypyr acid, negative ion electrospray ionization (ESI) is generally preferred. Ensure the MS parameters, such as cone voltage and collision energy, are optimized for the deprotonated molecule [M-H]-. Additionally, check for ion suppression from the sample matrix. A dilute-and-shoot approach or a more rigorous sample cleanup, such as SPE, can minimize matrix effects. |
| Why am I detecting fluroxypyr acid in my this compound standard solution? | This compound is susceptible to hydrolysis, especially in the presence of water or under non-neutral pH conditions. The presence of fluroxypyr acid in a standard solution of the ester is likely due to degradation. To minimize this, prepare standards in a non-aqueous, aprotic solvent (e.g., acetonitrile) and store them at low temperatures. Prepare fresh working standards frequently. |
| My GC-ECD analysis of fluroxypyr shows inconsistent results. What should I check? | For GC analysis, fluroxypyr acid needs to be derivatized to a more volatile form, typically by esterification (e.g., methylation). Inconsistent results can arise from incomplete or variable derivatization. Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentration. Also, check the cleanliness of the GC inlet and the column, as active sites can lead to analyte degradation and poor reproducibility. The electron capture detector (ECD) is highly sensitive to halogenated compounds, but also to contaminants, so ensure thorough sample cleanup to avoid interferences.[1] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary metabolite of this compound that I should be targeting for residue analysis? | This compound is an ester of fluroxypyr. In environmental and biological systems, it rapidly hydrolyzes to its active form, fluroxypyr acid.[2] Therefore, for residue analysis, the primary target analyte is fluroxypyr acid. Analytical methods should be designed to extract and quantify fluroxypyr acid. |
| What are the typical analytical techniques used for the determination of fluroxypyr and its metabolites? | The most common techniques are High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and Gas Chromatography with an electron capture detector (GC-ECD).[1][3] HPLC-MS/MS is often preferred due to its high selectivity and sensitivity, and its ability to directly analyze the polar fluroxypyr acid without derivatization.[3] GC-ECD requires a derivatization step to make the fluroxypyr acid volatile.[1] |
| What is the expected half-life of fluroxypyr in soil? | The half-life of fluroxypyr in soil can vary depending on soil type and environmental conditions. Fluroxypyr-meptyl, a similar ester, has been reported to have a half-life in soil of approximately 1.93 to 3.01 days.[1] The resulting fluroxypyr acid is then degraded by soil microbes. |
| What is the residue definition for fluroxypyr? | For risk assessment and enforcement purposes, the residue definition for fluroxypyr typically includes the sum of fluroxypyr and its salts, esters (like this compound), and conjugates, expressed as fluroxypyr equivalents.[3] This is because the esters and conjugates are expected to convert to fluroxypyr acid. |
| How can I minimize matrix effects in my analysis? | Matrix effects can be a significant source of variability in residue analysis. To minimize them, you can employ several strategies: - Effective Sample Cleanup: Use techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components from the sample matrix. - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for signal suppression or enhancement. - Isotope Dilution: Use a stable isotope-labeled internal standard for the analyte of interest. This is one of the most effective ways to correct for matrix effects and variations in extraction recovery. |
Quantitative Data Summary
The following table summarizes key quantitative data for the analysis of fluroxypyr from various studies.
| Analyte | Matrix | Analytical Method | LOQ (mg/kg) | Recovery (%) | Reference |
| Fluroxypyr (total residue) | Chives, Celery leaves, Parsley, Thyme, Basil | HPLC-MS/MS | 0.01 | Not specified | [3] |
| Fluroxypyr (total residue) | Chives, Celery leaves, Parsley, Thyme, Basil | GC-MS | 0.025 | Not specified | [3] |
| Fluroxypyr-meptyl | Wheat Grains | GC-ECD | 0.005 | 84.45 - 108.2 | [1] |
| Fluroxypyr-meptyl | Soil | GC-ECD | 0.005 | 95.33 - 106.6 | [1] |
| Fluroxypyr | Grains, Vegetables, Fruits | GC-ECD | 0.002 - 0.005 | 84.0 - 95.0 | [1] |
| Fluroxypyr | Crude Palm Oil | Not specified | 0.05 µg/g | 78 - 111 | [1] |
| Fluroxypyr | Crude Palm Kernel Oil | Not specified | 0.05 µg/g | 91 - 107 | [1] |
Experimental Workflow and Degradation Pathway
Caption: General experimental workflow for the analysis of fluroxypyr residues.
Caption: Degradation pathway of this compound to Fluroxypyr acid.
References
Overcoming poor chromatographic peak shape for Fluroxypyr-butometyl
Welcome to the technical support center for the chromatographic analysis of Fluroxypyr-butometyl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly poor peak shape, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in reverse-phase HPLC?
Poor peak shape, typically observed as peak tailing or fronting, can arise from several factors. For this compound, the most common causes include:
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Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen on the pyridine ring of the molecule, leading to peak tailing.
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Inappropriate Mobile Phase pH: The mobile phase pH can affect the ionization of the analyte and the stationary phase. Fluroxypyr is acidic with a pKa of 2.94.[1] While this compound is an ester, the parent compound's properties can still influence interactions. Operating at a low pH (around 2-3) can suppress the ionization of residual silanol groups, minimizing these secondary interactions.[2][3]
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Column Overload: Injecting too much sample can saturate the column, leading to broadened and asymmetric peaks.[4]
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Incompatible Injection Solvent: Using an injection solvent that is significantly stronger than the mobile phase can cause peak distortion.[4]
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Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and poor peak shape.[2][4]
Q2: My this compound peak is tailing. What is the first thing I should check?
The first step is to identify the likely cause by examining your current method. Given the structure of this compound, peak tailing is often due to interactions with the stationary phase. A primary suspect is the interaction between the basic amine group on the pyridine ring and acidic silanol groups on the column packing.[3][5]
Start by evaluating your mobile phase. If you are not using an acidic modifier or a buffer, consider adding one. Operating at a lower pH can protonate the silanol groups, reducing their ability to interact with the analyte.[3]
Q3: Can the choice of organic modifier in the mobile phase affect peak shape?
Yes, the choice of organic modifier (typically acetonitrile or methanol) can influence peak shape. While both are common in reverse-phase HPLC, they have different properties. Acetonitrile is generally a stronger solvent for many compounds and can sometimes provide sharper peaks. However, methanol can be better at masking silanol interactions. If you are observing tailing with acetonitrile, consider switching to or adding methanol to your mobile phase.
Troubleshooting Guide: Overcoming Poor Peak Shape
This guide provides a systematic approach to troubleshooting and resolving poor peak shape for this compound.
Issue: Peak Tailing
Peak tailing is the most common peak shape problem and is characterized by an asymmetric peak with a drawn-out trailing edge.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing of this compound.
Experimental Protocol: Method Optimization for Improved Peak Shape
This protocol outlines a systematic approach to optimizing an HPLC method to achieve a symmetrical peak for this compound.
1. Initial Conditions (Based on a published method for Fluroxypyr esters[6][7])
-
Column: C18, 5 µm, 4.6 x 200 mm
-
Mobile Phase: Methanol:Water (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 10 µL
2. Stepwise Optimization
Step 2.1: Mobile Phase pH Adjustment
-
Objective: To suppress silanol interactions.
-
Procedure:
-
Prepare a new mobile phase of Methanol:Water with 0.1% Formic Acid (85:15, v/v).
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Inject the this compound standard and observe the peak shape.
-
-
Expected Outcome: A significant reduction in peak tailing.
Step 2.2: Column Chemistry Evaluation
-
Objective: To determine if a different stationary phase provides better peak shape.
-
Procedure:
-
If tailing persists, switch to an end-capped C18 column or a column with an embedded polar group.
-
Equilibrate the new column with the optimized mobile phase from Step 2.1.
-
Inject the standard and compare the peak asymmetry to the previous column.
-
-
Expected Outcome: Further improvement in peak symmetry.
Step 2.3: Sample Concentration and Injection Volume
-
Objective: To rule out column overload.
-
Procedure:
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).
-
Inject each dilution and observe the peak shape.
-
Alternatively, reduce the injection volume (e.g., from 10 µL to 5 µL or 2 µL).
-
-
Expected Outcome: If the peak shape improves with dilution, the original sample was overloading the column.
Step 2.4: Injection Solvent Compatibility
-
Objective: To ensure the injection solvent is not causing peak distortion.
-
Procedure:
-
If the sample is dissolved in a strong solvent like 100% acetonitrile or methanol, evaporate the solvent and reconstitute the sample in the initial mobile phase composition.
-
Inject the reconstituted sample and observe the peak shape.
-
-
Expected Outcome: Improved peak shape if solvent mismatch was the issue.
Data Presentation
The following table summarizes recommended starting conditions and potential modifications for improving the peak shape of this compound.
| Parameter | Initial Condition | Recommended Modification for Tailing | Rationale |
| Column | Standard C18 | End-capped C18 or Embedded Polar Group Column | Minimizes secondary interactions with residual silanols.[3][5] |
| Mobile Phase A | Water | Water with 0.1% Formic Acid or Phosphoric Acid | Lowers pH to suppress silanol ionization.[2][3] |
| Mobile Phase B | Methanol or Acetonitrile | Methanol may be better at masking silanol interactions. | The choice of organic modifier can influence selectivity and peak shape. |
| pH | Neutral | 2.5 - 3.5 | Suppresses the ionization of silanol groups on the stationary phase.[2][3] |
| Sample Conc. | As prepared | Dilute sample 1:10 | To check for and prevent column overload.[4] |
| Injection Solvent | 100% Organic Solvent | Mobile Phase or weaker | To avoid peak distortion due to solvent strength mismatch.[4] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the potential causes of poor peak shape and the corresponding troubleshooting actions.
Caption: Cause-and-effect diagram for troubleshooting poor peak shape.
References
- 1. Fluroxypyr-Meptyl 95% TC [xingyuchemical.com.cn]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. researchgate.net [researchgate.net]
Selection of internal standards for Fluroxypyr-butometyl quantitative analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of Fluroxypyr-butometyl.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its quantitative analysis important?
This compound is a selective, post-emergence herbicide used to control broadleaf weeds. Its quantitative analysis is crucial for environmental monitoring, residue analysis in food products, and to ensure product quality and efficacy in formulations.
2. What are the common analytical techniques for this compound quantification?
The most common techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography (GC) coupled with a suitable detector like a mass spectrometer (GC-MS) can also be used, particularly for the ester form.
3. Why is an internal standard necessary for accurate quantification?
An internal standard (IS) is a compound with similar chemical and physical properties to the analyte (this compound) that is added in a constant amount to all samples, standards, and blanks. It helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantitative analysis.
4. What are the key criteria for selecting a suitable internal standard?
A suitable internal standard should:
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Be chemically similar to the analyte.
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Not be present in the original sample matrix.
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Be well-separated chromatographically from the analyte and any interferences.
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Have a similar response to the detector as the analyte.
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Be stable throughout the analytical process.
5. What is the QuEChERS method and is it suitable for this compound extraction?
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis in various matrices. It involves a two-step process of extraction with an organic solvent (typically acetonitrile) and partitioning with salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE). The QuEChERS method is effective for extracting this compound from complex matrices like soil and agricultural products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Column overload. 4. Dead volume in the HPLC system. | 1. Adjust the mobile phase pH to ensure this compound is in a single ionic form. 2. Flush the column with a strong solvent, or replace the column if necessary. 3. Dilute the sample or reduce the injection volume. 4. Check and tighten all fittings and connections. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure the mobile phase is well-mixed and the pump is functioning correctly. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is adequately equilibrated with the mobile phase before each injection. |
| Low Analyte Recovery | 1. Inefficient extraction from the sample matrix. 2. Analyte degradation during sample preparation or analysis. 3. Matrix effects (ion suppression or enhancement in LC-MS/MS). | 1. Optimize the extraction solvent, pH, and shaking/vortexing time. 2. Protect samples from light and heat, and analyze them as quickly as possible after preparation. 3. Use a matrix-matched calibration curve or a suitable internal standard (ideally, a stable isotope-labeled version of the analyte). |
| High Background Noise or Interferences | 1. Contaminated solvents, reagents, or glassware. 2. Carryover from previous injections. 3. Co-eluting matrix components. | 1. Use high-purity solvents and reagents and thoroughly clean all glassware. 2. Implement a robust needle wash protocol in the autosampler. 3. Optimize the chromatographic conditions (e.g., gradient, column chemistry) to improve separation. |
| Internal Standard Response Varies Significantly | 1. Inconsistent addition of the internal standard. 2. Degradation of the internal standard. 3. Interference with the internal standard peak. | 1. Use a calibrated pipette and add the internal standard carefully to all samples and standards. 2. Check the stability of the internal standard in the sample matrix and storage conditions. 3. Check for co-eluting peaks and adjust the chromatography if necessary. |
Selection of Internal Standards
The selection of an appropriate internal standard is critical for accurate quantification. Below is a table summarizing potential internal standards for this compound analysis.
| Internal Standard | Analytical Technique | Rationale for Selection | Reported Use/Considerations |
| o-Nitroaniline | HPLC-UV | Similar properties and structure to Fluroxypyr esters.[1][2] | Has been successfully used for the HPLC analysis of Fluroxypyr esters.[1][2] |
| Deuterated this compound | LC-MS/MS, GC-MS | Ideal internal standard as it has the same chemical properties and retention time as the analyte but a different mass-to-charge ratio. This allows for the most effective correction of matrix effects and other analytical variabilities. | The synthesis of a deuterated standard may be required if not commercially available. This is considered the gold standard for mass spectrometry-based quantification. |
| Other Structurally Similar Pesticides | GC-MS, LC-MS/MS | Compounds with a similar chemical structure (e.g., other pyridine-based herbicides) may serve as suitable internal standards if they are not present in the samples and can be well-separated from this compound. | Requires careful validation to ensure it behaves similarly to the analyte throughout the entire analytical process. Examples could include other pyridine herbicides like picloram or triclopyr, but their suitability must be experimentally verified.[2] |
Experimental Protocols
Sample Preparation using QuEChERS
This protocol is a general guideline and may need optimization based on the specific sample matrix.
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Homogenization: Homogenize a representative sample (e.g., 10-15 g of soil or plant material) to a uniform consistency.
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Extraction:
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Place the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile (and the internal standard solution).
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Shake vigorously for 1 minute.
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥ 3000 rcf for 5 minutes.
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Dispersive SPE Cleanup:
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Take an aliquot of the acetonitrile supernatant (e.g., 1 mL).
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Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). The choice of sorbent depends on the matrix; for samples with high pigment content, GCB (graphitized carbon black) may be included.
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge the d-SPE tube at high speed for 2-5 minutes.
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The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.
-
HPLC-UV Analysis
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Column: SinoChrom ODS-BP (5μm, 4.6mm×200mm) or equivalent C18 column.[1]
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Mobile Phase: Methanol:Water (85:15, v/v).[1]
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Flow Rate: 1.0 mL/min.[1]
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Column Temperature: Room temperature.[1]
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Detection Wavelength: 235 nm.[1]
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Internal Standard: o-Nitroaniline.[1]
LC-MS/MS Analysis
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Column: A suitable C18 column (e.g., Zorbax SB-C8, 4.6 mm x 75 mm, 3.5 µm).
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Mobile Phase: A gradient of methanol and water, both containing 0.1% acetic acid.
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Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte and its fragments.
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Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.
Visualizations
Caption: Logical workflow for the selection and validation of an internal standard.
Caption: Experimental workflow for the QuEChERS sample preparation method.
References
Validation & Comparative
A Comparative Guide to Method Validation for Fluroxypyr-butometyl Analysis in Agricultural Products
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues in agricultural products is paramount for ensuring food safety and regulatory compliance. This guide provides a comparative overview of two prevalent analytical techniques for the determination of Fluroxypyr-butometyl, a widely used herbicide. For the purpose of this guide, we will focus on its common ester form, Fluroxypyr-meptyl, as it is the form predominantly analyzed in residue studies. The comparison will focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), both frequently coupled with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.
Performance Comparison of Analytical Methods
The choice between LC-MS/MS and GC-MS/MS for Fluroxypyr-meptyl analysis depends on various factors including the matrix, required sensitivity, and available instrumentation. Both methods have demonstrated high selectivity and sensitivity for pesticide residue analysis.
LC-MS/MS is often favored for its applicability to a wide range of pesticide polarities and thermal stabilities, often requiring less sample derivatization. In contrast, GC-MS/MS can provide excellent separation efficiency for volatile and semi-volatile compounds.
Below is a summary of performance data from various validation studies:
| Parameter | LC-MS/MS | GC-MS/MS | Agricultural Matrix |
| Linearity (R²) | ≥0.994[1] | >0.99 | Onion, Soil |
| Recovery (%) | 84.2 - 114.8[1] | 88 - 98 | Onion, Soil |
| Relative Standard Deviation (RSD) (%) | 2.4 - 9.4[1] | 8 - 15 | Onion, Soil |
| Limit of Quantification (LOQ) (µg/kg) | 5 | 20 | Onion, Soil |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline typical experimental protocols for the analysis of Fluroxypyr-meptyl in agricultural products using QuEChERS extraction followed by either LC-MS/MS or GC-MS/MS.
QuEChERS Sample Preparation (General Protocol)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices due to its simplicity, speed, and low solvent consumption.
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Homogenization: A representative sample of the agricultural product is homogenized.
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Extraction: A 10 g portion of the homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.
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Salting Out: QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) are added. The tube is immediately shaken for 1 minute and then centrifuged.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA), C18, and MgSO₄) to remove interfering matrix components. The tube is vortexed and then centrifuged.
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Final Extract: The resulting supernatant is the final extract, which can be directly analyzed or further diluted before injection into the chromatographic system.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both typically containing a small percentage of formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for Fluroxypyr-meptyl and its acid form.
-
GC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A low-polarity capillary column, such as a DB-5ms, is often employed.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is utilized to enhance selectivity by monitoring specific ion transitions.
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams created using Graphviz depict the general workflow for method validation and the specific steps in the QuEChERS-based analysis.
Caption: General workflow for analytical method validation.
Caption: QuEChERS sample preparation workflow.
References
A Comparative Analysis of Fluroxypyr-butometyl and Other Auxinic Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic auxin herbicide fluroxypyr, often formulated as the ester fluroxypyr-butometyl, with other prominent auxinic herbicides such as 2,4-D and dicamba. The analysis is supported by experimental data on herbicidal efficacy and detailed protocols for the cited experiments.
Introduction to Auxinic Herbicides
Synthetic auxinic herbicides are a class of organic compounds that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), but are more stable and persistent within the plant. This mimicry leads to uncontrolled and disorganized growth in susceptible broadleaf plants, ultimately resulting in their death. Fluroxypyr, a pyridine-based herbicide, is a key member of this class, often used for post-emergence control of economically important broadleaf weeds. It is commonly formulated as an ester, such as this compound or fluroxypyr-meptyl, which is hydrolyzed to the active fluroxypyr acid within the plant. Other widely used auxinic herbicides include the phenoxy-carboxylic acid 2,4-D and the benzoic acid dicamba.
Mechanism of Action: The Auxin Signaling Pathway
Auxinic herbicides function by overwhelming the natural auxin signaling pathway. The core of this pathway involves three main protein families: the TIR1/AFB F-box receptors, the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.
In the absence of high auxin levels, Aux/IAA proteins bind to ARFs, repressing the transcription of auxin-responsive genes. When a synthetic auxin like fluroxypyr is introduced, it promotes the binding of Aux/IAA repressors to the SCFTIR1/AFB ubiquitin ligase complex. This targets the Aux/IAA proteins for degradation by the 26S proteasome. The removal of these repressors liberates ARFs, which then activate the transcription of numerous genes, leading to downstream effects like ethylene production, generation of reactive oxygen species (ROS), and ultimately, unregulated cell division and plant death.
Comparative Efficacy Data
The efficacy of auxinic herbicides is dependent on the target weed species, application rate, and environmental conditions. The following tables summarize experimental data comparing fluroxypyr with other auxinic herbicides.
Table 1: Field Efficacy of Fluroxypyr and Comparator Herbicides on Total Weed Control in Wheat
This table presents the average total weed control efficiency from a multi-location field study. The dominant weed species included Descurainia Sophia, Galium aparine, Polygonum aviculare, and Lepyrodiclis holosteoides.
| Herbicide Treatment | Application Rate (Product/ha) | Average Weed Control (%) |
| Fluroxypyr | 2.5 L | 90.68 |
| Fluroxypyr | 2.0 L | 85.77 |
| Bromoxynil + 2,4-D | 1.5 L | 85.43 |
| Dichloprop-p + Bentazon | 2.0 L | 83.98 |
| Mecoprop-p + Dichloprop-p + MCPA | 1.0 L | 80.00 |
| Bromoxynil + MCPA | 1.5 L | 80.00 |
| 2,4-D + Dicamba | 0.8 L | 68.22 |
| Triasulfuron + Dicamba | 165 g | 67.75 |
Table 2: Efficacy of Auxinic Herbicides on Multiple Herbicide-Resistant (MHR) Kochia (Bassia scoparia)
This table summarizes greenhouse data on the control of Kochia populations resistant to glyphosate, dicamba, and fluroxypyr, 28 days after treatment.
| Herbicide Treatment | Control of MHR Kochia (%) |
| Halauxifen/Fluroxypyr | 26 - 69 |
| 2,4-D | 26 - 69 |
| Dicamba | 26 - 69 |
| Dicamba + Dichlorprop-p + 2,4-D (Three-way mix) | 85 - 97 |
| Dicamba + Halauxifen/Fluroxypyr + 2,4-D (Three-way mix) | 85 - 97 |
Note: The study highlighted a significant synergistic effect when these auxinic herbicides were used in three-way mixtures, substantially improving control of resistant populations.
Table 3: Comparative Dose-Response of Palmer Amaranth (Amaranthus palmeri) to 2,4-D and Dicamba
This table shows the estimated dose required for 50% visual injury (I50) in various populations of Palmer amaranth, a problematic broadleaf weed.
| Herbicide | Population Range of I50 (g ae/ha) | Recommended Field Rate (g ae/ha) |
| 2,4-D | 127 - 196 | 800 |
| Dicamba | 43 - 81 | 560 |
Data indicates that while both herbicides are effective below their field rates, Palmer amaranth is notably more sensitive to dicamba than to 2,4-D based on the lower I50 values.
Experimental Protocols
Detailed and robust methodologies are critical for the accurate assessment of herbicide efficacy. Below are protocols for typical greenhouse and field experiments.
Greenhouse Whole-Plant Dose-Response Bioassay
This protocol is designed to determine the dose of a herbicide required to achieve a specific level of control (e.g., GR50, the dose for 50% growth reduction).
1. Plant Preparation:
- Weed seeds are germinated in petri dishes or germination trays.
- Once seedlings reach a specific growth stage (e.g., cotyledon to two true leaves), they are transplanted individually into pots (e.g., 10 cm diameter) filled with a standardized greenhouse potting mix.
- Plants are grown in a controlled greenhouse environment (e.g., 25/18°C day/night temperature, 16-hour photoperiod) and watered as needed.
2. Herbicide Application:
- A stock solution of the herbicide is prepared. A dilution series is then created to achieve a range of doses (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, 2x, and 4x the recommended field rate).
- When plants reach the target growth stage (e.g., 5-10 cm in height), herbicides are applied using a cabinet spray chamber. This ensures uniform
Cross-Validation of GC-MS and LC-MS/MS for the Analysis of Fluroxypyr-butometyl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pesticide residues is paramount in ensuring food safety and environmental protection. Fluroxypyr-butometyl, a widely used herbicide, requires sensitive and reliable analytical methods for its detection. This guide provides a comprehensive cross-validation of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of this compound. We present a detailed comparison of their performance based on experimental data, including methodologies and quantitative results.
Introduction to this compound and Analytical Challenges
This compound is the 1-methylheptyl ester of fluroxypyr, a systemic herbicide used to control broadleaf weeds.[1] Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) in various food commodities and environmental matrices. The development of robust analytical methods is crucial for monitoring compliance with these MRLs. Both GC-MS and LC-MS/MS are powerful tools for pesticide residue analysis, each with its own set of advantages and limitations for a given analyte and matrix. This guide aims to provide a clear comparison to aid researchers in selecting the most appropriate method for their specific needs.
Quantitative Performance Comparison
The following tables summarize the key quantitative performance parameters obtained from validated GC-MS/MS and LC-MS/MS methods for the analysis of this compound in various matrices.
Table 1: GC-MS/MS Method Performance for this compound
| Parameter | Matrix | Result | Reference |
| Limit of Detection (LOD) | Onion | 10 ng/g (ppb) | [2] |
| Limit of Quantification (LOQ) | Onion | 20 ng/g (ppb) | [3] |
| Linearity (Concentration Range) | Onion | 10 - 500 ng/g | [3] |
| Recovery (%) | Onion & Soil | 88 - 98% | [1] |
| Relative Standard Deviation (RSD) | Onion & Soil | 8 - 15% | [1] |
Table 2: LC-MS/MS Method Performance for this compound (Fluroxypyr-MHE)
| Parameter | Matrix | Result | Reference |
| Limit of Detection (LOD) | Soil & Sediment | 0.00012 µg/g (0.12 ppb) | [4] |
| Limit of Quantification (LOQ) | Water | 0.05 µg/L (ppb) | [3] |
| Limit of Quantification (LOQ) | Soil & Sediment | 0.0004 µg/g (0.4 ppb) | [4] |
| Recovery (%) | Maize | 84.2 - 114.8% | [5] |
| Relative Standard Deviation (RSD) | Maize | 2.4 - 9.4% | [5] |
Experimental Protocols
Detailed methodologies for both GC-MS/MS and LC-MS/MS are crucial for reproducibility and method adoption.
GC-MS/MS Methodology
This protocol is based on a validated method for the analysis of fluroxypyr-meptyl in onion and soil.[1]
Sample Preparation (Modified QuEChERS)
-
Homogenization: Homogenize 10 g of the sample (e.g., onion bulb) with 10 mL of ethyl acetate.
-
Extraction: Add 10 g of anhydrous sodium sulfate and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 5000 rpm for 5 minutes.
-
Cleanup (Dispersive SPE): Transfer the supernatant to a tube containing 150 mg of primary secondary amine (PSA) and 900 mg of anhydrous magnesium sulfate. Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.
-
Final Extract: Filter the supernatant through a 0.22 µm PTFE filter before injection.
Chromatographic and Mass Spectrometric Conditions
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Splitless mode at 280°C.
-
Oven Program: Initial temperature of 120°C for 1 min, ramped to 280°C at 20°C/min, and held for 5 min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 7000 series).
-
Ionization Mode: Electron Ionization (EI) in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
Quantifier: m/z 365 → 194
-
Qualifier: m/z 367 → 196
-
LC-MS/MS Methodology
This protocol is based on a validated method for the analysis of fluroxypyr-MHE (1-methylheptyl ester) in water.[3]
Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Acidification: Acidify the water sample with acetic acid.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with methanol followed by acidified water.
-
Sample Loading: Pass the acidified water sample through the SPE cartridge.
-
Elution: Elute the analyte with an appropriate solvent (e.g., methanol or acetonitrile).
-
Reconstitution: Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent.
Chromatographic and Mass Spectrometric Conditions
-
Liquid Chromatograph: Agilent 1100 HPLC system or equivalent.
-
Column: Zorbax SB-C8 (4.6 mm x 75 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with (A) water with 0.1% acetic acid and (B) methanol with 0.1% acetic acid.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode, operating in Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quantifier: m/z 365.2 → 194.1
-
Qualifier: m/z 367.2 → 196.3
-
Workflow Visualizations
The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS/MS analysis of this compound.
Caption: GC-MS/MS analytical workflow for this compound.
Caption: LC-MS/MS analytical workflow for this compound.
Discussion and Conclusion
Both GC-MS/MS and LC-MS/MS have demonstrated excellent performance for the analysis of this compound.
-
GC-MS/MS is a robust and widely available technique. The presented method shows good recovery and precision in complex matrices like onion and soil. The use of a modified QuEChERS protocol for sample preparation is advantageous due to its speed and efficiency.[1]
-
LC-MS/MS offers superior sensitivity, with significantly lower limits of detection and quantification, particularly in water and soil/sediment samples.[3][4] This makes it the preferred method when very low-level detection is required. The sample preparation for water analysis using SPE is straightforward, while methods for more complex matrices often also employ QuEChERS-based approaches.[5]
References
Inter-laboratory comparison of Fluroxypyr-butometyl analytical methods
This guide offers a comprehensive comparison of various analytical methodologies for the quantification of fluroxypyr, the active herbicidal component of fluroxypyr-butometyl, in environmental matrices. The data and protocols presented are synthesized from published, validated analytical methods to assist researchers, scientists, and professionals in drug development in selecting the most appropriate method for their needs.
Quantitative Data Summary
The performance characteristics of different analytical methods for fluroxypyr determination in soil and water are summarized in the tables below. These tables provide a clear comparison of key validation parameters.
Table 1: Comparison of Analytical Methods for Fluroxypyr in Soil
| Method ID | Extraction Technique | Clean-up Procedure | Instrumentation | Recovery (%) | Limit of Detection (LOD) | Relative Standard Deviation (RSD) (%) |
| Soil-GC-1 | 0.05 M NaOH in Methanol, followed by Acid-Base Partition | Florisil Column Chromatography | GC-ECD | 70 - 104 | 5 µg/kg | Not Specified |
| Soil-HPLC-1 | Solid-Liquid Extraction (Horizontal Shaker) | Not Specified | HPLC-UV | 80 - 120 | Not Specified | Not Specified |
| Soil-SLE-US-1 | Solid-Liquid Extraction (Ultrasonic Bath) | Not Specified | Not Specified | 88 - 98 | 4 µg/kg | 3.0 - 5.8 |
| Soil-SPE-1 | Solid-Liquid Extraction | OASIS HLB Solid Phase Extraction | Not Specified | 91 - 95 | 1 pg/kg | 4.2 - 6.2 |
Table 2: Comparison of Analytical Methods for Fluroxypyr in Water
| Method ID | Extraction Technique | Instrumentation | Recovery (%) | Limit of Quantification (LOQ) | Relative Standard Deviation (RSD) (%) |
| Water-Direct-1 | Direct Measurement | Not Specified | 86 - 110 | Not Specified | 0.7 - 2.15 |
| Water-SPE-C18-1 | Solid Phase Extraction (C18) | Not Specified | 40 - 64 | Not Specified | 0.7 - 2.15 |
| Water-SPE-C18ec-1 | Solid Phase Extraction (C18 end-capped) | Not Specified | 41 - 65 | Not Specified | 1.52 - 11.9 |
| Water-SPE-PVD-1 | Solid Phase Extraction (ISOLUTE ENV+) | Not Specified | 91 - 102 | Not Specified | 2.5 - 5.3 |
| Water-LLE-MS-1 | Liquid-Liquid Extraction (Ethyl Acetate) | LC-MS/MS | Not Specified | 0.05 µg/L | Not Specified |
Detailed Experimental Protocols
Detailed methodologies for key analytical procedures are provided below.
Protocol for Soil Analysis via GC-ECD (Soil-GC-1)
-
Extraction: Extract soil samples with a solution of 0.05 M sodium hydroxide in methanol.
-
Purification: Perform an acid-base liquid-liquid partition to selectively isolate the acidic fluroxypyr from matrix interferences.
-
Derivatization: Convert the fluroxypyr into a more volatile ester form, suitable for gas chromatography.
-
Clean-up: Further purify the derivatized extract using a Florisil column to remove remaining impurities.
-
Instrumental Analysis: Analyze the final sample using a Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD).
Protocol for Soil Analysis using SPE Clean-up (Soil-SPE-1)
-
Extraction: Employ a solid-liquid extraction technique to extract fluroxypyr from the soil matrix.
-
Clean-up: Pass the crude extract through an OASIS HLB (Hydrophilic-Lipophilic Balanced) solid-phase extraction cartridge for efficient removal of interfering substances.
-
Instrumental Analysis: The purified extract is then analyzed using a suitable chromatographic technique, such as HPLC or GC.
Protocol for Water Analysis via SPE (Water-SPE-PVD-1)
-
Sample Preparation: Acidify the water sample to a pH of 3.
-
Solid Phase Extraction: Load the acidified sample onto an ISOLUTE ENV+ (polyvinyl dibenzene) SPE cartridge.
-
Elution: Elute the retained fluroxypyr from the cartridge using 4 mL of acetonitrile.
-
Instrumental Analysis: Analyze the eluate using an appropriate analytical instrument.
Protocol for Water Analysis via LC-MS/MS (Water-LLE-MS-1)
-
Sample Preparation: Acidify a 20 mL water sample with 200 µL of concentrated formic acid.
-
Liquid-Liquid Extraction: Add approximately 12 g of sodium chloride and extract the sample twice with 5 mL of ethyl acetate, shaking for 10 minutes.
-
Concentration: Combine the ethyl acetate layers and evaporate to a volume of approximately 0.9 mL at 35-40 °C under a gentle stream of nitrogen. Critical Step: Do not allow the sample to evaporate to dryness.
-
Reconstitution: Adjust the final volume to 1.5 mL with a 50:50 (v:v) solution of methanol and water containing 0.1% acetic acid.
-
Instrumental Analysis: Perform the final quantitative analysis using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).
Visualized Workflows and Relationships
The following diagrams illustrate the general analytical workflow and the key criteria for method comparison.
Efficacy comparison between Fluroxypyr-butometyl and its parent acid Fluroxypyr
An in-depth guide for researchers and scientists on the herbicidal efficacy of Fluroxypyr-butometyl and its active parent acid, Fluroxypyr.
Introduction
Fluroxypyr is a selective, post-emergence herbicide widely utilized for the control of broadleaf weeds in various agricultural and non-crop settings. It belongs to the pyridine carboxylic acid family of herbicides and functions as a synthetic auxin, mimicking the plant growth hormone indole-3-acetic acid (IAA). This leads to uncontrolled and disorganized growth in susceptible plants, ultimately resulting in their death. Fluroxypyr is commercially available in different forms, most commonly as an ester prodrug, such as this compound, and as the active parent acid, Fluroxypyr. This guide provides a comprehensive comparison of the efficacy of this compound and Fluroxypyr acid, supported by experimental data and detailed methodologies.
The primary rationale for formulating Fluroxypyr as an ester, like butometyl, is to enhance its uptake into the plant. The ester form is more lipophilic (fat-soluble) than the acid form, facilitating its penetration through the waxy cuticle of plant leaves. Once absorbed, the ester is rapidly hydrolyzed by enzymes within the plant to release the herbicidally active Fluroxypyr acid. Therefore, the efficacy of this compound is intrinsically linked to the efficacy of the resulting Fluroxypyr acid.
Mechanism of Action: A Unified Pathway
The herbicidal activity of both this compound and Fluroxypyr acid converges on a single molecular mechanism of action within the target weed. The ester, this compound, serves as a transport and delivery vehicle for the active compound.
Figure 1: Mechanism of action of this compound.
Efficacy Data: Fluroxypyr Performance
| Target Weed Species | Application Rate (g a.i./ha) | Weed Control (%) | Crop |
| Galium aparine (Cleavers) | 150 - 200 | 90 - 98 | Wheat |
| Kochia scoparia (Kochia) | 100 - 150 | 85 - 95 | Barley |
| Stellaria media (Chickweed) | 150 | >95 | Corn |
| Polygonum convolvulus (Wild Buckwheat) | 200 | 80 - 90 | Pasture |
| Amaranthus retroflexus (Redroot Pigweed) | 150 - 200 | 85 - 92 | Non-crop |
Note: Efficacy can be influenced by environmental conditions, weed growth stage, and crop competition.
Physicochemical Properties: The Rationale for Esterification
The use of the butometyl ester formulation is a strategic choice to optimize the delivery of the active herbicidal acid. The following table compares key physicochemical properties of this compound and Fluroxypyr acid.
| Property | This compound | Fluroxypyr Acid | Implication for Efficacy |
| Molecular Weight | 369.2 g/mol | 255.03 g/mol | - |
| Water Solubility | Low | 91 mg/L | Lower water solubility of the ester enhances its ability to partition into and penetrate the waxy plant cuticle. |
| Lipophilicity (LogP) | Higher | Lower | Higher lipophilicity of the ester facilitates movement across the lipid-rich cuticle of the leaf surface. |
| Herbicidal Activity | Inactive (Prodrug) | Active | The butometyl ester must be converted to the acid to become herbicidally active. |
Experimental Protocols
To evaluate the efficacy of herbicidal formulations like this compound and Fluroxypyr, standardized experimental protocols are employed. Below is a generalized workflow for a post-emergence herbicide efficacy trial.
Figure 2: Generalized workflow for a herbicide efficacy trial.
Key Methodological Details:
-
Experimental Design: Randomized complete block design with multiple replications.
-
Treatments: Include a range of application rates for the test compounds and an untreated control.
-
Application: Herbicides are typically applied using a calibrated sprayer to ensure uniform coverage. Application timing is critical and should correspond to the susceptible growth stage of the target weeds.
-
Data Collection:
-
Visual Efficacy Ratings: Weed control is assessed visually at set intervals after application (e.g., 7, 14, 28 days) using a percentage scale (0% = no control, 100% = complete control).
-
Weed Biomass: At the end of the trial, weeds from a defined area within each plot are harvested, dried, and weighed to determine the reduction in biomass compared to the untreated control.
-
Crop Tolerance: Any phytotoxic effects on the crop are also visually rated.
-
Conclusion
The comparison between this compound and its parent acid, Fluroxypyr, is not one of competing efficacies but rather of a prodrug delivery system and its active component. This compound is designed for enhanced foliar uptake, after which it is rapidly converted to the herbicidally active Fluroxypyr acid within
A Comparative Guide to Solid-Phase Extraction Sorbents for the Analysis of Fluroxypyr-butometyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance of different Solid-Phase Extraction (SPE) sorbents for the quantification of Fluroxypyr-butometyl. The selection of an appropriate SPE sorbent is critical for achieving accurate and reproducible results in the analysis of this widely used herbicide. This document summarizes experimental data to aid in the selection of the most suitable sorbent for your analytical needs.
Introduction to this compound and SPE
This compound is a synthetic auxin herbicide used for the control of broadleaf weeds. Accurate determination of its residues in environmental and biological samples is essential for regulatory compliance and safety assessment. Solid-Phase Extraction (SPE) is a widely used sample preparation technique that concentrates and purifies analytes from a complex matrix, leading to improved analytical sensitivity and performance.
The choice of SPE sorbent is paramount and depends on the physicochemical properties of the analyte and the sample matrix. This compound, an ester of Fluroxypyr, is a relatively nonpolar compound. Therefore, reversed-phase SPE sorbents are typically the most effective for its extraction from aqueous samples.
Comparative Analysis of SPE Sorbent Performance
The analytical performance of three types of SPE sorbents for the extraction of Fluroxypyr from water was investigated by Ismail et al.[1]. The sorbents evaluated were C18, end-capped C18, and a polymeric sorbent (ISOLUTE ENV+, a polyvinyl dibenzene). The results of this comparative study are summarized in the table below.
| SPE Sorbent Type | Analyte | Spiking Levels (µg/L) | Average Recovery (%) | Relative Standard Deviation (%) |
| C18 | Fluroxypyr | 1 - 50 | 40 - 64 | 0.7 - 2.15 |
| End-capped C18 | Fluroxypyr | 1 - 50 | 41 - 65 | 1.52 - 11.9 |
| Polymeric (ISOLUTE ENV+) | Fluroxypyr | 1 - 50 | 91 - 102 | 2.5 - 5.3 |
Data Interpretation:
As the data indicates, the polymeric sorbent, ISOLUTE ENV+, demonstrated significantly higher recovery rates for Fluroxypyr compared to both the standard C18 and end-capped C18 sorbents.[1] While the C18 sorbents showed acceptable precision (low RSD), their recovery of the analyte was considerably lower. The higher recovery of the polymeric sorbent can be attributed to its higher surface area and stronger retention of nonpolar compounds like Fluroxypyr.
Experimental Protocols
The following is a detailed methodology for the SPE of Fluroxypyr from water samples, as adapted from the work of Ismail et al.[1].
1. Sample Preparation:
-
Acidify the water sample to pH 3.
2. SPE Cartridge Conditioning:
-
Condition the SPE cartridge (C18, end-capped C18, or ISOLUTE ENV+) by passing a suitable solvent, typically methanol, followed by deionized water.
3. Sample Loading:
-
Load the pre-treated water sample onto the conditioned SPE cartridge at a controlled flow rate.
4. Analyte Elution:
-
Elute the retained Fluroxypyr from the cartridge using an appropriate organic solvent. In the comparative study, 4 mL of acetonitrile was used for elution.[1]
5. Analysis:
-
The eluted sample is then ready for analysis by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Experimental Workflow
The logical flow of the Solid-Phase Extraction process for this compound analysis is illustrated in the diagram below.
Caption: Experimental workflow for the SPE of Fluroxypyr.
Conclusion
Based on the available experimental data, polymeric SPE sorbents, such as polyvinyl dibenzene, are superior for the extraction of Fluroxypyr from aqueous samples, providing significantly higher recoveries than traditional silica-based C18 sorbents.[1] For researchers developing and validating analytical methods for this compound, the use of a polymeric sorbent is recommended to achieve the highest accuracy and sensitivity. The provided experimental protocol and workflow can serve as a starting point for method development and optimization.
References
Safety Operating Guide
Personal protective equipment for handling Fluroxypyr-butometyl
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Fluroxypyr-butometyl in a laboratory setting. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to work safely with this chemical.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommendation |
| Hand Protection | Wear elbow-length PVC or nitrile rubber gloves.[1] For incidental contact, nitrile gloves are a good option.[2] If prolonged contact is anticipated, consider specialty laminate gloves (e.g., Silver Shield/4H). |
| Eye and Face Protection | Use a face shield or chemical safety goggles to protect against splashes.[1] |
| Protective Clothing | Wear cotton overalls buttoned to the neck and wrist, or a long-sleeved shirt and long pants.[1][3] A washable hat is also recommended.[1] |
| Respiratory Protection | Generally not required in well-ventilated areas.[1] If an inhalation risk exists, such as when generating aerosols or working in a poorly ventilated space, a properly fitted air-purifying respirator should be worn.[1][4] |
Operational and Handling Plan
Adherence to a strict operational plan is vital for the safe handling of this compound.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate harm.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical advice and show the container or label.
In Case of a Spill:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, absorb the material with sand, earth, or another inert absorbent material.[5] For large spills, dike the area to prevent spreading.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealable container for disposal.
-
Decontaminate: Clean the spill area with a detergent and water solution. Collect the cleaning solution for disposal.
-
Report: Report the spill to your institution's environmental health and safety department.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Step-by-Step Disposal Protocol:
-
Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., water or as specified in the SDS).
-
Add the rinsate to the chemical waste container for the corresponding waste stream.
-
Puncture or otherwise render the container unusable to prevent reuse.
-
Dispose of the rinsed container according to your institution's guidelines for chemically contaminated sharps or solid waste.
-
-
Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads, paper towels) and contaminated PPE should be collected in a sealed, labeled bag and disposed of as hazardous waste.
-
Waste Collection: All chemical waste must be collected by a licensed hazardous waste disposal company. Follow your institution's specific procedures for waste pickup.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
